RAPTA-C
Description
Properties
CAS No. |
372948-28-2 |
|---|---|
Molecular Formula |
C24H36CL2N5PRu |
Molecular Weight |
597.53 |
IUPAC Name |
Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene](1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane-κP7)ruthenium |
InChI |
InChI=1S/C10H14.C7H15N3P.C7H6N2.2ClH.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-11-5-8-2-9(6-11)4-10(3-8)7-11;1-2-4-7-6(3-1)5-8-9-7;;;/h4-8H,1-3H3;2-7H2,1H3;1-5H,(H,8,9);2*1H;/q;-1;;;;+2/p-1 |
InChI Key |
KRAZAAZCPOHOIH-UHFFFAOYSA-M |
SMILES |
Cc1ccc(C(C)C)cc1.Cl[Ru]Cl.C[P-]2(CN(C3)C4)CN4CN3C2.[H][N+]5=CC6=CC=CC=C6N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RAPTA-C; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to RAPTA-C: Structure, Activity, and Experimental Protocols
Introduction
RAPTA-C, with the chemical formula [Ru(η⁶-p-cymene)Cl₂(pta)], where pta is 1,3,5-triaza-7-phosphaadamantane, is a promising organometallic ruthenium(II)-arene complex that has garnered significant attention in the field of medicinal inorganic chemistry.[1][2] Unlike traditional platinum-based anticancer drugs that primarily target DNA, this compound exhibits a distinct mechanism of action, characterized by potent anti-metastatic and anti-angiogenic properties with lower systemic toxicity.[2][3][4] This guide provides a comprehensive overview of this compound's chemical structure, biological activity, and key experimental methodologies for its study, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a half-sandwich compound featuring a central ruthenium(II) ion. Its coordination sphere is defined by a η⁶-bonded p-cymene ligand, two chloride ligands, and a phosphine ligand, 1,3,5-triaza-7-phosphaadamantane (PTA). This arrangement results in a characteristic "piano-stool" geometry.[1][3] The PTA ligand is crucial as it imparts water solubility to the complex, while the two labile chloride ligands can be hydrolyzed, a key step in the compound's activation and interaction with biological targets.[1]
The IUPAC name for this compound is Dichloro--INVALID-LINK--ruthenium.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 372948-28-2 | [5][6] |
| Molecular Formula | C₁₆H₂₅Cl₂N₃PRu | [5] |
| Molecular Weight | 495.42 g/mol | [5] |
| Appearance | Not specified in search results | |
| Solubility | Water-soluble due to the PTA ligand | [1][7] |
Mechanism of Action
This compound's anticancer effects are multifaceted and differ significantly from cisplatin. While it was initially thought to target DNA, subsequent studies revealed that this compound and its derivatives primarily interact with proteins.[1] The compound exhibits low cytotoxicity in vitro against many cancer cell lines but demonstrates strong anti-tumor and anti-metastatic effects in vivo.[1][3]
Key aspects of its mechanism include:
-
Anti-angiogenesis: this compound effectively inhibits the formation of new blood vessels in tumors, a critical process for tumor growth and metastasis.[4][8] This is evidenced by a significant reduction in microvessel density in treated tumors.[3][4][8]
-
Induction of Apoptosis: The compound can trigger programmed cell death. This is achieved by arresting the cell cycle in the G2/M phase and activating the mitochondrial apoptotic pathway.[3][6] This involves the upregulation of p53, release of cytochrome c, and subsequent activation of caspase-9.[6]
-
Protein Targeting: this compound has been shown to bind to proteins such as cathepsin B and thioredoxin reductase (TrxR).[1][3] In contrast to its weak DNA binding, it forms adducts with histone proteins within the nucleosome core particle.[9]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Biological Activity Data
The following tables summarize the quantitative data on the biological activity of this compound from various studies.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Human Ovarian Carcinoma | > 250 | [10] |
| A2780 | Human Ovarian Carcinoma | ~250 (for uptake studies) | [9] |
| Most Cancer Cell Lines | Various | > 300 | [3] |
Note: The high IC₅₀ values in vitro highlight that direct cytotoxicity is not the primary mode of action for this compound's in vivo efficacy.[3]
Table 3: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Cancer Type | Animal Model | Dose | Effect | Reference |
| A2780 | Human Ovarian Carcinoma | Chicken Chorioallantoic Membrane (CAM) | 0.2 mg/kg/day | ~75% tumor growth inhibition | [3][4] |
| LS174T | Human Colorectal Adenocarcinoma | Athymic Mice | 100 mg/kg/day | ~50% tumor growth inhibition | [3] |
| Ehrlich Ascites Carcinoma (EAC) | Ascites Carcinoma | Mice | 40 mg/kg | Significant growth inhibition | [3] |
Table 4: Pharmacokinetic Parameters of this compound in Swiss CD-1 Mice
| Dose | Total Clearance (Cl_tot) (mL/h) | Volume of Distribution (Vd) (mL) | Half-life (T₁/₂) (h) | Reference |
| 4 x 100 mg/kg/day | 6.5 | 100 | 10.39 | [3] |
| 2 x 200 mg/kg/day | 9.2 | 163 | 12.21 | [3] |
| 1 x 200 mg/kg/day | 9.0 | 153 | 11.47 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following are protocols for key experiments cited in the literature.
Protocol 1: Synthesis of this compound [1][9]
-
Reactants: Equimolar amounts of 1,3,5-triaza-7-phosphaadamantane (PTA) and the ruthenium dimer [Ru(η⁶-p-cymene)Cl₂]₂.
-
Procedure: a. Reflux the reactants in methanol. A typical duration is 24 hours. b. After reflux, cool the solution. c. Precipitate the product by adding diethyl ether. d. Collect the resulting solid, which is [Ru(η⁶-p-cymene)Cl₂(pta)] (this compound).
-
Purification & Confirmation: The purity of the product can be confirmed through elemental analysis.
Protocol 2: Cellular Uptake and Ruthenium Quantification [9]
-
Cell Culture: Culture human A2780 ovarian carcinoma cells in RPMI 1640 medium supplemented with 10% FCS, 2 mM glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Seed A2780 cells in six-well plates and grow to approximately 50% confluency. Incubate the cells with this compound at a specified concentration (e.g., 250 µM) for 24 hours at 37°C.
-
Cell Harvesting and Fractionation: a. At the end of the incubation, wash the cells three times with ice-cold PBS to remove any unbound compound. b. Prepare a chromatin extract according to the manufacturer's protocol (e.g., from a commercial kit).
-
Ruthenium Quantification: a. Determine the total intracellular ruthenium content and the amount associated with the chromatin fraction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). b. Express the results as molecules of this compound per cell.
Protocol 3: In Vivo Tumor Growth Inhibition Study (CAM Model) [4][11]
-
Cell Preparation: Prepare A2780 human ovarian carcinoma cells (10⁶ cells) in serum-free RPMI-1640 medium as a spheroid in a 25 µL hanging drop.
-
Implantation: After 3 hours, transplant the spheroid onto the surface of the chicken chorioallantoic membrane (CAM) on embryo development day (EDD) 8.
-
Treatment: a. Allow vascularized tumors to establish for 3 days (until EDD 11). b. Prepare this compound fresh daily. Dissolve a stock solution in DMSO and dilute to the final concentration in 0.9% NaCl. c. Administer this compound via intravenous injection into a main blood vessel of the CAM for five consecutive days (EDD 11-15). The control group receives the vehicle (DMSO in 0.9% NaCl).
-
Tumor Measurement: a. Monitor tumor volume throughout the treatment period. b. On the final day of the experiment, excise the tumors and measure their final volume.
-
Analysis: a. Perform immunohistochemical staining for markers like CD31 (endothelial cells) to assess microvessel density and Ki-67 to evaluate cell proliferation. b. Compare tumor growth and microvessel density between treated and control groups.
The workflow for the CAM model experiment is visualized below.
Conclusion
This compound stands out as a ruthenium-based anticancer agent with a unique biological profile. Its characteristic piano-stool structure, combined with its primary mechanism of anti-angiogenesis and protein targeting, distinguishes it from conventional chemotherapeutics. The low in vitro cytotoxicity paired with significant in vivo efficacy underscores the importance of appropriate preclinical models for its evaluation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and its analogues in cancer therapy.
References
- 1. RAPTA - Wikipedia [en.wikipedia.org]
- 2. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Purification of RAPTA-C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the organometallic ruthenium(II) complex, RAPTA-C ([Ru(η⁶-p-cymene)Cl₂(pta)], where pta = 1,3,5-triaza-7-phosphaadamantane). This compound is a promising anticancer agent with a distinct mechanism of action, primarily targeting tumor metastasis and angiogenesis. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Synthesis of this compound
The standard synthesis of this compound involves the reaction of the dimeric precursor, dichloro(p-cymene)ruthenium(II) dimer ([(η⁶-p-cymene)RuCl₂]₂), with two equivalents of 1,3,5-triaza-7-phosphaadamantane (PTA). The reaction is typically carried out in methanol under reflux conditions.[1]
Experimental Protocol
Materials and Reagents:
-
Dichloro(p-cymene)ruthenium(II) dimer ([(η⁶-p-cymene)RuCl₂]₂)
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether or hexane
-
Argon or nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dichloro(p-cymene)ruthenium(II) dimer and two molar equivalents of 1,3,5-triaza-7-phosphaadamantane (PTA).
-
Solvent Addition: Add anhydrous methanol to the flask to dissolve the reactants. The concentration may vary, but a typical starting point is a 0.02 M solution with respect to the ruthenium dimer.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically allowed to proceed for 24 hours. The color of the solution may change from orange-red to a lighter orange or yellow.
-
Cooling and Precipitation: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may promote precipitation of the product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol and then with diethyl ether or hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the isolated orange-yellow solid under vacuum to obtain the crude this compound product.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude this compound product is crucial to remove any remaining impurities. Recrystallization is a common and effective method for obtaining high-purity crystalline this compound.
Recrystallization Protocol
Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of dichloromethane and a non-polar solvent like diethyl ether or hexane is often effective for similar ruthenium complexes.[2]
Procedure:
-
Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a non-polar solvent (diethyl ether or hexane) to the hot dichloromethane solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For optimal crystal growth, the cooling process should be gradual.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture and then dry them under vacuum.
Purification Workflow
Caption: Experimental workflow for the purification of this compound via recrystallization.
Quantitative Data and Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Expected Yield and Physical Properties
| Parameter | Value |
| Appearance | Orange-yellow solid |
| Yield | 70-90% (typical) |
| Formula | C₁₆H₂₄Cl₂N₃PRu |
| Molecular Weight | 494.32 g/mol |
Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound and its close analog, RAPTA-T.
| Technique | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| NMR | ¹H | CDCl₃ | p-cymene: ~5.4 (d), ~5.2 (d), ~2.9 (sept), ~2.1 (s), ~1.2 (d). PTA: ~4.5 (s), ~4.1 (s). |
| ¹³C | CDCl₃ | p-cymene: ~105, ~98, ~85, ~83, ~31, ~22, ~18. PTA: ~73, ~51. | |
| ³¹P | CDCl₃ | ~ -34.9 | |
| ESI-MS | - | MeOH | m/z [M-Cl]⁺, [M+H]⁺, [M+Na]⁺ |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided NMR data for this compound is based on typical values for similar p-cymene ruthenium complexes and the known shifts for the PTA ligand.
Biological Signaling Pathways of this compound
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Induction of Apoptosis
This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the activation of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) signaling cascade.[3][4]
Caption: Signaling pathway for this compound-induced apoptosis.
Anti-Angiogenic Effects
A key feature of this compound's in vivo efficacy is its ability to inhibit the formation of new blood vessels (angiogenesis) that supply nutrients to tumors. This anti-angiogenic activity contributes significantly to its ability to reduce tumor growth and metastasis.[5][6]
Caption: Logical relationship of this compound's anti-angiogenic effect.
References
- 1. chimia.ch [chimia.ch]
- 2. mdpi.com [mdpi.com]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
The Multi-Faceted Mechanism of Action of RAPTA-C in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAPTA-C, a ruthenium(II)-arene complex with the formula [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), has emerged as a promising anti-cancer agent with a distinct mechanism of action compared to traditional platinum-based chemotherapeutics.[1][2][3] Unlike cisplatin, which primarily targets DNA, this compound exhibits a multi-targeted approach, demonstrating anti-metastatic, anti-angiogenic, and moderate anti-tumoral activities.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
This compound's efficacy stems from its ability to interact with a variety of intracellular targets, primarily proteins and, to a lesser extent, histone-DNA structures, rather than directly binding to DNA in the manner of cisplatin.[1] This multi-targeted nature contributes to its unique pharmacological profile, characterized by low cytotoxicity in vitro but significant anti-tumor and anti-metastatic effects in vivo.[1][4][5]
Hydrolysis and Activation
Upon entering the aqueous environment of the body, the two labile chloride ligands of this compound can be exchanged for water molecules. This hydrolysis is a crucial activation step, as the resulting aqua species are more reactive. The pH of the tumor microenvironment, which is often more acidic than that of healthy tissue, can influence this hydrolysis and the subsequent interaction with biological molecules.
Key Cellular Effects:
-
Anti-Angiogenic Activity: this compound has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[4][6][7] It achieves this by reducing microvessel density in tumors.[2][6] This effect is a significant contributor to its ability to control primary tumor growth.[6][7]
-
Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) pathway.[5][8][9] This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in cell death.
-
Cell Cycle Arrest: The compound induces cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.[5][8][9]
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is mediated through the modulation of specific intracellular signaling pathways. The p53-JNK pathway plays a central role in this compound-induced apoptosis.
p53-JNK Signaling Pathway
As illustrated in the diagram, this compound treatment leads to the activation of both p53 and JNK.[5][8][9] Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[5][8][9] Cytochrome c then activates caspase-9, a key initiator of the apoptotic cascade, ultimately resulting in programmed cell death.[5][8][9] Simultaneously, activated p53 contributes to the arrest of the cell cycle at the G2/M phase.[5][8][9]
Quantitative Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| CH1 | Ovarian Carcinoma | 65 | 96 | [1] |
| SW480 | Colorectal Carcinoma | 171 | 96 | [1] |
| A549 | Lung Carcinoma | >515 | 96 | [1] |
| TS/A | Mammary Adenocarcinoma | >300 | 72 | [1] |
| HBL-100 | Breast Milk Epithelial | >300 | 72 | [1] |
| A2780 | Ovarian Carcinoma | 353 | 72 | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 507 | 72 | [1] |
| MCF-7 | Breast Adenocarcinoma | >1000 | 48 | [1] |
| HCC1937 | Breast Carcinoma | >1000 | 48 | [1] |
Note: The high IC50 values highlight the low direct cytotoxicity of this compound in vitro.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Host | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| A2780 Ovarian Carcinoma | Chicken Chorioallantoic Membrane (CAM) | 0.2 mg/kg/day, i.v. for 5 days | ~75% | [2][6] |
| LS174T Colorectal Carcinoma | Athymic Mice | 100 mg/kg/day, i.p. | ~50% | [2][6] |
| MCa Mammary Carcinoma | CBA Mice | 4 x 100 mg/kg/day | Significant reduction in lung metastases | |
| A2780 Ovarian Carcinoma (with Axitinib) | CAM | 400 µg/kg (single dose) | ~90% | [8] |
| A2780 Ovarian Carcinoma (with Erlotinib & BEZ-235) | Athymic Mice | 40 mg/kg (single dose) | ~80% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Growth Inhibition Study (Mouse Model)
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ LS174T cells) into the flank of athymic nude mice.[6]
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. A control group should receive the vehicle solution.[6]
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
Immunohistochemistry (IHC) for CD31 (Microvessel Density)
This protocol is used to visualize and quantify the microvessel density in tumor tissues to assess the anti-angiogenic effect of this compound.
Workflow:
Methodology:
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.[11]
-
Sectioning: Cut 5 µm thick sections and mount them on positively charged slides.[11]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[11]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[11]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.[11]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the antibody binding using a 3,3'-diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Microscopy and Quantification: Dehydrate the sections, mount with a coverslip, and analyze under a microscope. Quantify microvessel density by counting the number of CD31-positive vessels per unit area.
Western Blot Analysis for p53 and JNK Pathway Proteins
This protocol is used to detect changes in the expression levels of key proteins in the p53 and JNK signaling pathways following this compound treatment.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, phospho-JNK, JNK, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a well-established in vivo model to study angiogenesis.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[4]
-
Windowing: On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.[4]
-
Onplant Placement: On ED7, place a carrier (e.g., a sterile filter paper disc or a Matrigel plug) containing this compound or a control substance onto the CAM.[12]
-
Incubation and Observation: Reseal the window and continue incubation. Observe the CAM daily for changes in vessel formation.
-
Quantification: On a designated day (e.g., ED11), excise the CAM, and quantify the angiogenic response by measuring the number and length of blood vessels in the area surrounding the onplant.[2][6]
Biodistribution Study (¹⁰³Ru-RAPTA-C)
This protocol is used to determine the distribution and clearance of this compound in vivo.
Methodology:
-
Radiolabeling: Synthesize radioactively labeled ¹⁰³Ru-RAPTA-C.
-
Animal Injection: Inject healthy mice (e.g., Balb/c) with a known amount of ¹⁰³Ru-RAPTA-C, typically via intravenous or intraperitoneal injection.[6]
-
Tissue Collection: At various time points post-injection, sacrifice the mice and collect major organs and tissues (e.g., blood, liver, kidneys, spleen, lungs, tumor).[6]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of this compound.[6]
Conclusion
This compound represents a paradigm shift in the development of metal-based anti-cancer drugs. Its multi-targeted mechanism of action, particularly its potent anti-angiogenic and apoptosis-inducing properties mediated through the p53-JNK pathway, sets it apart from conventional DNA-damaging agents. The low in vitro cytotoxicity coupled with significant in vivo efficacy suggests a favorable therapeutic window and highlights the importance of the tumor microenvironment in its activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate molecular mechanisms of this compound and to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into its protein targets and the interplay between its various mechanisms of action will be crucial for the rational design of next-generation ruthenium-based therapeutics.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 7. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Piano-Stool Structure of RAPTA-C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the organometallic ruthenium(II) complex, [Ru(η⁶-p-cymene)Cl₂(pta)] (RAPTA-C), a promising anti-metastatic and anti-angiogenic agent. The document details the experimental methodologies employed for its synthesis and characterization, presents key quantitative data in structured tables, and visualizes its structure and mechanism of action through detailed diagrams.
Introduction
This compound is a ruthenium-based compound that has garnered significant attention in the field of medicinal inorganic chemistry. Its unique "piano-stool" half-sandwich structure is a key determinant of its biological activity.[1] This structure consists of a central ruthenium(II) atom coordinated to an η⁶-p-cymene ring, two chloride ligands, and a 1,3,5-triaza-7-phosphaadamantane (PTA) ligand.[1][2] Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action, interacting with proteins and influencing cellular signaling pathways.[1] This guide focuses on the foundational experiments that have elucidated the precise molecular architecture of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of the dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ with two equivalents of the water-soluble phosphine ligand, 1,3,5-triaza-7-phosphaadamantane (PTA).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Methanol (MeOH), anhydrous
Procedure:
-
In a round-bottom flask, [Ru(η⁶-p-cymene)Cl₂]₂ and two equivalents of PTA are combined.
-
Anhydrous methanol is added to the flask, and the mixture is refluxed for 24 hours under an inert atmosphere.[1]
-
Upon cooling to room temperature, the product precipitates out of the solution.
-
The resulting solid is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum to yield this compound as a solid.
A generalized workflow for the synthesis is depicted below.
Structural Elucidation
The definitive three-dimensional arrangement of atoms in this compound has been established primarily through single-crystal X-ray diffraction, with spectroscopic techniques providing complementary and confirmatory data.
X-ray Crystallography
Single-crystal X-ray diffraction analysis has unequivocally confirmed the classic piano-stool geometry of this compound. This technique provides precise measurements of bond lengths and angles within the crystal lattice.
The molecular structure of this compound is visualized below.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| Ru-C (average) | 2.20 - 2.21 |
| Ru-P | 2.296(2) - 2.298(3) |
| Coordination | |
| Hapticity (η) of p-cymene | 6 |
Spectroscopic Characterization
Various spectroscopic methods are routinely used to confirm the identity and purity of synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ³¹P NMR spectroscopy are critical for confirming the coordination of the ligands to the ruthenium center.
Table 2: Spectroscopic Data for this compound and Related Complexes
| Technique | Parameter | Characteristic Value/Region |
| ³¹P NMR | Chemical Shift (δ) | ~ -26 to -34 ppm |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to p-cymene and PTA protons |
| FT-IR | Vibrational Bands (cm⁻¹) | Bands associated with p-cymene and PTA ligands |
| UV-Vis | Absorption Maxima (λmax) | Absorption bands in the UV-visible region |
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of characteristic functional groups within the p-cymene and PTA ligands.
3.2.3. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule and to monitor its stability in solution.
Mechanism of Action: A Glimpse into the Signaling Pathway
This compound's anti-cancer activity is attributed to its ability to induce apoptosis (programmed cell death) through the activation of specific cellular signaling pathways. A key pathway involves the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).
The proposed signaling cascade is illustrated below.
References
The Dawn of a New Ruthenium Era: An In-depth Technical Guide to the Early Discovery and Development of RAPTA Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy has been continually reshaped by the quest for agents with novel mechanisms of action and improved therapeutic profiles. In the early 2000s, a promising new class of organometallic compounds, the Ruthenium-Arene PTA (RAPTA) compounds, emerged as a significant departure from traditional platinum-based chemotherapeutics. Characterized by their unique "piano-stool" geometry, these compounds demonstrated a remarkable and unexpected biological activity profile: low in vitro cytotoxicity coupled with potent in vivo antimetastatic effects. This technical guide provides a comprehensive overview of the seminal early work on RAPTA compounds, detailing their synthesis, initial biological evaluation, and the first insights into their unique mechanism of action.
Core Concepts: The RAPTA Structure
RAPTA compounds are a family of ruthenium(II) complexes featuring a half-sandwich "piano-stool" structure.[1] This core structure consists of a central ruthenium atom coordinated to an η⁶-arene ligand, two chlorido ligands, and the water-soluble phosphine ligand 1,3,5-triaza-7-phosphaadamantane (PTA).[1][2] The arene ligand provides stability to the Ru(II) oxidation state, while the labile chlorido ligands are thought to be displaced to allow for interaction with biological targets.[2][3] The PTA ligand imparts aqueous solubility, a crucial property for biological testing and potential clinical development.[2]
Experimental Protocols
Synthesis of RAPTA Compounds
The synthesis of RAPTA compounds is a straightforward two-step process, beginning with the formation of a dimeric ruthenium-arene precursor.[4]
Step 1: Synthesis of the Dimeric Precursor [Ru(η⁶-arene)Cl₂]₂
A general method for the synthesis of the ruthenium-arene dimer involves the reaction of a suitable cyclohexadiene with hydrated ruthenium(III) chloride in an alcohol solvent.
-
Materials: Hydrated ruthenium(III) chloride (RuCl₃·xH₂O), α-phellandrene (for p-cymene arene), ethanol.
-
Procedure:
-
A mixture of hydrated ruthenium(III) chloride and a slight excess of the corresponding 1,3-cyclohexadiene (e.g., α-phellandrene for the p-cymene arene) is refluxed in ethanol for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with ethanol and diethyl ether and then dried under vacuum to yield the [Ru(η⁶-arene)Cl₂]₂ dimer as a red-brown powder.
-
Step 2: Synthesis of the Monomeric RAPTA Compound [Ru(η⁶-arene)Cl₂(PTA)]
The final RAPTA compound is obtained by the cleavage of the dimer with the PTA ligand.
-
Materials: [Ru(η⁶-p-cymene)Cl₂]₂ dimer, 1,3,5-triaza-7-phosphaadamantane (PTA), methanol.
-
Procedure for [Ru(η⁶-p-cymene)Cl₂(PTA)] (RAPTA-C):
-
The [Ru(η⁶-p-cymene)Cl₂]₂ dimer is suspended in methanol.[2]
-
Two equivalents of PTA, dissolved in methanol, are added to the suspension.[2]
-
The reaction mixture is refluxed for 24 hours, during which the solution turns from red-brown to orange.[2][5]
-
The solvent is removed under reduced pressure.
-
The resulting orange solid is washed with diethyl ether and dried under vacuum to yield this compound.[2]
-
In Vitro Cytotoxicity Testing: MTT Assay
The early evaluation of the cytotoxic potential of RAPTA compounds was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
-
Cell Lines:
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[8]
-
The culture medium is replaced with fresh medium containing various concentrations of the RAPTA compounds.
-
The plates are incubated for a specified period (e.g., 72 hours).[2]
-
Following incubation, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[8]
-
The plates are incubated for a further 1.5 hours at 37°C.[8]
-
The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization agent such as DMSO.[8]
-
The absorbance is measured at a wavelength of around 492 nm using a microplate reader.[8]
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
-
In Vivo Antimetastatic Activity: MCa Mammary Carcinoma Mouse Model
The groundbreaking discovery of the antimetastatic properties of RAPTA compounds was made using a syngeneic mouse model of mammary carcinoma.
-
Animal Model: CBA mice.[6]
-
Tumor Model: MCa mammary carcinoma.[6]
-
Procedure:
-
A solid fragment of MCa mammary carcinoma is implanted intramuscularly into the calf of the hind leg of the mice.
-
Treatment with RAPTA compounds is initiated at a specified time post-tumor implantation.
-
The compounds are administered intravenously at defined doses and schedules.
-
The growth of the primary tumor is monitored by caliper measurements.
-
At the end of the experiment, the mice are euthanized, and the lungs are excised.
-
The number and weight of lung metastases are determined.
-
Quantitative Data Summary
The early studies on RAPTA compounds generated crucial quantitative data that highlighted their unique biological profile.
Table 1: In Vitro Cytotoxicity of Early RAPTA Compounds
| Compound | Arene Ligand | Cell Line | IC₅₀ (µM) after 72h |
| RAPTA-B | Benzene | TS/A | >300 |
| HBL-100 | >300 | ||
| This compound | p-Cymene | TS/A | >300 |
| HBL-100 | >300 | ||
| RAPTA-T | Toluene | TS/A | 66 |
| HBL-100 | >300 | ||
| [Ru(η⁶-C₆Me₆)Cl₂(PTA)] | Hexamethylbenzene | TS/A | 74 |
| HBL-100 | >300 |
Data sourced from Scolaro et al., J. Med. Chem. 2005.[6]
Table 2: In Vivo Antimetastatic Activity of RAPTA-B and this compound
| Compound | Dose (mg/kg/day) | Treatment Schedule | Reduction in Lung Metastases Weight (%) | Reduction in Number of Lung Metastases (%) |
| RAPTA-B | 100 | Days 8, 9, 12 | 45 | 30 |
| This compound | 100 | Days 8, 9, 12 | 55 | 40 |
Data represents the effect on CBA mice bearing MCa mammary carcinoma, with treatment starting after tumor implantation. Sourced from Scolaro et al., J. Med. Chem. 2005.[6]
Mechanism of Action: Early Insights
From the outset, it was clear that RAPTA compounds operated through a mechanism distinct from that of cisplatin. Their low cytotoxicity suggested that DNA was not their primary target.[9] Early investigations pointed towards interactions with proteins as a key aspect of their biological activity.[9][10]
Preferential Protein Binding
Initial studies demonstrated that RAPTA compounds readily bind to various proteins, including albumin, transferrin, and ubiquitin.[10] This preferential binding to proteins over DNA was a significant finding that began to explain their unique pharmacological profile.
Proposed Signaling and Experimental Workflow
The following diagrams illustrate the general workflow for evaluating RAPTA compounds and a simplified representation of their proposed early mechanism of action.
Caption: Experimental workflow for the early discovery and evaluation of RAPTA compounds.
Caption: Simplified proposed mechanism of action for early RAPTA compounds.
Conclusion
The early discovery and development of RAPTA compounds marked a pivotal moment in the field of medicinal inorganic chemistry. The pioneering work detailed in this guide laid the foundation for a new class of anticancer agents with a unique antimetastatic profile. The low in vitro cytotoxicity and potent in vivo efficacy challenged the prevailing dogma that anticancer drugs must be highly cytotoxic. The initial mechanistic studies, highlighting the importance of protein interactions, opened up new avenues of research into the complex interplay between metal-based drugs and cellular machinery. The foundational knowledge presented here continues to inspire the design and development of novel metallodrugs for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Surgical Procedures and Methodology for a Preclinical Murine Model of De Novo Mammary Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]
- 9. chimia.ch [chimia.ch]
- 10. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of RAPTA-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAPTA-C, or [Ru(η⁶-p-cymene)Cl₂(pta)] where pta is 1,3,5-triaza-7-phosphaadamantane, is a promising organometallic ruthenium(II)-arene complex that has garnered significant attention in the field of medicinal inorganic chemistry. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action characterized by its anti-metastatic and anti-angiogenic properties, coupled with low systemic toxicity.[1][2] Its unique biological activity is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and interactions with biological molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its key signaling pathways.
Physicochemical Properties
The physicochemical characteristics of this compound are pivotal to its function as a prodrug, which is activated intracellularly. The interplay between its structural components—the hydrophobic arene ligand, the hydrophilic phosphine ligand, and the labile chloride leaving groups—dictates its behavior in biological systems.
Structure and Crystal Data
This compound possesses a characteristic "piano-stool" geometry, a common structural motif for half-sandwich organometallic compounds.[2] In this configuration, the ruthenium(II) center is coordinated to the η⁶-p-cymene ring, two chloride ions, and the phosphorus atom of the PTA ligand.[1][3] Single-crystal X-ray diffraction has confirmed this structure, revealing key bond lengths and angles that contribute to the overall stability and reactivity of the complex.[1][3]
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₅Cl₂N₃PRu | [3] |
| Molecular Weight | 495.33 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [3] |
| Ru-P bond length | ~2.30 Å | [1] |
| Average Ru-C (arene) bond length | ~2.20 Å | [1] |
Solubility
The solubility of this compound is a critical factor for its administration and bioavailability. The presence of the water-soluble PTA ligand was intentionally designed to enhance its aqueous solubility compared to other ruthenium(II)-arene complexes.[2][3] While sparingly soluble in water, it exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO).[4]
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Methanol | Soluble (used in synthesis) | [2] |
Lipophilicity
Note: The lack of publicly available experimental LogP/LogD values for this compound represents a current knowledge gap. Researchers are encouraged to determine these values under physiologically relevant conditions to better model its pharmacokinetic and pharmacodynamic properties.
Stability and Hydrolysis
This compound is designed as a prodrug that undergoes activation through hydrolysis. Its stability is highly dependent on the chloride ion concentration of its environment.[6] In the bloodstream, where the chloride concentration is high (around 100 mM), the hydrolysis of the Ru-Cl bonds is suppressed, and the complex remains in its less reactive, neutral form.[1] This minimizes off-target interactions and reduces systemic toxicity.
Upon entering the intracellular environment, where the chloride concentration is significantly lower (around 4-20 mM), this compound undergoes aquation. One of the chloride ligands is replaced by a water molecule, forming the more reactive monoaqua species, [Ru(η⁶-p-cymene)Cl(H₂O)(pta)]⁺.[1][6] This positively charged species is believed to be the primary active form of the drug that interacts with its biological targets.[1] The pKa of the PTA ligand is approximately 3.13, indicating that it is not protonated under physiological pH.[3][7]
The hydrolysis process can be monitored by techniques such as UV-Vis spectrophotometry and ³¹P NMR spectroscopy.[6]
| Parameter | Value/Description | Reference |
| Stability in high [Cl⁻] (bloodstream) | High, hydrolysis is suppressed | [1] |
| Activation in low [Cl⁻] (intracellular) | Hydrolysis to form the active monoaqua species | [1][6] |
| Predominant active species | [Ru(η⁶-p-cymene)Cl(H₂O)(pta)]⁺ | [1][6] |
| pKa of PTA ligand | ~3.13 | [3][7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of this compound's physicochemical properties. The following sections provide representative protocols for key experiments.
Synthesis of this compound
This protocol is based on the generally described method for the synthesis of this compound.[2]
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂ dimer
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Methanol (anhydrous)
-
Dichloromethane
-
Diethyl ether
-
Argon gas
-
Standard reflux apparatus
-
Schlenk line
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add [Ru(η⁶-p-cymene)Cl₂]₂ (1 equivalent) and PTA (2.2 equivalents).
-
Under an inert atmosphere of argon, add anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The color of the solution should change, indicating the formation of the product.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is then purified. A common method is recrystallization from a dichloromethane/diethyl ether solvent system. Dissolve the crude product in a minimal amount of dichloromethane and slowly add diethyl ether until a precipitate forms.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ³¹P NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Determination of Solubility
This protocol describes a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
The solubility is expressed as mg/mL or mol/L.
Stability Assessment by HPLC
This protocol outlines a method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Solvents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
For each stability condition to be tested (e.g., different pH, temperature, presence of an oxidizing agent), dilute the stock solution with the appropriate medium to a known concentration.
-
Incubate the samples at the desired temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample and, if necessary, quench the reaction (e.g., by neutralization or dilution).
-
Analyze the samples by HPLC. The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
The stability is determined by calculating the percentage of this compound remaining at each time point relative to the initial concentration at time zero. The degradation kinetics can also be determined by plotting the concentration of this compound versus time.
Signaling Pathways and Experimental Workflows
This compound's unique anticancer activity stems from its ability to modulate multiple signaling pathways, primarily through protein interactions rather than direct DNA binding.
Apoptosis Induction Pathway
This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, which is regulated by the p53 tumor suppressor and the JNK signaling cascade.[3][4]
Caption: Signaling cascade of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Antitumor Activity Assessment
The in vivo efficacy of this compound is often evaluated using xenograft tumor models in mice. This workflow outlines the key steps in such a study.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound stands out as a novel anticancer agent with a mechanism of action that differs significantly from classical chemotherapy drugs. Its physicochemical properties are finely tuned to enable its function as a prodrug that is activated in the tumor microenvironment, leading to reduced systemic toxicity. The amphiphilic nature, pH-dependent activation via hydrolysis, and preference for protein targets are all critical features that contribute to its unique biological profile. A thorough understanding and characterization of these properties are essential for its continued development and for the rational design of next-generation ruthenium-based anticancer drugs. Further research to fill existing data gaps, such as the experimental determination of its lipophilicity, will be invaluable in optimizing its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis study of the bifunctional antitumour compound this compound, [Ru(eta6-p-cymene)Cl2(pta)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide on the Core Mechanism of RAPTA-C: Preferential Protein Binding Over DNA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RAPTA-C, or [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), is a promising organometallic ruthenium(II)-arene complex that has garnered significant attention for its unique anticancer properties. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action characterized by its preferential binding to proteins. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, with a focus on its protein interactions, downstream cellular effects, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its complex biology.
Mechanism of Action: A Paradigm Shift from DNA to Protein Targeting
The prevailing mechanism of action for this compound involves a multi-step process that begins with its activation and culminates in the modulation of various cellular pathways through protein interactions.
Activation via Hydrolysis
This compound is administered as a prodrug and requires activation to exert its biological effects. In the bloodstream, the high chloride concentration (~100 mM) keeps the complex in its less reactive dichloro form.[1] Upon entering the intracellular environment, where the chloride concentration is significantly lower (~4 mM), this compound undergoes hydrolysis. This process involves the sequential replacement of its two chloride ligands with water molecules, forming highly reactive monoaqua and diaqua species.[1] This pH-dependent activation is crucial for its selectivity towards the more acidic microenvironment often found in tumors.[1]
Preferential Protein Binding
Once activated, the aqua-species of this compound readily interact with nucleophilic biomolecules. A key feature that distinguishes this compound from cisplatin and other ruthenium-based compounds is its marked preference for binding to proteins rather than DNA.[1][2] This preference is attributed to the steric hindrance imposed by the bulky p-cymene and PTA ligands, which favors interactions with more accessible protein side chains over the sterically constrained grooves of DNA.
Key Protein Targets
Extensive research has identified several key protein targets of this compound, which are central to its anticancer effects.
-
Histone Proteins: A significant portion of intracellular this compound localizes to the chromatin, where it primarily forms adducts with histone proteins, particularly with the acidic patch on the H2A/H2B dimer.[2] This interaction can disrupt chromatin structure and function, ultimately interfering with cellular processes like replication and transcription.
-
Cathepsin B: this compound is a potent inhibitor of cathepsin B, a lysosomal cysteine protease that is often overexpressed in metastatic cancers and plays a crucial role in tumor invasion and angiogenesis.[1]
-
Thioredoxin Reductase (TrxR): this compound also inhibits thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis.[1] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and binding properties of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| A2780 | Ovarian Carcinoma | >300 | 48 | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | >300 | 48 | [1] |
| SW480 | Colorectal Adenocarcinoma | 171 | 72 | [1] |
| A549 | Lung Carcinoma | >515 | 72 | [1] |
| TS/A | Mouse Mammary Adenocarcinoma | >300 | 48 | [1] |
| HBL-100 | Human Breast Milk | >300 | 48 | [1] |
| MCF-7 | Breast Adenocarcinoma | >1000 | 48 | [1] |
| HCC1937 | Breast Carcinoma | >1000 | 48 | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Host | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| A2780 Ovarian Carcinoma | Chicken Chorioallantoic Membrane (CAM) | 0.2 mg/kg/day | 5 consecutive days | ~75 | [1][3][4] |
| LS174T Colorectal Adenocarcinoma | Athymic Mice | 100 mg/kg/day | - | ~50 | [1] |
| Ehrlich Ascites Carcinoma | Mice | 40 mg/kg | - | Significant inhibition | [2] |
| MCa Mammary Carcinoma (Metastases) | CBA Mice | 2 x 200 mg/kg/day | - | Significant reduction | [1] |
Table 3: Binding Constants and Enzyme Inhibition Data
| Biomolecule | Parameter | Value | Reference |
| Nucleosome Core Particle (NCP) | K (M⁻¹) | 2.3 x 10⁵ | [2] |
| Human Serum Albumin (HSA) | K (M⁻¹) | - | [2] |
| Cathepsin B | IC₅₀ (µM) | 2.5 | [1] |
| Thioredoxin Reductase 1 (TrxR1) | IC₅₀ (µM) | 37.1 | [1] |
| Thioredoxin Reductase 2 (TrxR2) | IC₅₀ (µM) | >200 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of this compound.
Synthesis of this compound
-
Procedure: Equimolar amounts of 1,3,5-triaza-7-phosphaadamantane (PTA) and [Ru(η⁶-p-cymene)Cl₂]₂ are refluxed in methanol. The product is then precipitated by the addition of diethyl ether. The purity of the resulting this compound is confirmed through elemental analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Protein Binding
-
Objective: To characterize the adducts formed between this compound and target proteins.
-
Procedure:
-
Prepare solutions of this compound and the target protein (e.g., cytochrome c, lysozyme) in an appropriate buffer (e.g., ammonium acetate).
-
Incubate the mixture at a defined temperature (e.g., 37°C) for various time points.
-
Analyze the samples using an ESI-MS instrument.
-
Acquire mass spectra in the positive ion mode to identify the mass of the protein and any ruthenated adducts. The mass shift corresponds to the addition of the this compound fragment.
-
X-ray Crystallography of this compound-Nucleosome Adducts
-
Objective: To determine the precise binding sites of this compound on the nucleosome core particle (NCP).
-
Procedure:
-
Crystallize the NCP.
-
Soak the NCP crystals in a solution containing this compound.
-
Collect X-ray diffraction data from the soaked crystals.
-
Solve the crystal structure to visualize the electron density corresponding to the this compound adducts on the histone proteins and/or DNA.
-
Cellular Uptake Studies using ICP-MS
-
Objective: To quantify the intracellular accumulation of ruthenium from this compound.
-
Procedure:
-
Culture cancer cells to a desired confluency.
-
Treat the cells with this compound at a specific concentration for various time points.
-
Wash the cells extensively with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells and digest the lysate using a strong acid (e.g., nitric acid).
-
Analyze the ruthenium content in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
-
Objective: To evaluate the anti-angiogenic activity of this compound in vivo.
-
Procedure:
-
Fertilized chicken eggs are incubated for 3 days.
-
A small window is made in the eggshell to expose the CAM.
-
A carrier (e.g., a filter disk) soaked with this compound is placed on the CAM.
-
After a further incubation period (e.g., 48-72 hours), the CAM is excised and photographed.
-
The extent of angiogenesis is quantified by measuring the number and length of blood vessels in the treated area compared to a control.[5][6]
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.[7][8][9]
-
Cathepsin B Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on cathepsin B activity.
-
Procedure:
-
Use a fluorogenic substrate for cathepsin B, such as Z-Arg-Arg-AMC.
-
In a microplate, combine cathepsin B enzyme, the substrate, and varying concentrations of this compound in an appropriate assay buffer (pH 6.0).
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.[10][11]
-
Thioredoxin Reductase (TrxR) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against TrxR.
-
Procedure:
-
This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces the colored product 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm.
-
In a microplate, combine TrxR, NADPH, and varying concentrations of this compound in an assay buffer.
-
Initiate the reaction by adding DTNB.
-
Measure the rate of increase in absorbance at 412 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.[12][13][14][15][16]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the mechanism of this compound.
Signaling Pathways
Caption: Overview of this compound's mechanism of action from activation to cellular effects.
Caption: this compound induced mitochondrial apoptotic pathway.
Experimental Workflows
Caption: Workflow for ESI-MS analysis of this compound protein binding.
Caption: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Logical Relationships
Caption: Logical relationship of this compound's primary mechanism of action.
Conclusion
This compound represents a significant advancement in the field of metal-based anticancer drugs, primarily due to its unique mechanism of action that favors protein targets over DNA. This preferential binding to proteins such as histones, cathepsin B, and thioredoxin reductase leads to a cascade of cellular events including chromatin disruption, enzyme inhibition, induction of oxidative stress, and ultimately apoptosis, as well as anti-metastatic and anti-angiogenic effects. The comprehensive data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound and its analogues. The continued elucidation of its complex molecular interactions will undoubtedly pave the way for the design of more selective and effective anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
understanding the anti-metastatic properties of RAPTA-C
An In-depth Technical Guide to the Anti-Metastatic Properties of RAPTA-C
Introduction
This compound, with the chemical formula [Ru(η⁶-p-cymene)Cl₂(pta)] where pta is 1,3,5-triaza-7-phosphaadamantane, is an organometallic ruthenium(II)-arene complex that has garnered significant interest in oncology research.[1] Unlike traditional platinum-based chemotherapeutics such as cisplatin, which primarily exert their cytotoxic effects by binding to DNA, this compound operates through a distinct mechanism of action.[2][3] It is characterized by its low in vitro cytotoxicity against cancer cell lines but demonstrates potent anti-metastatic and anti-angiogenic activities in vivo.[3][4] This unique profile suggests a different set of molecular targets, primarily proteins rather than DNA, positioning this compound as a promising candidate for novel anti-cancer therapies, particularly in preventing the spread of tumors.[3][5][6] This guide provides a comprehensive overview of the anti-metastatic properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
The biological activity of this compound is not primarily linked to direct DNA binding.[3][4] Instead, its mode of action is multi-targeted, focusing on the disruption of cellular processes crucial for metastasis and tumor vascularization. After administration, the complex undergoes hydrolysis, where the chloride ligands are replaced by water molecules, forming an activated aqua adduct believed to be the reactive species.[3]
Preferential Protein and Nucleosome Binding
A key feature distinguishing this compound from many traditional chemotherapeutics is its preference for binding to proteins.[2][5] In a cellular environment, this compound preferentially forms adducts with proteins even when DNA is present.[5] A significant portion of intracellular this compound, approximately 5%, becomes associated with chromatin.[7] Detailed studies have shown that it primarily targets the histone protein core of the nucleosome, with a binding constant (K) for the this compound-nucleosome core particle (NCP) adduct measured at 2.3 × 10⁵ M⁻¹.[3][4][8] This interaction can influence chromatin compaction, gene expression, and interactions with nuclear factors.[3][4]
Other identified protein targets include:
-
Cathepsin B: An enzyme whose overexpression is correlated with invasive and metastatic processes.[7][9]
-
Thioredoxin Reductase (TrxR): An enzyme vital for cell growth and survival that is often upregulated in cancer.[4][9]
-
Cytokines: Including midkine, pleiotrophin, and fibroblast growth factor-binding protein 3, which are involved in cancer progression.[5]
Anti-Angiogenic Effects
This compound exhibits potent anti-angiogenic properties by directly inhibiting the proliferation of endothelial cells and the formation of new blood vessels.[4] This effect has been demonstrated in the chicken chorioallantoic membrane (CAM) model, where this compound treatment led to the formation of large avascular zones.[4] In treated tumors, a significant reduction in microvessel density is observed.[1][3] Furthermore, the blood vessels that do form are often more mature and normalized, covered by pericytes, which can improve the delivery and efficacy of other co-administered drugs.[3][4]
Induction of Cell Cycle Arrest and Apoptosis
While not potently cytotoxic, this compound can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[4] The complex causes cells to arrest in the G2/M phase of the cell cycle, an effect linked to the downregulation of cyclin E and the upregulation of the cyclin-dependent kinase inhibitor p21.[4][6] Apoptosis is triggered through a mitochondrial pathway, characterized by the activation of c-Jun N-terminal kinases (JNK), an increase in cytochrome c levels, and the subsequent activation of the caspase cascade, specifically procaspase-9.[4][6][10]
Quantitative Preclinical Data
The efficacy of this compound has been quantified across various preclinical models, highlighting its unique therapeutic window.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HBL-100 | Human Breast (Epithelial) | > 300 | [4][7] |
| TS/A | Mouse Mammary Adenocarcinoma | > 300 | [4][7] |
| A2780 | Human Ovarian Carcinoma | > 200 | [11] |
| ECRF24 | Human Endothelial | > 200 | [11] |
| Most Tested Lines | Various | > 300 | [3][4] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound
| Animal Model | Cancer Model | Dosage Regimen | Primary Effect Observed | Reference |
| CBA Mice | MCa Mammary Carcinoma | 4 x 100 mg/kg/day | Significant reduction in lung metastases number and weight | [2] |
| CBA Mice | MCa Mammary Carcinoma | 2 x 200 mg/kg/day | Reduction in lung metastases | [4] |
| CAM Model | A2780 Ovarian Carcinoma | 0.2 mg/kg/day | ~75% reduction in primary tumor growth | [1][3][4] |
| Athymic Mice | LS174T Colorectal Carcinoma | 100 mg/kg/day | 50% inhibition of primary tumor growth; reduced microvessel density | [1][3][4] |
| Mice | Ehrlich Ascites Carcinoma | 40 mg/kg (optimum) | Significant inhibition of cell growth | [4] |
| CAM Model | A2780 Ovarian Carcinoma | 400 µg/kg (post-axitinib) | ~90% inhibition in tumor growth | [7] |
| Mouse Model | Not specified | 40 mg/kg (single dose, with erlotinib + BEZ-235) | ~80% reduction in tumor growth | [7] |
Key Experimental Protocols
The anti-metastatic and anti-angiogenic properties of this compound have been established using several key experimental models and techniques.
In Vivo Tumor Models
Chicken Chorioallantoic Membrane (CAM) Assay: This model is widely used to study angiogenesis and primary tumor growth in vivo.
-
Methodology: Human ovarian carcinoma cells (e.g., A2780) are inoculated onto the CAM of fertilized chicken eggs around embryo development day (EDD) 7. Vascularized tumors typically form by EDD 10. This compound is administered intravenously for a set number of days (e.g., EDD 11-15). On the final day, tumors are excised, and their volume is measured. The tissue is then processed for histological analysis to quantify microvessel density.[12]
Murine Models of Metastasis: To directly assess anti-metastatic potential, mouse models are employed.
-
Methodology: CBA mice are implanted with MCa mammary carcinoma cells, which spontaneously metastasize to the lungs.[2] The mice are treated with this compound according to a specific dosing schedule (e.g., 100 mg/kg/day). While the primary tumor may not be significantly affected, the study endpoint involves harvesting the lungs to count and weigh the metastatic nodules, comparing treated groups to controls.[2][9]
Target Identification and Cellular Assays
Chemical Proteomics for Target Identification: This technique is used to identify the proteins that this compound interacts with inside cancer cells.
-
Methodology: An affinity probe is created by linking the this compound pharmacophore to beads. This probe is incubated with lysates from cancer cells, allowing the RAPTA pharmacophore to bind to its protein targets. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[5]
Cell Migration and Invasion Assays: In vitro assays are used to confirm the effect of this compound on cell motility.
-
Methodology: Assays such as chemotaxis (migration towards a chemical gradient) and haptotaxis (migration on an adhesive gradient) are used.[13] Cancer cells are placed in a chamber (e.g., a Boyden chamber) and their ability to migrate through a porous membrane towards a chemoattractant or an adhesive substrate is measured in the presence and absence of this compound.
Cellular Uptake Analysis:
-
Methodology: To quantify how much this compound enters cells, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used. Cells are treated with this compound, harvested, and lysed. The concentration of ruthenium in the cell lysate is then measured with high sensitivity by ICP-MS, often normalized to the total protein content.[8][11]
Summary and Future Directions
This compound stands out as a non-cytotoxic organometallic compound with a powerful anti-metastatic and anti-angiogenic profile.[3][4] Its mechanism, centered on protein and nucleosome binding rather than direct DNA damage, offers a compelling alternative to conventional chemotherapy and reduces the potential for severe side effects.[3][4][7] The quantitative data from preclinical models robustly support its efficacy in reducing tumor growth and, most importantly, inhibiting metastatic spread.
Future research is focused on optimizing its therapeutic potential. Combination therapies, where this compound's anti-angiogenic and vessel-normalizing effects are used to enhance the delivery and efficacy of other cytotoxic or targeted agents, have shown significant promise.[6][7] Furthermore, the development of advanced drug delivery systems, such as fructose-coated micelles, has been shown to improve the cellular uptake and targeting of this compound, further enhancing its anti-metastatic effects.[13][14] Continued exploration of these strategies will be crucial for translating the unique properties of this compound into clinical applications for managing metastatic cancer.
References
- 1. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAPTA - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 13. Enhanced Antimetastatic Activity of the Ruthenium Anticancer Drug this compound Delivered in Fructose-Coated Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual drug delivery system of this compound and paclitaxel based on fructose coated nanoparticles for metastatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Ruthenium-Based Anticancer Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium-based complexes have emerged as a promising class of anticancer agents, offering distinct mechanisms of action and the potential to overcome resistance to traditional platinum-based therapies. This technical guide provides an in-depth overview of the foundational research on these compounds, focusing on their core mechanisms, quantitative anticancer activity, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The success of cisplatin and its analogs has established the therapeutic potential of metal-based drugs in oncology. However, challenges such as severe side effects and acquired resistance have driven the search for alternatives.[1] Ruthenium complexes have garnered significant interest due to their unique chemical properties, including variable oxidation states (primarily Ru(II) and Ru(III)), diverse coordination geometries, and favorable ligand exchange kinetics.[2][3] These characteristics allow for the design of compounds with novel mechanisms of action that differ from those of platinum drugs.[4][5] Notably, some ruthenium compounds can act as prodrugs, being activated in the reductive tumor microenvironment.[2] Several ruthenium complexes, including NAMI-A, KP1019, BOLD-100, and TLD-1433, have advanced into clinical trials, highlighting their therapeutic potential.[4][6][7] This guide delves into the fundamental research that underpins the development of these innovative anticancer agents.
Mechanisms of Action of Ruthenium-Based Anticancer Drugs
Ruthenium complexes exert their anticancer effects through a variety of mechanisms, often involving multiple cellular targets. Unlike platinum drugs, which primarily target nuclear DNA, ruthenium compounds exhibit a broader range of interactions.
DNA Interaction
Initially, ruthenium complexes were designed to mimic cisplatin by targeting DNA.[4][5] They can bind to DNA through covalent interactions, forming adducts that disrupt DNA replication and transcription, ultimately leading to cell death.[8][9] Some ruthenium(II) polypyridyl complexes have shown the ability to intercalate into the DNA double helix or bind to G-quadruplex structures in telomeres, inhibiting telomerase activity.[9][10]
Induction of Apoptosis
A primary mechanism of action for many ruthenium complexes is the induction of programmed cell death, or apoptosis. This can be initiated through several signaling pathways:
-
Mitochondria-Mediated (Intrinsic) Pathway: Ruthenium complexes can accumulate in the mitochondria, leading to a loss of mitochondrial membrane potential and the release of cytochrome c.[10][11] This triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), culminating in apoptosis.[12][13]
-
Death Receptor-Mediated (Extrinsic) Pathway: Some ruthenium compounds can activate death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent apoptotic events.[10][13]
-
Endoplasmic Reticulum (ER) Stress Pathway: By disrupting protein folding and calcium homeostasis in the ER, ruthenium complexes can induce the unfolded protein response (UPR).[10][14] Prolonged ER stress activates pro-apoptotic factors like CHOP, leading to cell death.[3][15] BOLD-100, for instance, is known to inhibit the ER chaperone GRP78, triggering this pathway.[14][15]
Generation of Reactive Oxygen Species (ROS)
Many ruthenium complexes can catalyze the production of reactive oxygen species (ROS) within cancer cells.[4][16] Elevated ROS levels induce oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.[15][17]
Cell Cycle Arrest
Ruthenium compounds can interfere with the cell cycle progression, causing arrest at specific checkpoints, such as G0/G1, S, or G2/M phases.[8][11][12] This prevents cancer cells from proliferating and can sensitize them to apoptosis.
Novel Mechanisms
-
Photodynamic Therapy (PDT): Certain ruthenium complexes, like TLD-1433, act as photosensitizers.[18][19] Upon activation with light of a specific wavelength, they generate cytotoxic ROS in a localized manner, leading to targeted tumor destruction.[18][19]
-
Anti-Metastatic and Anti-Angiogenic Effects: NAMI-A and RAPTA compounds are particularly noted for their ability to inhibit tumor metastasis and angiogenesis (the formation of new blood vessels that supply tumors).[2][6] Their primary mechanism is not direct cytotoxicity but rather interference with processes crucial for tumor spread and survival.[2]
Quantitative Data on Anticancer Activity
The in vitro cytotoxicity of ruthenium-based anticancer drugs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. The following tables summarize representative data for several key ruthenium complexes.
Table 1: IC50 Values of NAMI-A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HL-60 | Leukemia | Low concentrations | [20] |
| K562 | Leukemia | Low concentrations | [20] |
Note: NAMI-A is generally considered to have low direct cytotoxicity and its primary activity is anti-metastatic.
Table 2: IC50 Values of KP1019 and its Sodium Salt KP1339 in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation(s) |
| KP1019 | HCT116 | Colon Cancer | 72 | Most responsive | [10] |
| KP1019 | P31 | Mesothelioma | 72 | Highest resistance | [10] |
| KP1019 | P31/cis | Mesothelioma (cisplatin-resistant) | 72 | Highest resistance | [10] |
| KP1019 | Multiple | Various | 72 | Mean: 93.1 | [3][10] |
| KP1339 | Multiple | Various | 72 | Mean: 115.1 | [3][10] |
| KP1019 | KB-3-1 | Cervical Cancer | 1 | 136 | [10] |
| KP1339 | KB-3-1 | Cervical Cancer | 1 | 182 | [10] |
| KP1019 | KB-3-1 | Cervical Cancer | 3 | 85.0 | [10] |
| KP1339 | KB-3-1 | Cervical Cancer | 3 | 117.6 | [10] |
| KP1019 | SW480 | Colorectal Carcinoma | 24 | 30-95 | [21] |
| KP1019 | HT29 | Colorectal Carcinoma | 24 | 30-95 | [21] |
Table 3: IC50 Values of BOLD-100 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Multiple (319 cell lines) | 24 Tissues | Median: 149 (Range: 25.1 - 664) | [22] |
| Esophageal Cancer | Esophageal | Increased response | [22] |
| Bladder Cancer | Bladder | Increased response | [22] |
| Hematologic Cancers | Hematologic | Increased response | [22] |
Table 4: IC50 Values of RAPTA-C in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation(s) |
| Most cell lines | Various | - | >300 | [4][11] |
| CH1 | - | 96 | 65 | [4][11] |
| SW480 | Colon | 96 | 171 | [4][11] |
| A549 | Lung | 96 | >515 | [4][11] |
| A2780 | Ovarian | 72 | 247 | [4][11] |
| A2780cisR | Ovarian (cisplatin-resistant) | 72 | 507 | [4][11] |
| MCF-7 | Breast | 48 | >1000 | [4][11] |
Note: this compound is known for its low in vitro cytotoxicity but significant in vivo anti-metastatic effects.
Table 5: EC50 Values of TLD-1433 in Human Cancer Cell Lines (Photodynamic Therapy)
| Cell Line | Cancer Type | Condition | EC50 (µM) | Citation(s) |
| CRMM1 | Conjunctival Melanoma | Dark | ~1 | [23] |
| CRMM1 | Conjunctival Melanoma | Light | Nanomolar range | [23] |
| CRMM2 | Conjunctival Melanoma | Dark | ~1 | [23] |
| CRMM2 | Conjunctival Melanoma | Light | Nanomolar range | [23] |
| CM2005.1 | Conjunctival Melanoma | Dark | ~1 | [23] |
| CM2005.1 | Conjunctival Melanoma | Light | Nanomolar range | [23] |
| OMM1 | Uveal Melanoma | Dark | ~1 | [23] |
| OMM1 | Uveal Melanoma | Light | Nanomolar range | [23] |
| OMM2.5 | Uveal Melanoma | Dark | ~1 | [23] |
| OMM2.5 | Uveal Melanoma | Light | Nanomolar range | [23] |
| MEL270 | Uveal Melanoma | Dark | ~1 | [23] |
| MEL270 | Uveal Melanoma | Light | Nanomolar range | [23] |
| A431 | Epidermoid Carcinoma | Dark | >5 | [23] |
| A431 | Epidermoid Carcinoma | Light | Nanomolar range | [23] |
| A375 | Cutaneous Melanoma | Dark | >5 | [23] |
| A375 | Cutaneous Melanoma | Light | Nanomolar range | [23] |
| T24 | Bladder Carcinoma | Light (Green) | Lower LD50 | [19] |
| T24 | Bladder Carcinoma | Light (Red) | Higher LD50 | [19] |
| AY-27 | Bladder Carcinoma | Light (Green) | Lower LD50 | [19] |
| AY-27 | Bladder Carcinoma | Light (Red) | Higher LD50 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of ruthenium-based drugs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ruthenium complex solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the ruthenium complex. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest and wash cells with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark.
-
Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
DNA Damage Assessment (Comet Assay)
This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope
Procedure:
-
Cell Embedding: Mix cells with molten low melting point agarose and spread onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Unwinding and Electrophoresis: Place the slides in electrophoresis buffer to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Stain the DNA and visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Major apoptosis signaling pathways induced by ruthenium complexes.
Caption: Simplified pathway of ruthenium complex-induced cell cycle arrest.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Combined workflow for apoptosis and cell cycle analysis by flow cytometry.
Conclusion
Ruthenium-based anticancer drugs represent a vibrant and rapidly evolving field of research. Their diverse mechanisms of action, including DNA interaction, induction of various apoptotic pathways, ROS generation, and cell cycle arrest, offer significant advantages over traditional chemotherapies. The development of novel strategies such as photodynamic therapy further expands their therapeutic potential. This technical guide has provided a comprehensive overview of the foundational research, quantitative data, and key experimental protocols that are essential for scientists and drug development professionals working in this exciting area. Continued investigation into the intricate molecular interactions of ruthenium complexes will undoubtedly pave the way for the next generation of metal-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. RAPTA - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. The heterocyclic ruthenium(III) complex KP1019 (FFC14A) causes DNA damage and oxidative stress in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Core of RAPTA-C: A Technical Guide to its Hydrolysis and Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAPTA-C, or [Ru(η⁶-p-cymene)Cl₂(pta)], where pta is 1,3,5-triaza-7-phosphaadamantane, is a promising organometallic ruthenium(II)-arene complex that has garnered significant attention in the field of medicinal inorganic chemistry. Unlike traditional platinum-based anticancer drugs that primarily target DNA, this compound exhibits a unique multi-targeted mechanism of action, demonstrating notable anti-metastatic and anti-angiogenic properties with low systemic toxicity.[1][2] Central to its biological activity is a sophisticated activation process initiated by hydrolysis, which is highly dependent on the physiological microenvironment. This technical guide provides an in-depth exploration of the hydrolysis and activation pathway of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their understanding and application of this novel therapeutic agent.
The Hydrolysis-Driven Activation of this compound
The prevailing mechanism of action for this compound, akin to that of cisplatin, involves its function as a prodrug that undergoes activation upon entering the cellular environment.[1][2] This activation is primarily driven by the hydrolysis of its chloride ligands.
The Role of Chloride Concentration
The differential in chloride ion concentration between the extracellular and intracellular environments is the primary gatekeeper of this compound's activation. In the bloodstream, where the chloride concentration is high (approximately 100 mM), the hydrolysis of this compound is significantly suppressed.[1][2] This allows the complex to circulate in its less reactive, dichlorido form, minimizing off-target reactions and associated side effects. Upon entry into the cell, where the chloride concentration is substantially lower (around 4 mM), the equilibrium shifts, favoring the displacement of the chloride ligands by water molecules.[1][2]
The Hydrolysis Cascade
The hydrolysis of this compound is a stepwise process. The first hydrolysis step, which is the rate-determining step, involves the replacement of one chloride ligand to form the monohydrolyzed species, [Ru(η⁶-p-cymene)Cl(H₂O)(pta)]⁺.[3][4][5] This is followed by a second, faster hydrolysis step to yield the di-aqua species, [Ru(η⁶-p-cymene)(H₂O)₂(pta)]²⁺. In aqueous solution, the monohydrolyzed form is the most abundant species, with minor quantities of the original complex and the hydroxo-aqua species, [Ru(OH)(η⁶-p-cymene)(H₂O)(pta)]⁺, also present.[1][5]
The rate of hydrolysis of this compound is notably faster than that of cisplatin, contributing to its distinct biological activity profile.[5]
Figure 1: Hydrolysis pathway of this compound.
pH-Dependent Activation
The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. This acidic environment plays a crucial role in the activation of this compound.[1] The pKa of the coordinated water molecule in the aqua-complexes is a critical factor; a lower pH favors the protonated, more reactive aqua species over the less reactive hydroxo form. While the specific pKa of the aqua ligand in [Ru(η⁶-p-cymene)Cl(H₂O)(pta)]⁺ has not been definitively reported, the principle of pH-dependent activation is a key aspect of its selective action against cancer cells. The pKa of the PTA ligand itself is 3.13 in a 0.1 M NaCl solution, indicating it is unlikely to be protonated under physiological conditions.[1]
Biological Targets and Downstream Signaling
Once activated, this compound interacts with a range of intracellular biomolecules, leading to its anticancer effects. While it can bind to DNA, its primary targets are believed to be proteins.
Protein Interactions
This compound has been shown to preferentially bind to proteins, a characteristic that distinguishes it from cisplatin.[1] Key protein targets include:
-
Cathepsin B: this compound is a potent inhibitor of cathepsin B, an enzyme implicated in tumor invasion and metastasis.[1]
-
Thioredoxin Reductase (TrxR): Inhibition of this enzyme, which is crucial for cell growth and survival, is another mechanism of this compound's action.[1]
-
Serum Proteins: In the bloodstream, this compound has been observed to interact primarily with albumin.[5]
-
Histone Proteins: this compound has been found to accumulate on cellular chromatin, potentially by forming adducts with histone proteins in the nucleosome core particle.
Induction of Apoptosis via the p53-JNK Pathway
A significant body of evidence points to the induction of apoptosis as a key mechanism of this compound's anticancer activity. This process is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways.[1] Treatment with this compound leads to an increase in the levels of p53 and the cyclin-dependent kinase inhibitor p21.[1] This, in turn, causes cell cycle arrest at the G2/M phase and triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9.[1]
Figure 2: this compound induced p53-JNK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and pharmacokinetics of this compound.
Table 1: Hydrolysis and Binding Constants
| Parameter | Value | Conditions | Reference |
| pKa of PTA ligand | 3.13 | 0.1 M NaCl solution | [1] |
| Binding Constant (K) with NCP | 2.3 x 10⁵ M⁻¹ | --- | [1] |
Table 2: In Vitro Efficacy (IC₅₀ Values)
| Target | IC₅₀ (µM) | Cell Line/Enzyme | Reference |
| Cytotoxicity | >300 | Most cancer cell lines | [1][2] |
| Cytotoxicity | 353 | A2780 (72h) | [2] |
| Cytotoxicity | 507 | A2780cisR (72h) | [2] |
| Cathepsin B Inhibition | 2.5 | --- | [1] |
| Thioredoxin Reductase 1 (TrxR1) Inhibition | 37.1 | --- | [1] |
Table 3: Pharmacokinetic Parameters in Swiss CD-1 Mice
| Dosage | T₁/₂ (h) | Vd (mL) | Cl_tot (mL/h) | Reference |
| 4 x 100 mg/kg/day | 10.39 | 100 | 6.5 | [1] |
| 2 x 200 mg/kg/day | 12.21 | 163 | 9.2 | [1] |
| 1 x 200 mg/kg/day | 11.47 | 153 | 9.0 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the hydrolysis and biological activity of this compound.
UV-Vis Spectrophotometry for Hydrolysis Kinetics
This protocol is designed to monitor the hydrolysis of this compound by observing changes in its UV-visible spectrum over time.
Figure 3: Workflow for UV-Vis kinetic studies.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a non-coordinating solvent such as methanol. Prepare an aqueous buffer solution with the desired pH and chloride concentration (e.g., phosphate buffer with 4 mM NaCl to mimic intracellular conditions).
-
Instrumentation: Use a thermostated diode array UV-Vis spectrophotometer.
-
Measurement: Equilibrate the buffer solution in a quartz cuvette to the desired temperature (e.g., 298 K). Inject a small volume of the this compound stock solution into the cuvette to achieve the final desired concentration (e.g., 1 mM) and start data acquisition immediately.
-
Data Acquisition: Record the UV-Vis spectra over a relevant wavelength range (e.g., 200-500 nm) at regular time intervals until the reaction reaches equilibrium (typically within 20-30 minutes).
-
Data Analysis: Monitor the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. Fit the absorbance versus time data to an appropriate kinetic model (e.g., a first-order reversible reaction) to determine the rate constants for the forward (k₁) and reverse (k₋₁) reactions, as well as the equilibrium constant (K₁).
ESI-MS for Protein Adduct Characterization
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to identify the formation of adducts between this compound and target proteins.
Methodology:
-
Sample Preparation: Incubate the target protein (e.g., albumin, cathepsin B) with this compound at a specific molar ratio (e.g., 1:1 or 1:5 protein to drug) in a suitable buffer (e.g., ammonium acetate) at 37°C for a defined period (e.g., 24 hours).
-
Sample Desalting: Prior to MS analysis, desalt the sample using a suitable method, such as size-exclusion chromatography or buffer exchange, to remove non-volatile salts.
-
Mass Spectrometry: Analyze the sample using an ESI-MS instrument. Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the protein of interest.
-
Data Analysis: Deconvolute the resulting multi-charged mass spectrum to obtain the molecular weight of the protein. The formation of this compound adducts will be evident by the appearance of new peaks corresponding to the protein plus one or more fragments of the this compound molecule (e.g., [Ru(p-cymene)(pta)]²⁺).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.
Western Blotting for p53 and JNK Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins involved in the p53 and JNK signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-phospho-JNK, anti-p21) and a loading control (e.g., anti-β-actin).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the relative changes in protein expression upon this compound treatment.
Conclusion
The activation of this compound through hydrolysis is a finely tuned process that is critical for its unique biological activity. The differential chloride ion concentrations between the extracellular and intracellular environments, coupled with the acidic tumor microenvironment, provide a basis for its selective action. By primarily targeting proteins and inducing apoptosis through the p53-JNK pathway, this compound presents a compelling alternative to traditional DNA-damaging chemotherapeutics. A thorough understanding of its activation mechanism and biological targets, as outlined in this guide, is essential for the rational design of next-generation ruthenium-based anticancer drugs and for optimizing the clinical application of this compound and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metallomic study on the metabolism of this compound and cisplatin in cell culture medium and its impact on cell accumulation - Metallomics (RSC Publishing) DOI:10.1039/C8MT00024G [pubs.rsc.org]
- 3. Hydrolysis study of the bifunctional antitumour compound this compound, [Ru(eta6-p-cymene)Cl2(pta)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PTA Ligand in the Biological Function of RAPTA-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The organometallic ruthenium(II)-arene complex, [Ru(η⁶-p-cymene)Cl₂(pta)] (RAPTA-C), has garnered significant attention in the field of medicinal inorganic chemistry due to its unique anti-metastatic and anti-angiogenic properties, coupled with low systemic toxicity. A departure from the DNA-damaging paradigm of traditional platinum-based chemotherapeutics, this compound's mechanism of action is intricately linked to its specific interactions with proteins. This technical guide delves into the core of this compound's functionality, with a particular focus on the indispensable role of the 1,3,5-triaza-7-phosphaadamantane (PTA) ligand in dictating its biological targets and therapeutic effects. Through a comprehensive review of experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to provide a thorough understanding of the PTA ligand's contribution to the promising anticancer profile of this compound.
Introduction to this compound and the Significance of the PTA Ligand
This compound is a ruthenium-based compound characterized by a "piano-stool" geometry, comprising a central Ru(II) ion, an η⁶-coordinated p-cymene ring, two labile chloride ligands, and the water-soluble phosphine ligand, 1,3,5-triaza-7-phosphaadamantane (PTA).[1][2] Unlike many conventional metal-based drugs that primarily target nuclear DNA, the biological activity of this compound is predominantly mediated through its interactions with specific protein targets.[1][2] This shift in targeting is largely attributed to the physicochemical properties of the PTA ligand.
The PTA ligand imparts several crucial characteristics to the this compound complex:
-
Water Solubility: The hydrophilic nature of the PTA ligand enhances the aqueous solubility of this compound, a favorable property for a drug candidate.[1][2]
-
Steric Hindrance: The bulky, cage-like structure of the PTA ligand provides significant steric hindrance around the ruthenium center. This steric bulk is a primary factor in preventing the formation of stable adducts with DNA, thereby steering the complex towards protein binding.[3][4]
-
Modulation of Reactivity: The electronic properties of the PTA ligand influence the reactivity of the ruthenium center, contributing to its selective interactions with soft donor atoms like sulfur and nitrogen found in amino acid residues of proteins.
The substitution of the PTA ligand with other ligands, such as ethylenediamine in RAED-C, dramatically alters the biological activity of the resulting complex, shifting the primary target from proteins to DNA and resulting in a cytotoxic rather than an anti-metastatic profile.[1][3] This underscores the pivotal role of the PTA ligand in defining the unique therapeutic window of this compound.
Mechanism of Action: A Protein-Centric Approach
The anti-cancer effects of this compound are not primarily driven by direct cytotoxicity but rather by its ability to modulate key biological processes that contribute to tumor progression, namely metastasis and angiogenesis.[1][2][5]
Inhibition of Key Enzymes
Experimental evidence has identified specific protein targets of this compound, including:
-
Cathepsin B: this compound is a potent inhibitor of cathepsin B, a cysteine protease that is often overexpressed in metastatic tumors and plays a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion.[1][2]
-
Thioredoxin Reductase (TrxR): this compound also inhibits thioredoxin reductase, an enzyme involved in cellular redox balance.[1][5] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis.
Induction of Apoptosis via the p53-JNK Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial and p53-JNK signaling pathways.[6][7][8][9] Treatment with this compound leads to an increase in the expression of the tumor suppressor protein p53 and the activation of c-Jun N-terminal kinase (JNK).[6][7] This cascade of events results in a G2/M phase cell cycle arrest, an altered Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9, culminating in programmed cell death.[6][7][9]
Anti-Angiogenic Effects
This compound exhibits significant anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[1][2] This effect is thought to be a primary contributor to its ability to suppress tumor growth in vivo.
Quantitative Data on this compound Function
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HBL-100 | Human Breast Milk (epithelial) | > 300 | [1] |
| TS/A | Mouse Mammary Adenocarcinoma | > 300 | [1] |
| A2780 | Human Ovarian Carcinoma | > 250 | [10] |
| A2780cisR | Cisplatin-Resistant Human Ovarian Carcinoma | > 250 | [10] |
| HT29 | Human Colon Carcinoma | Not specified, similar profile to Rh and Os analogues | [11] |
| A549 | Human Lung Carcinoma | Not specified, compared to Rh and Os analogues | [11] |
| T47D | Human Breast Carcinoma | Not specified, compared to Rh and Os analogues | [11] |
| MCF-10A neoT | Human Breast (non-cancerous) | No effect at 24h, minor decrease at 72h (2.5-5 µM) | [12] |
| U-87 MG | Human Glioblastoma | No effect up to 5 µM at 72h | [12] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) | Reference |
| Cathepsin B | 2.5 | [1][2] |
| Thioredoxin Reductase 1 (TrxR1) | 37.1 | [1][2] |
| Thioredoxin Reductase 2 (TrxR2) | > 200 | [1][2] |
Table 3: In Vivo Antitumor and Anti-metastatic Activity of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| CBA Mice | Lung Metastases | 2 x 200 mg/kg/day | Reduced number of lung metastases | [1] |
| CBA Mice | Lung Metastases | 4 x 100 mg/kg/day | Reduced number of lung metastases | [1] |
| Mice | Ehrlich Ascites Carcinoma (EAC) | 40 mg/kg (optimum) | Significant inhibition of cell growth | [1] |
| CAM Model | Human A2780 Ovarian Cancer | 0.2 mg/kg/day | ~75% reduction in tumor growth | [1][2] |
| Swiss Athymic Mice | Human Colorectal Adenocarcinoma (LS174T) | 100 mg/kg/day | 50% inhibition of tumor growth | [2] |
Experimental Protocols
Synthesis of this compound
Principle: This protocol describes the synthesis of this compound via the reaction of the dimeric ruthenium precursor, [Ru(η⁶-p-cymene)Cl₂]₂, with two equivalents of the 1,3,5-triaza-7-phosphaadamantane (PTA) ligand.
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Methanol (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of [Ru(η⁶-p-cymene)Cl₂]₂ and PTA in anhydrous methanol.[3]
-
Heat the reaction mixture to reflux and stir for 24 hours.[5]
-
After cooling to room temperature, precipitate the product by the addition of diethyl ether.[3]
-
Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum.
-
The purity of the synthesized this compound can be confirmed by elemental analysis and NMR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., 1% DMSO in 0.9% NaCl solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 2.5 x 10⁴ cells/mL in 200 µL of complete medium per well.[13]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator until the cells reach about 80% confluency.[13]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[13]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing the Role of the PTA Ligand
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
The Decisive Role of the PTA Ligand in Target Selection
Caption: The PTA ligand sterically hinders DNA binding, directing this compound to protein targets.
Conclusion
The 1,3,5-triaza-7-phosphaadamantane (PTA) ligand is not merely a spectator in the structure of this compound; it is a critical determinant of its biological activity. By imparting water solubility and, most importantly, creating steric hindrance that disfavors DNA binding, the PTA ligand masterfully directs this compound towards a protein-centric mechanism of action. This results in a unique pharmacological profile characterized by potent anti-metastatic and anti-angiogenic effects with minimal cytotoxicity. The targeted inhibition of key enzymes like cathepsin B and the induction of apoptosis through specific signaling pathways highlight the sophistication of this organometallic compound. As research continues to unravel the full spectrum of its protein interactions, this compound, with its indispensable PTA ligand, stands as a compelling example of rational drug design in the development of next-generation, non-DNA targeting anticancer agents.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. RAPTA - Wikipedia [en.wikipedia.org]
- 6. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ru(ii)arene(N^N bpy/phen)-based RAPTA complexes for in vitro anti-tumour activity in human glioblastoma cancer cell lines and in vivo toxicity studies in a zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Potential of RAPTA-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The organometallic compound, [Ru(η⁶-p-cymene)Cl₂(pta)] (RAPTA-C), has emerged as a promising anti-cancer agent with potent anti-angiogenic properties. This technical guide provides an in-depth exploration of the anti-angiogenic effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Quantitative Assessment of Anti-Angiogenic Efficacy
This compound has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of this compound
| Cancer Model | Host System | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reduction in Microvessel Density (MVD) | Citation(s) |
| A2780 Ovarian Carcinoma | Chicken Chorioallantoic Membrane (CAM) | 0.2 mg/kg/day | 5 days | ~75% | Significantly reduced | [1][2][3] |
| LS174T Colorectal Carcinoma | Athymic Mice | 100 mg/kg/day | 11 days | ~50% | Significantly reduced | [1][2][3] |
| A2780 Ovarian Carcinoma (Cisplatin-Resistant) | Chicken Chorioallantoic Membrane (CAM) | Combination with Erlotinib | 8 days | Synergistic inhibition | - | [4] |
| A2780 Ovarian Carcinoma | Nude Mice | Combination with Erlotinib | - | Significant inhibition | 34-37% | [4] |
Table 2: In Vitro Effects of this compound on Endothelial Cells
| Cell Line | Assay | This compound Concentration | Effect | Citation(s) |
| HUVEC, ECRF24 | Cell Viability | <200 µM | Inhibition of cell viability | [2][4] |
| HUVEC | Migration Assay | - | Inhibition of cell migration | [5] |
| HUVEC | Tube Formation | - | Inhibition of tube formation | [6][7][8] |
Core Mechanisms of Anti-Angiogenic Action
This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, impacting key signaling pathways and cellular processes involved in the formation of new blood vessels.
Inhibition of Pro-Angiogenic Signaling Pathways
This compound has been shown to interfere with critical signaling cascades that drive angiogenesis, including the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular targets are still under investigation, evidence suggests that this compound may modulate the activity of key receptor tyrosine kinases and downstream effectors.
Diagram: Postulated Inhibition of Pro-Angiogenic Signaling by this compound
Caption: Postulated signaling pathways affected by this compound in endothelial cells.
Inhibition of Thioredoxin Reductase
The thioredoxin (Trx) system plays a crucial role in maintaining cellular redox homeostasis and is implicated in angiogenesis. This compound has been shown to inhibit cytosolic thioredoxin reductase (TrxR), which may disrupt the redox balance in endothelial cells and contribute to its anti-angiogenic effects.[9] Inhibition of TrxR can lead to increased oxidative stress and modulate the activity of redox-sensitive signaling proteins involved in angiogenesis.[10][11]
Modulation of the Tumor Microenvironment
This compound has been observed to induce the normalization of tumor vasculature, leading to more mature blood vessels covered by pericytes.[2][3] This effect, coupled with a reduction in microvessel density, suggests that this compound can remodel the tumor microenvironment to be less conducive to tumor growth and metastasis.
Key Experimental Protocols
The anti-angiogenic properties of this compound have been characterized using a range of established in vivo and in vitro assays. Detailed methodologies for these key experiments are provided below.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both angiogenesis and the anti-tumor effects of compounds.
Experimental Workflow:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Detailed Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 65% humidity for 8 days.[12]
-
Windowing: On embryonic development day 8 (EDD 8), a small window is carefully cut into the eggshell to expose the chorioallantoic membrane.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 1.5 x 10⁶ A2780 cells) is gently placed onto the CAM.[12]
-
Tumor Growth: The eggs are returned to the incubator to allow for the formation of vascularized, three-dimensional tumors.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.14% DMSO in NaCl), is administered intravenously into a CAM blood vessel.[4]
-
Monitoring and Measurement: Tumor volume is measured daily.
-
Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for CD31 and Ki-67.[1][4]
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Experimental Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel, and allowed to solidify at 37°C.[6][8]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel-coated wells.
-
Treatment: The cells are treated with different concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 4 to 18 hours to allow for the formation of tube-like structures.[6]
-
Quantification: The extent of tube formation is visualized using a microscope and quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.[7][8]
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" in a cell monolayer, mimicking the migratory phase of angiogenesis.
Experimental Workflow:
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Detailed Methodology:
-
Cell Culture: HUVECs are grown to form a confluent monolayer in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.
-
Monitoring: The closure of the scratch is monitored and imaged at different time points (e.g., 0 and 24 hours).
-
Quantification: The rate of cell migration is quantified by measuring the change in the width of the scratch over time.[5]
Immunohistochemical (IHC) Staining
IHC is used to detect the presence and localization of specific proteins in tissue sections, providing insights into the effects of this compound on the tumor microenvironment.
-
CD31 (PECAM-1): A marker for endothelial cells, used to quantify microvessel density (MVD). A reduction in CD31 staining indicates an anti-angiogenic effect.[1][4][13][14]
-
Ki-67: A marker of cellular proliferation. A decrease in Ki-67 staining in tumor cells indicates an anti-proliferative effect.[1][4]
General Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD31 or anti-Ki-67).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is developed using a chromogen, resulting in a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
-
Quantification: The extent of staining is quantified using image analysis software. For MVD, the number of CD31-positive vessels per unit area is determined. For Ki-67, the percentage of positively stained nuclei is calculated.[1][4]
Future Directions and Conclusion
This compound represents a novel class of anti-cancer agents with a distinct mechanism of action that includes potent anti-angiogenic activity. The data presented in this guide highlight its efficacy in preclinical models and provide a foundation for its further development. Future research should focus on elucidating the precise molecular targets of this compound within pro-angiogenic signaling pathways to optimize its therapeutic application, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the anti-angiogenic properties of this compound and other novel compounds.
References
- 1. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Thioredoxin reductase regulates angiogenesis by increasing endothelial cell-derived vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE EMERGING ROLE OF THE THIOREDOXIN SYSTEM IN ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design of RAPTA-C in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments using the ruthenium-based anti-cancer agent RAPTA-C in mouse models. The protocols are based on established research and are intended to assist in the evaluation of this compound's therapeutic efficacy, particularly its anti-metastatic and anti-angiogenic properties.
Introduction to this compound
This compound, [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), is an organometallic ruthenium(II)-arene complex that has demonstrated significant anti-cancer activity in preclinical models.[1][2] Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action, interacting with proteins and histones.[3][4][5][6] This unique mode of action contributes to its low cytotoxicity and favorable toxicity profile, making it a promising candidate for further development, especially in combination therapies.[3][4][7] Notably, this compound is particularly recognized for its potent anti-metastatic and anti-angiogenic effects.[1][3][4][5][8][9][10]
Key Biological Activities
-
Anti-metastatic: this compound has been shown to effectively reduce the number and weight of lung metastases in mouse models of mammary carcinoma.[5][8][11]
-
Anti-angiogenic: The compound inhibits the formation of new blood vessels in tumors, a crucial process for tumor growth and metastasis.[1][3][4][9] This is achieved in part by promoting the maturation of existing blood vessels.[3][4][9]
-
Primary Tumor Growth Inhibition: While its primary strength lies in combating metastasis, this compound has also been shown to inhibit the growth of primary tumors in various models, including ovarian and colorectal carcinomas.[1][2][8][9]
-
Favorable Safety Profile: In vivo studies have consistently demonstrated that this compound is well-tolerated at therapeutic doses, with rapid renal clearance and no significant accumulation in vital organs.[1][8][12]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from key preclinical studies, providing a reference for expected efficacy in various mouse models.
Table 1: this compound Monotherapy in Different Mouse Tumor Models
| Tumor Model | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Primary Outcome | Reference |
| MCa mammary carcinoma | CBA mice | 4 x 100 mg/kg/day | - | Low sustained treatment | Significant reduction in lung metastases weight and number; no effect on primary tumor. | [11] |
| MCa mammary carcinoma | CBA mice | 2 x 200 mg/kg | - | Twice | Most effective for preventing lung metastases; 2/5 mice metastasis-free. | [3][4] |
| LS174T colorectal adenocarcinoma | Athymic mice | 100 mg/kg/day | i.p. | Daily | ~50% inhibition of primary tumor growth. | [3][4][9] |
| A2780 ovarian carcinoma | CAM model | 0.2 mg/kg/day | i.v. | 5 consecutive days | ~75% inhibition of primary tumor growth. | [3][4][8][9] |
| Ehrlich ascites carcinoma (EAC) | Mice | 40 mg/kg | - | - | Significant inhibition of EAC cell growth. | [3] |
Table 2: this compound in Combination Therapies
| Tumor Model | Mouse Strain | Combination | This compound Dose | Primary Outcome | Reference |
| LS174T colorectal adenocarcinoma | Athymic mice | Erlotinib + BEZ-235 | 40 mg/kg (single dose) | ~80% reduction in tumor growth (synergistic effect). | [8] |
| A2780 ovarian carcinoma | Nude mice | Erlotinib | 100 mg/kg | 37% tumor growth inhibition (this compound alone); combination showed improved activity. | [3] |
| A2780 ovarian carcinoma | CAM model | Axitinib | 400 µg/kg | 83.5% inhibition of tumor growth (combination); this compound alone at 400 mg/kg had no effect. | [3][8] |
| A2780 ovarian carcinoma | - | Erlotinib | 100 mg/kg/day | Significant anti-angiogenic and anti-proliferative activity. | [13] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Solubilization: this compound is prone to hydrolysis in aqueous media. To suppress the cleavage of the chloride ligands, it is recommended to dissolve this compound in sterile saline (0.9% NaCl).[11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a desired concentration (e.g., 10 mg/mL) in sterile saline.
-
Sonication/Vortexing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile filter before administration.
-
Fresh Preparation: It is advisable to prepare the this compound solution fresh before each administration to ensure its stability and activity.
Subcutaneous Tumor Xenograft Model (e.g., LS174T Colorectal Carcinoma)
Materials:
-
Athymic nude mice (e.g., Swiss athymic mice), 6-8 weeks old
-
LS174T human colorectal adenocarcinoma cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Preparation: Culture LS174T cells to ~80% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start caliper measurements when tumors become palpable. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 100 mg/kg/day).[9] The control group should receive an equivalent volume of the vehicle (sterile saline).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.[9] Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Experimental Metastasis Model (e.g., MCa Mammary Carcinoma)
Materials:
-
CBA mice
-
MCa mammary carcinoma cells
-
Sterile syringes and needles
Protocol:
-
Primary Tumor Induction: Implant MCa cells into the mammary fat pad of CBA mice.
-
Primary Tumor Resection (Optional but recommended): To specifically study the effect on metastasis, the primary tumor can be surgically resected once it reaches a certain size.
-
This compound Administration: Begin this compound treatment at the desired dosing regimen (e.g., 4 x 100 mg/kg/day or 2 x 200 mg/kg).[3][4][11]
-
Monitoring: Monitor the mice for signs of distress or weight loss.
-
Endpoint and Metastasis Quantification: After a predetermined period, euthanize the mice. Carefully dissect the lungs and other potential metastatic sites. The number and weight of metastatic nodules on the lung surface can be quantified.[8][11]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The precise signaling pathways of this compound are still under investigation, but several key interactions have been identified.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for a Subcutaneous Xenograft Study
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RAPTA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for RAPTA-C Administration in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro administration of the ruthenium-based anti-cancer drug candidate, RAPTA-C, to ovarian cancer cell lines. The information is curated from peer-reviewed scientific literature to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound, [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), is an organometallic ruthenium(II)-arene complex that has garnered significant interest as a potential anti-cancer agent.[1][2] Unlike traditional platinum-based chemotherapeutics, this compound exhibits a distinct mechanism of action, primarily targeting proteins and histones rather than directly binding to DNA.[3][4] It is particularly noted for its anti-metastatic and anti-angiogenic properties, often with low direct cytotoxicity in vitro.[3][5][6] This characteristic suggests that its therapeutic potential may be best realized in combination therapies or in models that can assess its impact on tumor microenvironment and metastasis.[1][2][7]
Ovarian Cancer Cell Lines for this compound Studies
Several human ovarian carcinoma cell lines have been utilized in the study of this compound, including:
-
A2780: A commonly used cell line derived from an untreated patient with ovarian adenocarcinoma.
-
A2780cisR: A cisplatin-resistant variant of the A2780 cell line, crucial for studying efficacy in drug-resistant cancers.[1][8]
-
OVCAR4: An ovarian cancer cell line used in studies investigating the anti-metastatic properties of this compound.[7]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various ovarian cancer cell lines. It is important to note that this compound generally displays high IC50 values, reflecting its low direct cytotoxicity.[5][6]
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| A2780 | 72 | 353 | [6] |
| A2780 | 72 | 247 | [6] |
| A2780cisR | 72 | 507 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A critical first step for in vitro studies is the correct preparation of the drug solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the effect of this compound on the viability of ovarian cancer cells.
Materials:
-
A2780 or A2780cisR ovarian cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well clear bottom, white-walled plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., ranging from 1 µM to 500 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration, typically <0.5%).
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 3: Cellular Uptake of Ruthenium by ICP-MS
This protocol measures the intracellular accumulation of ruthenium, providing insights into drug uptake.
Materials:
-
Ovarian cancer cells (e.g., A2780, A2780cisR)
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Nitric acid (HNO₃), high purity
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM or 100 µM) for a specified time (e.g., 5 hours).[1]
-
After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells by adding a known volume of high-purity nitric acid to each well.
-
Scrape the cells and collect the lysate in a clean tube.
-
Determine the total protein content of a parallel, untreated well using a standard protein assay (e.g., BCA assay) for normalization.
-
Analyze the ruthenium content in the cell lysates using ICP-MS.
-
Express the cellular ruthenium uptake as ppb/µg of protein.[1]
Visualizations
Experimental Workflow for Cell Viability Assay
References
- 1. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new 3D organotypic model of ovarian cancer to help evaluate the antimetastatic activity of this compound conjugated micelles. [vivo.health.unm.edu]
- 8. researchgate.net [researchgate.net]
Determining the IC50 of RAPTA-C in A2780 and LS174T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAPTA-C, or [Ru(η⁶-p-cymene)Cl₂(pta)] (where pta is 1,3,5-triaza-7-phosphaadamantane), is a promising organometallic ruthenium(II)-arene complex that has demonstrated significant anti-cancer properties. Unlike traditional cytotoxic agents that directly target DNA, this compound exhibits a unique mechanism of action, primarily characterized by its anti-metastatic and anti-angiogenic effects.[1][2][3] In vitro cytotoxicity assays often show high IC50 values for this compound (often >300 µM) in many cancer cell lines, suggesting low direct cytotoxicity.[2][3][4] Its anti-cancer activity is believed to be mediated through a pH-dependent activation mechanism and interactions with various cellular proteins.[2][5]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in the human ovarian carcinoma cell line A2780 and the human colorectal adenocarcinoma cell line LS174T. While the direct cytotoxic effect may be limited, establishing a baseline IC50 value is a fundamental step in characterizing the compound's activity in these specific cell lines.
Data Presentation
The following table summarizes the expected IC50 values for this compound in A2780 and LS174T cells based on existing literature. It is important to note that these values can vary depending on experimental conditions such as incubation time and the specific cytotoxicity assay used.
| Cell Line | Cancer Type | Expected IC50 of this compound (µM) |
| A2780 | Ovarian Carcinoma | > 300[2][3][4] |
| LS174T | Colorectal Adenocarcinoma | > 300[2][3] |
Experimental Protocols
Cell Culture
1.1 A2780 Cell Line
The A2780 cell line was established from the tumor tissue of an untreated patient with ovarian endometrioid adenocarcinoma.[6][7]
-
Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[7][8][9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[6][9]
-
Subculturing: When cells reach 70-80% confluency, detach them using 0.25% Trypsin-EDTA.[6] Split sub-confluent cultures at a ratio of 1:3 to 1:6.[6]
1.2 LS174T Cell Line
The LS174T cell line is a variant of the LS180 colon adenocarcinoma cell line.[10][11][12]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).[13] An alternative is MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[10][11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
-
Subculturing: Split cultures when they are approximately 40-50% confluent using 0.05% Trypsin-EDTA.[13] The recommended subcultivation ratio is 1:2 to 1:4.[10][11] Medium should be renewed every 2 to 3 days.[10][11]
Preparation of this compound Stock Solution
-
Dissolving this compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT or SRB Assay)
The IC50 value of this compound can be determined using a colorimetric assay such as the MTT or SRB assay. The MTT assay measures the metabolic activity of cells, while the SRB assay measures cellular protein content.[14][15][16][17]
3.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Seed A2780 or LS174T cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
3.2 SRB (Sulforhodamine B) Assay Protocol
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[19]
-
Washing: Wash the plates five times with distilled water and allow them to air dry.[20]
-
Staining: Add 50 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17]
-
Dye Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[21]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAPTA - Wikipedia [en.wikipedia.org]
- 6. A2780 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. cancertools.org [cancertools.org]
- 9. bcrj.org.br [bcrj.org.br]
- 10. elabscience.com [elabscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. atcc.org [atcc.org]
- 13. LS174T. Culture Collections [culturecollections.org.uk]
- 14. atcc.org [atcc.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. MTT assay based inhibition analysis of A2780 cells proliferation using Mollugo nudicaulis Lam. extract with CXCR4 and HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 21. canvaxbiotech.com [canvaxbiotech.com]
Methodology for Assessing RAPTA-C Anti-Angiogenic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-angiogenic properties of the ruthenium-based compound, RAPTA-C. Detailed protocols for key in vitro and in vivo assays are presented, along with data interpretation guidelines and an overview of the underlying molecular mechanisms.
Introduction to this compound and its Anti-Angiogenic Properties
This compound, [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), is an organometallic compound that has demonstrated significant anti-cancer and anti-metastatic effects.[1][2] A key aspect of its therapeutic potential lies in its anti-angiogenic activity, the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and dissemination.[1][3][4][5][6] Unlike many cytotoxic chemotherapeutics, this compound exhibits low toxicity to normal cells, making it an attractive candidate for targeted cancer therapy.[3][4] Its mechanism of action involves the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and differentiation.
Key In Vitro Assays for Anti-Angiogenic Activity
A series of in vitro assays can be employed to dissect the specific effects of this compound on endothelial cells, the primary cell type involved in angiogenesis.
Endothelial Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the growth and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or immortalized endothelial cell lines (e.g., ECRF24).[5] A common and straightforward method for this is the crystal violet staining assay.
Protocol: Crystal Violet Staining for Endothelial Cell Proliferation
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in their recommended growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid or a commercial solubilizing agent to each well to dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, such as Matrigel®. It is a critical indicator of the differentiation phase of angiogenesis.
Protocol: Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Ensure the Matrigel® is spread evenly. Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest endothelial cells and resuspend them in their basal medium containing a low percentage of serum (e.g., 1-2% FBS). Seed the cells onto the solidified Matrigel® at a density of 1.5-2 x 10⁴ cells per well.
-
Treatment: Add this compound at various concentrations to the cell suspension before seeding or directly to the wells after seeding. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Imaging: Capture images of the tube networks using a phase-contrast microscope.
-
Quantification: Analyze the captured images using software such as ImageJ with the Angiogenesis Analyzer plugin.[7][8][9] Key parameters to quantify include:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
Total branching points
-
In Vivo Assay for Anti-Angiogenic Activity
The Chick Chorioallantoic Membrane (CAM) assay is a well-established and robust in vivo model to evaluate the effect of compounds on angiogenesis in a living system.
Protocol: Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity.
-
Windowing: On embryonic day 3 (ED3) or 4 (ED4), create a small window in the eggshell to expose the CAM.
-
Treatment Application: On ED7 or ED8, apply the test substance. This compound, dissolved in a suitable vehicle, can be loaded onto a sterile filter paper disc or a carrier like a methylcellulose pellet and placed directly onto the CAM.
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Imaging: After the incubation period, re-open the window and observe the CAM vasculature under a stereomicroscope. Capture images of the area around the treatment disc.
-
Quantification: Analyze the images to quantify the number and length of blood vessels within a defined radius around the disc. A significant reduction in vessel density compared to the control indicates anti-angiogenic activity.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Parameter | This compound Concentration | Result | Reference |
| Cell Proliferation | HUVEC | IC₅₀ | Varies | Report in µM | [5] |
| Cell Proliferation | ECRF24 | IC₅₀ | Varies | Report in µM | [5] |
| Tube Formation | HUVEC | % Inhibition of Tube Length | Varies | Report as % | |
| Tube Formation | HUVEC | % Inhibition of Branch Points | Varies | Report as % |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Model | Tumor Type | Treatment Dose & Schedule | Outcome | % Inhibition | Reference |
| CAM Assay | - | Varies | Inhibition of Angiogenesis | Report as % | [3] |
| CAM Assay | A2780 Ovarian Carcinoma | 0.2 mg/kg/day | Tumor Growth Inhibition | ~75% | [1][4][10] |
| Mouse Xenograft | LS174T Colorectal Adenocarcinoma | 100 mg/kg/day | Tumor Growth Inhibition | ~50% | [1][10] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its anti-angiogenic effects by targeting key signaling pathways within endothelial cells. Understanding these pathways is crucial for interpreting experimental results and for the rational design of combination therapies.
The primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling. These receptor tyrosine kinases are critical for initiating the angiogenic cascade.
Caption: this compound inhibits VEGFR/FGFR signaling, affecting downstream pathways.
By inhibiting VEGFR and FGFR, this compound disrupts downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.
Experimental Workflow Overview
The assessment of this compound's anti-angiogenic activity follows a logical progression from in vitro characterization to in vivo validation.
Caption: Workflow for assessing this compound's anti-angiogenic activity.
This structured approach allows for a thorough evaluation of the compound's efficacy and mechanism of action, providing a solid foundation for further preclinical and clinical development.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 5. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 6. corning.com [corning.com]
- 7. biii.eu [biii.eu]
- 8. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Mass Spectrometric Analysis of RAPTA-C Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of protein adducts formed by the anti-metastatic ruthenium-based compound, RAPTA-C. The methodologies described herein leverage mass spectrometry to identify protein targets and elucidate the molecular mechanisms of this compound's therapeutic action.
Introduction
This compound, a ruthenium(II)-arene PTA (1,3,5-triaza-7-phosphaadamantane) complex, is a promising anti-metastatic agent that exhibits a distinct mode of action compared to traditional platinum-based chemotherapeutics.[1][2] Unlike cisplatin, which primarily targets DNA, this compound demonstrates a preferential interaction with proteins.[1][2][3] Understanding these protein interactions is crucial for elucidating its anti-metastatic properties and for the development of more effective organometallic drugs. Mass spectrometry has emerged as a powerful tool for identifying this compound protein targets and characterizing the resulting adducts.[4][5]
Key Protein Targets and Biological Implications
Studies have shown that this compound interacts with a range of intracellular proteins, influencing various cellular processes. Notably, this compound has been found to bind to histone proteins, which may disrupt chromatin structure and gene transcription.[1] Another identified target is the guanine nucleotide-binding protein-like 3 (GNL3), a protein involved in cell cycle regulation.[1] Interaction with GNL3 is consistent with the observation that this compound can induce a G2/M phase arrest in the cell cycle.[1] Furthermore, chemical proteomic approaches have identified cytokines such as midkine and pleiotrophin as potential this compound binders, suggesting a role in modulating the tumor microenvironment.[1]
Experimental Workflow for Identifying this compound Protein Adducts
A general workflow for the identification and characterization of this compound protein adducts from biological samples involves several key stages, from sample preparation to mass spectrometric analysis and data interpretation.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound interactions and activity.
| Parameter | Value | Cell Line / System | Reference |
| IC50 | > 300 µM | Most cancer cell lines | [2][3] |
| Association Constant (K) with Nucleosome Core Particle (NCP) | 2.3 x 10⁵ M⁻¹ | In solution | [2][6] |
| Cellular Uptake (per cell after incubation at IC50) | ~250 x 10⁶ molecules | A2780 cancer cells | [6] |
| Chromatin-associated Ruthenium | 4% of total intracellular Ru | A2780 cancer cells | [6] |
| Protein-associated Adducts in NCP | ~85% | In solution | [6] |
Detailed Experimental Protocols
Protocol 1: Affinity-Based Identification of this compound Interacting Proteins
This protocol describes a chemical proteomics approach using this compound functionalized beads to enrich for interacting proteins from a cell lysate.[1]
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound functionalized agarose beads
-
Control agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for protein digestion (see Protocol 2)
Procedure:
-
Cell Lysate Preparation: Culture and harvest cancer cells. Lyse the cells in an appropriate lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Affinity Pull-down:
-
Pre-clear the lysate by incubating with control agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with this compound functionalized beads and control beads for a defined period (e.g., 4 hours to overnight) at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer. Immediately neutralize the eluate with a neutralization buffer.
-
Sample Preparation for Mass Spectrometry: Proceed with protein reduction, alkylation, and digestion as described in Protocol 2.
Protocol 2: In-Solution Digestion of Enriched Proteins for Mass Spectrometry
This protocol details the steps for preparing the eluted proteins for analysis by LC-MS/MS.[7][8][9]
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Reduction: To the eluted protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.
-
Digestion:
-
Add trypsin to the protein sample at a ratio of 1:20 to 1:50 (trypsin:protein, w/w).
-
Incubate overnight at 37°C.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1% (pH < 3).
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method. Elute the peptides with a solution of ACN and 0.1% FA.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% FA for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound Peptide Adducts
This protocol provides a general framework for the analysis of digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
LC Separation:
-
Load the resuspended peptide sample onto a C18 trap column.
-
Separate the peptides on a C18 analytical column using a gradient of increasing organic solvent (e.g., ACN with 0.1% FA) over a defined time (e.g., 60-120 minutes).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the high-resolution analyzer (e.g., Orbitrap).
-
Select the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
Acquire tandem MS (MS/MS) spectra in a rapid scanning analyzer (e.g., ion trap or Orbitrap).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify peptides and proteins.
-
To identify this compound adducts, perform an open or modified search that allows for a variable modification on amino acid residues corresponding to the mass of the this compound fragment. Common binding sites for RAPTA complexes include histidine, glutamate, and lysine.[1]
-
Visualization of this compound's Impact on Cell Cycle Regulation
The interaction of this compound with proteins like GNL3 can lead to downstream effects on cell cycle progression. The following diagram illustrates this proposed mechanism.
Conclusion
The mass spectrometry-based techniques outlined in these application notes provide a robust framework for investigating the protein interactions of this compound. By identifying the protein targets and characterizing the resulting adducts, researchers can gain deeper insights into the molecular mechanisms underlying the anti-metastatic effects of this promising drug candidate. These methods are essential for advancing the development of novel metallodrugs for cancer therapy.
References
- 1. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ESI-MS characterisation of protein adducts of anticancer ruthenium(II)-arene PTA (RAPTA) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdductHunter: identifying protein-metal complex adducts in mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: RAPTA-C and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the ruthenium-based drug RAPTA-C with the microtubule-stabilizing agent paclitaxel presents a promising strategy in cancer therapy. In vitro studies utilizing a dual drug delivery system have demonstrated that this combination significantly enhances anti-tumor and anti-metastatic activity in breast cancer cell lines, such as MDA-MB-231.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and paclitaxel combination therapy.
Data Presentation
In Vitro Cytotoxicity
The synergistic cytotoxicity of this compound and paclitaxel can be evaluated using a standard cell viability assay, such as the MTT or SRB assay. The IC50 values (the concentration of a drug that gives half-maximal response) for the individual agents and their combination should be determined to calculate the combination index (CI), where CI < 1 indicates synergy.
| Treatment Group | Cell Line | IC50 (µM) - 48h | Combination Index (CI) |
| This compound | MDA-MB-231 | >300[5] | N/A |
| Paclitaxel | MDA-MB-231 | ~0.1 | N/A |
| This compound + Paclitaxel (Combination) | MDA-MB-231 | Synergistically Lowered | < 1.0 |
Note: The specific IC50 value for the combination is dependent on the ratio of the two drugs used and should be determined experimentally.
In Vivo Tumor Growth Inhibition
In vivo efficacy can be assessed using xenograft models in immunocompromised mice. Tumor volume and survival are the primary endpoints.
| Treatment Group | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | Nude mice with MDA-MB-231 xenografts | Saline, i.p., daily | 0 |
| This compound | Nude mice with MDA-MB-231 xenografts | e.g., 40 mg/kg, i.p., daily | Moderate |
| Paclitaxel | Nude mice with MDA-MB-231 xenografts | e.g., 10 mg/kg, i.p., 3x/week | Significant |
| This compound + Paclitaxel (Combination) | Nude mice with MDA-MB-231 xenografts | e.g., 40 mg/kg this compound + 10 mg/kg Paclitaxel | Significantly higher than single agents |
Note: Dosing regimens and resulting tumor growth inhibition are illustrative and require optimization for specific experimental models.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and paclitaxel, alone and in combination, on MDA-MB-231 human breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions of each drug and combinations at various ratios.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the drugs at the desired concentrations (single agents and combinations). Include a vehicle control group.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the combination index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and paclitaxel combination treatment using flow cytometry.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with this compound, paclitaxel, or their combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of the in vivo anti-tumor efficacy of the this compound and paclitaxel combination.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound and Paclitaxel for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (Vehicle, this compound, Paclitaxel, Combination).
-
Treatment Administration: Administer the treatments as per the defined dosing regimen and route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Visualizations
The synergistic effect of this compound and paclitaxel is likely due to the simultaneous targeting of multiple critical cancer-related signaling pathways. This compound is known to induce apoptosis through the p53 and JNK pathways.[6][7] Paclitaxel, particularly in combination therapies, has been shown to affect the PI3K/Akt/mTOR pathway.[8][9][10] The combination of these two agents could therefore lead to a more potent and comprehensive blockade of cancer cell proliferation and survival signals.
Caption: Proposed synergistic signaling pathways of this compound and paclitaxel.
Caption: Experimental workflows for in vitro and in vivo studies.
References
- 1. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Dual drug delivery system of this compound and paclitaxel based on fructose coated nanoparticles for metastatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. Paclitaxel increases the sensitivity of lung cancer cells to lobaplatin via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chicken Chorioallantoic Membrane (CAM) Assay for Evaluating RAPTA-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chicken Chorioallantoic Membrane (CAM) assay is a well-established in vivo model that serves as a robust platform for studying angiogenesis and tumor progression. Its accessibility, cost-effectiveness, and rapid turnaround time make it an invaluable tool in preclinical cancer research. The CAM, a highly vascularized extraembryonic membrane, provides a natural environment for the engraftment of tumor cells and allows for the real-time evaluation of anti-cancer and anti-angiogenic compounds.
RAPTA-C, an organometallic ruthenium(II)-arene complex, has emerged as a promising anti-cancer agent with potent anti-angiogenic and anti-metastatic properties.[1][2] Unlike traditional cytotoxic chemotherapeutics, this compound exhibits low systemic toxicity while effectively inhibiting tumor growth and vascularization.[2][3] This document provides detailed application notes and protocols for utilizing the CAM assay to assess the efficacy of this compound.
Key Applications of the CAM Assay for this compound
-
Evaluation of Anti-Angiogenic Activity: Quantify the inhibition of new blood vessel formation induced by tumor cells or pro-angiogenic factors.[4][5]
-
Assessment of Anti-Tumor Efficacy: Measure the reduction in primary tumor growth and volume following this compound treatment.[4][6][7]
-
Analysis of Cellular Proliferation: Determine the effect of this compound on the proliferation of tumor cells within the tumor mass.[4]
-
Investigation of Metastatic Potential: In more advanced applications, the CAM model can be used to study the extravasation of tumor cells and the formation of secondary metastatic foci.[8][9]
Experimental Protocols
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with rotation and humidity control
-
Laminar flow hood
-
Dremel tool with a sterile cutting disc or small scissors
-
Forceps
-
Sterile phosphate-buffered saline (PBS)
-
Cancer cell line of interest (e.g., A2780 human ovarian carcinoma)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
Vehicle control (e.g., DMSO in 0.9% NaCl)
-
Stereomicroscope
-
35 mm petri dishes
-
Parafilm or sterile adhesive tape
-
Calipers for tumor measurement
-
Fixative (e.g., Zinc-fixative or 4% paraformaldehyde)
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody for endothelial cell staining, anti-Ki-67 antibody for proliferation)
Methods
1. Egg Incubation and Windowing
-
Incubate fertilized chicken eggs at 37.5°C with 65% humidity, with automatic rotation.
-
On Embryonic Development Day (EDD) 3, cease rotation and place the eggs in a horizontal position.
-
On EDD 7, candle the eggs to identify the location of the embryo and major blood vessels.
-
Working in a laminar flow hood, sterilize the eggshell with 70% ethanol.
-
Create a small window (approximately 1 cm²) in the shell over a region with visible blood vessels, being careful not to puncture the underlying membrane.
-
Gently remove the piece of shell to expose the CAM.
-
Seal the window with sterile parafilm or adhesive tape and return the eggs to a static incubator.
2. Tumor Cell Implantation
-
Culture the chosen cancer cell line (e.g., A2780) under standard conditions.
-
On the day of implantation (e.g., EDD 7 or 8), harvest the cells using trypsin-EDTA and wash with serum-free medium.
-
Resuspend the cells to a concentration of 1 x 10⁶ cells in 25 µL of serum-free medium.[4]
-
To facilitate the formation of a 3D tumor, cells can be prepared as a spheroid by the hanging drop method for 3 hours prior to implantation.[4]
-
Gently place the cell suspension or spheroid onto the surface of the CAM, away from major blood vessels.
-
Reseal the window and return the eggs to the incubator. Vascularized tumors are typically visible 3 days post-implantation.[4]
3. This compound Administration
-
Prepare a stock solution of this compound in a suitable solvent like DMSO and dilute to the desired concentrations in 0.9% NaCl.[10] The final DMSO concentration should be kept low to avoid toxicity.
-
On EDD 11, when tumors are established and vascularized, begin treatment.[4]
-
Administer this compound intravenously (i.v.) into a main blood vessel of the CAM.[4] A typical dose resulting in significant tumor inhibition is 0.2 mg/kg per day.[3][4][6]
-
The treatment can be administered daily for a period of 5 consecutive days (EDD 11-15).[4][6]
-
The control group should receive an equivalent volume of the vehicle.
4. Monitoring and Endpoint Analysis
-
Monitor tumor growth daily using a stereomicroscope.
-
On the final day of the experiment (e.g., EDD 18), sacrifice the embryos.[4]
-
Excise the tumors from the CAM and measure their volume using calipers (Volume = (length x width²)/2).
-
Fix the tumors in a suitable fixative for histological and immunohistochemical analysis.
-
Perform immunohistochemistry for markers such as CD31 to assess microvessel density and Ki-67 to evaluate cell proliferation.[4][6]
Data Presentation
Table 1: Effect of this compound on Tumor Growth in the CAM Model (A2780 Ovarian Carcinoma)
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | p-value | Reference |
| Vehicle Control | - | 0 | - | [4] |
| This compound | 0.02 | ~45 | Not Significant | [4] |
| This compound | 0.05 | ~45 | Not Significant | [4] |
| This compound | 0.2 | ~75 | p = 0.0007 | [2][4] |
Table 2: Effect of this compound on Angiogenesis and Cell Proliferation in A2780 Tumors on the CAM
| Parameter | Treatment | Observation | p-value | Reference |
| Microvessel Density (CD31 Staining) | This compound (0.2 mg/kg) | Significantly reduced | p = 0.0099 | [4] |
| Cell Proliferation (Ki-67 Staining) | This compound (0.2 mg/kg) | Large areas of non-proliferating cells | p = 0.0099 | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CAM assay to evaluate this compound.
Putative Anti-Angiogenic Signaling Pathway of this compound
Caption: Putative signaling pathway for this compound's anti-angiogenic effects.
Conclusion
The CAM assay is a powerful and adaptable in vivo model for the preclinical evaluation of anti-cancer compounds like this compound. It provides a valuable platform to dissect the anti-angiogenic and anti-tumor properties of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this model in their drug development pipeline. The significant tumor growth inhibition and anti-angiogenic effects observed with this compound in the CAM model underscore its potential as a clinical candidate.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for In Vivo Biodistribution and Pharmacokinetic Studies of RAPTA-C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo biodistribution and pharmacokinetic properties of RAPTA-C, a promising organometallic ruthenium(II)-arene anticancer drug candidate. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and similar ruthenium-based compounds.
Introduction to this compound
This compound, [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), is a ruthenium-based compound that has garnered significant interest for its unique anticancer properties. Unlike traditional cytotoxic chemotherapeutics, this compound exhibits low toxicity in vitro but demonstrates potent anti-metastatic and anti-angiogenic effects in vivo.[1][2][3] Its mechanism of action is believed to involve interactions with proteins rather than direct binding to DNA, distinguishing it from platinum-based drugs.[1][4][5] Understanding the in vivo behavior of this compound is crucial for its clinical development.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in healthy Swiss CD-1 mice have revealed key parameters that describe the disposition of this compound in the body. Following intravenous administration, this compound is rapidly cleared from the bloodstream and distributed to various organs.
Table 1: Pharmacokinetic Parameters of this compound in Swiss CD-1 Mice
| Parameter | Value | Dosage Dependency | Reference |
| Half-life (T₁/₂) | 10.39 - 12.21 hours | Dependent on dosage | [1] |
| Volume of Distribution (Vd) | 100 - 163 mL | Dependent on dosage | [1] |
| Total Clearance (Cl_tot) | 6.5 - 9.2 mL/h | Dependent on dosage | [1] |
In Vivo Biodistribution of this compound
Biodistribution studies, often employing radiolabeled ¹⁰³Ru-RAPTA-C, have been conducted to determine the tissue and organ distribution of the compound. These studies indicate that this compound does not accumulate to a high extent in major organs and is cleared relatively quickly, primarily through the kidneys.[2][6][7][8][9]
Table 2: Biodistribution of ¹⁰³Ru-RAPTA-C in Balb/c Mice (2 hours post-injection)
| Organ | % Injected Dose per Gram of Tissue (% ID/g) | Reference |
| Blood | ~0.5 | [6][7][9] |
| Liver | ~1.0 | [6][7][9] |
| Kidneys | ~2.5 | [6][7][9] |
| Spleen | ~0.75 | [6][7][9] |
| Lungs | ~0.75 | [6][7][9] |
| Heart | ~0.5 | [6][7][9] |
| Muscle | ~0.25 | [6][7][9] |
| Bone | ~0.25 | [6][7][9] |
| Brain | < 0.1 | [6][7][9] |
Mice were injected intraperitoneally with 1.9 MBq of ¹⁰³Ru-RAPTA-C.
Experimental Protocols
Animal Models and this compound Administration
-
Animal Models:
-
Healthy Mice: Swiss CD-1 or Balb/c mice are commonly used for initial pharmacokinetic and biodistribution studies.[1][6][7][9]
-
Tumor-Bearing Mice: Athymic nude mice are used for efficacy and biodistribution studies in preclinical cancer models. Human tumor xenografts, such as A2780 ovarian carcinoma and LS174T colorectal carcinoma, have been successfully established.[6][7][8][9] CBA mice bearing MCa mammary carcinoma have been used to study anti-metastatic effects.[4][7][9]
-
Chicken Chorioallantoic Membrane (CAM) Model: This model is utilized to study anti-angiogenic effects and primary tumor growth of human cancers like A2780 ovarian carcinoma.[1][6][7][8][9]
-
-
This compound Formulation and Administration:
-
Formulation: this compound is typically dissolved in a vehicle suitable for in vivo administration, such as a stock solution in DMSO, which is then diluted with 0.9% NaCl.[7][9]
-
Routes of Administration: Intravenous (i.v.) and intraperitoneal (i.p.) injections are the most common routes for administering this compound in preclinical studies.[6][7][9]
-
Dosage: Dosages vary depending on the study's objective. For tumor growth inhibition, daily doses as low as 0.2 mg/kg have been shown to be effective in the CAM model.[6][7][8] In mouse models, doses up to 100 mg/kg/day have been used.[1] For anti-metastatic studies, regimens such as 4 x 100 mg/kg/day have been employed.[4]
-
Protocol for In Vivo Biodistribution Study using Radiolabeled this compound
This protocol outlines the key steps for assessing the biodistribution of this compound in a mouse model.
Caption: Experimental workflow for a this compound biodistribution study.
-
Radiolabeling: Synthesize this compound and radiolabel with a suitable isotope, such as ¹⁰³Ru.
-
Animal Acclimation: Acclimate the chosen animal model (e.g., Balb/c mice) to the laboratory conditions for at least one week.
-
Dose Preparation: Prepare the ¹⁰³Ru-RAPTA-C solution for injection at the desired concentration.
-
Administration: Administer a known amount of radioactivity (e.g., 1.9 MBq per mouse) to each animal via the chosen route (i.p. or i.v.).[6][7][9]
-
Sample Collection: At designated time points (e.g., 2 hours post-injection), euthanize the animals and collect blood and organs of interest (liver, kidneys, spleen, lungs, heart, brain, muscle, bone).[6][7][9]
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (% ID/g) for each organ.
Protocol for Ruthenium Quantification in Biological Samples
Accurate quantification of ruthenium in biological matrices is essential for pharmacokinetic and biodistribution studies.
-
Analytical Techniques:
-
Sample Preparation for AAS:
-
Cell Lysis: For intracellular ruthenium determination, lyse the cells using a suitable agent like tetramethylammonium hydroxide.[10]
-
Tissue Homogenization: Homogenize tissue samples to ensure a uniform matrix.
-
Digestion: For solid tissues, an acid digestion step may be necessary to bring the ruthenium into solution.
-
Calibration: Prepare a standard curve using known concentrations of a ruthenium standard.
-
Analysis: Analyze the samples using a flameless atomic absorption spectrometer.[10]
-
Metabolism and Molecular Interactions
This compound undergoes hydrolysis in the aqueous environment of the bloodstream, although this process is significantly slower at the high chloride concentrations found extracellularly compared to the intracellular environment.[2] This suggests that this compound may remain largely intact in circulation and become activated upon entering cells.[2]
Studies have shown that this compound interacts with proteins, with a notable affinity for albumin in the bloodstream.[11][12][13] This interaction is believed to play a role in its transport and mechanism of action. Unlike cisplatin, which primarily targets DNA, this compound's anticancer effects are thought to be mediated through protein interactions.[5]
Caption: Proposed mechanism of this compound activation and action.
Conclusion
The preclinical data on this compound's biodistribution and pharmacokinetics provide a strong foundation for its further development. Its favorable profile, characterized by rapid clearance and lack of significant organ accumulation, coupled with its unique anti-metastatic and anti-angiogenic properties, makes it a promising candidate for clinical evaluation. The protocols and data presented here serve as a valuable resource for researchers investigating this compound and other novel metal-based anticancer agents.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Considerations in the Application of this compound for Cancer Treatment and Perspectives for Its Combination with Immunotherapies [infoscience.epfl.ch]
- 4. chimia.ch [chimia.ch]
- 5. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. academic.oup.com [academic.oup.com]
- 12. Metallomic study on the metabolism of this compound and cisplatin in cell culture medium and its impact on cell accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for RAPTA-C in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
RAPTA-C, or [Ru(η⁶-p-cymene)Cl₂(pta)] where pta is 1,3,5-triaza-7-phosphaadamantane, is a promising organometallic ruthenium(II)-arene complex that has garnered significant attention for its anti-cancer properties. Unlike classical cytotoxic agents, this compound exhibits low direct cytotoxicity against cancer cells but demonstrates potent anti-metastatic and anti-angiogenic effects in vivo.[1][2][3] Its unique mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the p53-JNK and mitochondrial pathways.[4][5][6][7] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its biological effects.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₆Cl₂N₅PRu | [8] |
| Molecular Weight | 597.53 g/mol | [8] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in DMSO | [8][9] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [6] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| A2780 | Ovarian Carcinoma | ~250 | 72 | MTT | [10] |
| A2780 | Ovarian Carcinoma | 271 | 72 | WST-1 | [11] |
| A2780cisR | Cisplatin-resistant Ovarian Carcinoma | >300 | 72 | WST-1 | [11] |
| OVCAR-3 | Ovarian Carcinoma | >300 | 72 | SRB | [11] |
| HT29 | Colorectal Adenocarcinoma | 436 | Not Specified | Not Specified | [11] |
| TS/A | Mouse Mammary Adenocarcinoma | >300 | Not Specified | Not Specified | [1] |
| HBL-100 | Human Breast Milk Epithelial | >300 | Not Specified | Not Specified | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, dissolve 5.975 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of complete medium.
-
It is crucial to prepare fresh working solutions immediately before each experiment due to the hydrolysis of this compound in aqueous solutions.[1][2] The stability of this compound is higher in solutions with high chloride concentrations.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A2780 human ovarian carcinoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions at various concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a suitable software with a non-linear regression curve fit.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation (e.g., p53, Bax, Bcl-2, JNK).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., IC₅₀ value) for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control like GAPDH.
-
Mandatory Visualizations
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 10. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by RAPTA-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAPTA-C, a ruthenium(II)-arene compound, is a promising anti-cancer and anti-metastatic agent with a unique mechanism of action.[1] Unlike traditional cytotoxic drugs, this compound exhibits low toxicity in normal cells while effectively inhibiting tumor growth and metastasis.[2][3] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, primarily in the G2/M phase.[1][2][3][4] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a large cell population.[5] By staining DNA with a fluorescent dye like propidium iodide, the cellular DNA content can be quantified, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1, S, and G2/M.[5][6] These application notes will guide researchers through the process of treating cells with this compound, preparing them for flow cytometry, and analyzing the data to quantify the extent of cell cycle arrest.
Mechanism of Action: this compound Induced G2/M Arrest
This compound exerts its anti-proliferative effects by triggering a G2/M phase cell cycle arrest.[1][2][3][4] This arrest is mediated by a complex signaling pathway that involves the activation of key tumor suppressor proteins and the inhibition of cell cycle progression factors. Upon entering a cancer cell, this compound can interact with various intracellular targets, including proteins and DNA.[2][3] This leads to cellular stress and the activation of the p53 tumor suppressor protein.[4] Activated p53, in conjunction with the c-Jun N-terminal kinase (JNK) signaling pathway, upregulates the expression of the cyclin-dependent kinase inhibitor p21.[4] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. Furthermore, this compound has been shown to reduce the levels of cyclin E, a crucial regulator of the G1/S and G2/M transitions.[4][7] The culmination of these events prevents the cell from entering mitosis, leading to an accumulation of cells in the G2/M phase.
Data Presentation
The following table presents representative data on the effect of this compound on the cell cycle distribution of a cancer cell line as determined by flow cytometry.
Disclaimer: The following data is a representative example based on typical results for G2/M-arresting agents. Specific quantitative data from a single, comprehensive study on this compound was not available in the searched resources. Researchers should generate their own data for their specific cell line and experimental conditions.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (Vehicle) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 50 | 48.5 ± 2.8 | 20.1 ± 2.2 | 31.4 ± 3.5 |
| This compound | 100 | 35.1 ± 3.3 | 15.5 ± 1.9 | 49.4 ± 4.1 |
| This compound | 200 | 22.7 ± 2.5 | 10.3 ± 1.5 | 67.0 ± 5.2 |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
References
- 1. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dichloro Ru(II)- p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Immunohistochemical Analysis of Microvessel Density Following RAPTA-C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The organometallic compound RAPTA-C, [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), has emerged as a promising anti-cancer agent with a distinct mechanism of action compared to traditional platinum-based drugs.[1][2] A key feature of this compound's therapeutic potential lies in its anti-angiogenic properties, which inhibit the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4] This application note provides a detailed guide for assessing the anti-angiogenic effects of this compound by quantifying microvessel density (MVD) in tumor tissues using immunohistochemistry (IHC).
Microvessel density is a widely accepted surrogate marker for tumor angiogenesis. The quantification of MVD in response to this compound treatment can provide valuable insights into its efficacy and mechanism of action. This document outlines the experimental protocols for this compound treatment of tumor models, subsequent tumor tissue processing, immunohistochemical staining for the endothelial cell marker CD31, and the quantification of microvessel density.
Overview of this compound's Anti-Angiogenic Effects
This compound exhibits potent anti-angiogenic activity, leading to a significant reduction in microvessel density in various preclinical tumor models.[1][3] This effect is thought to be mediated through multiple mechanisms, including the inhibition of endothelial cell proliferation and the induction of apoptosis.[4] Studies have shown that this compound can be effective as a monotherapy and in combination with other anti-cancer agents, often leading to a synergistic reduction in tumor growth and vascularization.[3]
Quantitative Data on Microvessel Density After this compound Treatment
The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on microvessel density in different tumor models.
Table 1: Effect of this compound Monotherapy on Microvessel Density
| Tumor Model | Treatment Group | Dose and Schedule | Microvessel Density (vessels/mm²) | Percent Reduction vs. Control | Reference |
| Human Ovarian Carcinoma (A2780) | Control | Vehicle | Not explicitly quantified, but visibly high | - | [3] |
| This compound | 0.2 mg/kg/day for 5 days | Significantly reduced | Not explicitly quantified | [3] | |
| Human Colorectal Carcinoma (LS174T) | Control | Vehicle | ~150 | - | [1] |
| This compound | 100 mg/kg/day | ~50 | ~67% | [1] |
Table 2: Effect of this compound Combination Therapy on Microvessel Density
| Tumor Model | Treatment Group | Dose and Schedule | Microvessel Density (% of Control) | Reference |
| Human Ovarian Carcinoma (A2780) | Control | Vehicle | 100% | [5] |
| Erlotinib | - | ~65% | [5] | |
| This compound | - | ~70% | [5] | |
| Erlotinib + this compound | - | ~30% | [5] | |
| SKOV-3 Ovarian Cancer Xenograft | Control | Vehicle | 100% | [6] |
| Axitinib | - | Not specified | [6] | |
| This compound (ineffective dose alone) | - | ~100% | [6] | |
| Axitinib + this compound | - | ~40% | [6] |
Experimental Protocols
In Vivo this compound Treatment
This protocol provides a general guideline for the in vivo administration of this compound to tumor-bearing mice. The specific tumor model, mouse strain, and dosage will need to be optimized for your particular study.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
This compound
-
Vehicle (e.g., 0.9% NaCl, DMSO)
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Inoculate tumor cells into the appropriate site (e.g., subcutaneously, orthotopically) of the mice. Allow the tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution to the desired final concentration with a sterile vehicle like 0.9% NaCl. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administration: Administer this compound to the mice via the desired route (e.g., intraperitoneal, intravenous). The dosage and treatment schedule will vary depending on the tumor model and study objectives (refer to Tables 1 and 2 for examples). A typical dose range for monotherapy can be 40-100 mg/kg.
-
Monitoring: Monitor the tumor growth and the health of the mice throughout the experiment. Measure tumor volume using calipers and record body weights regularly.
-
Tumor Collection: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Excise the tumors and proceed with tissue fixation.
Immunohistochemistry for CD31
This protocol details the steps for staining paraffin-embedded tumor sections for the endothelial cell marker CD31.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-mouse CD31 (e.g., Abcam ab28364)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[7]
-
Rinse with deionized water.
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply the DAB substrate and incubate until a brown color develops. Monitor the reaction under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Quantification of Microvessel Density
Procedure:
-
Image Acquisition:
-
Scan the stained slides at high magnification (e.g., 200x or 400x).
-
Identify "hot spots" which are areas with the highest density of microvessels.
-
-
Image Analysis:
-
Use image analysis software such as ImageJ or Aperio ImageScope to quantify the CD31 positive staining.
-
Method 1: Manual Counting: Manually count the number of individual CD31-positive vessels in at least 3-5 high-power fields per tumor section. A single endothelial cell or a cluster of endothelial cells clearly separated from adjacent microvessels is considered a single countable microvessel.
-
Method 2: Automated Analysis: Utilize software plugins to automatically quantify the stained area. This can be expressed as the percentage of the total tumor area that is CD31-positive.
-
-
Data Expression:
-
Express the microvessel density as the average number of vessels per unit area (e.g., vessels/mm²).
-
Alternatively, express the data as the percentage of CD31-positive area relative to the total tumor area.
-
Visualizations
Caption: Experimental workflow for assessing this compound's anti-angiogenic effect.
Caption: Logical relationship of the experimental design.
Caption: Potential anti-angiogenic signaling pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving RAPTA-C Solubility for In Vivo Administration
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of RAPTA-C for in vivo administration. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound for in vivo studies?
A1: The most common and recommended method for preparing this compound for in vivo administration is to first dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a sterile aqueous vehicle, such as 0.9% saline, to the final desired concentration for injection. It is crucial to prepare these solutions freshly before each experiment.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of up to 25 mg/mL in DMSO.[2] To achieve this, sonication and gentle warming (up to 60°C) may be required. It is also recommended to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution with saline. What can I do to prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with compounds that are poorly water-soluble. Here are several troubleshooting steps you can take:
-
Slow Dilution: Add the aqueous vehicle to the DMSO stock solution slowly and with continuous gentle mixing or vortexing. This helps to avoid localized high concentrations of this compound that can lead to precipitation.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your formulation is as low as possible, ideally below 10% (v/v) for intraperitoneal (IP) injections and even lower for intravenous (IV) injections, to minimize toxicity.[3][4] You may need to prepare a more dilute stock solution in DMSO to achieve this.
-
Use of Co-solvents: Consider the use of other biocompatible co-solvents in your formulation. A mixture of 10% DMSO, 10% Tween 80, and 80% water is a possible alternative.[3]
-
Warm the Vehicle: Gently warming the saline or other aqueous vehicle to 37°C before adding the DMSO stock can sometimes improve solubility.
Q4: Are there alternative formulation strategies to improve this compound solubility and delivery?
A4: Yes, several advanced drug delivery systems have been explored to enhance the solubility and therapeutic efficacy of this compound. These include:
-
Polymeric Micelles: Encapsulating this compound within the core of polymeric micelles can significantly improve its aqueous solubility and provide for targeted delivery.[5][6]
-
Nanoparticles: Formulating this compound into nanoparticles is another effective strategy to improve its delivery profile.
-
Chemical Modification: Researchers have also developed derivatives of this compound with modified ligands to improve its intrinsic solubility and stability in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not fully dissolve in DMSO. | - Insufficient solvent volume.- DMSO has absorbed water.- Inadequate mixing. | - Ensure you are using a sufficient volume of DMSO to not exceed the 25 mg/mL solubility limit.[2]- Use a fresh, unopened container of high-purity DMSO.[2]- Use sonication and gentle warming (up to 60°C) to aid dissolution.[2] |
| Precipitation occurs immediately upon adding saline to the DMSO stock. | - this compound has very low aqueous solubility.- High local concentration of this compound during mixing. | - Add the saline to the DMSO stock very slowly while vortexing.- Try preparing a more dilute stock solution in DMSO.- Pre-warm the saline to 37°C before mixing. |
| The final formulation is cloudy or contains visible particles. | - Incomplete dissolution or precipitation. | - The solution should be clear for IV injections. If it is cloudy, it should not be used. Consider reformulating with a different co-solvent system or exploring drug delivery systems.- For IP or oral administration, a fine, homogenous suspension may be acceptable, but this should be validated for your specific experimental needs. |
| Inconsistent results between experiments. | - Formulation instability.- Degradation of this compound. | - Always prepare the this compound formulation fresh before each use.[1]- Store the DMSO stock solution appropriately if not used immediately (-20°C for up to one month or -80°C for up to six months), but fresh preparation is always preferred.[2]- Ensure consistent preparation methods for each experiment. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (54.31 mM) | Sonication and warming to 60°C may be necessary. Use of fresh DMSO is recommended.[2] |
| Water | Poorly soluble | |
| 0.9% Saline | Very poorly soluble |
Table 2: Stability of this compound in Solution
| Solution | Storage Temperature | Stability |
| DMSO Stock | -20°C | Up to 1 month[2] |
| DMSO Stock | -80°C | Up to 6 months[2] |
| DMSO/Saline (prepared for injection) | Room Temperature | Should be used immediately. Not recommended for storage.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using DMSO and Saline for In Vivo Injection
Objective: To prepare a sterile solution of this compound for intravenous (IV) or intraperitoneal (IP) injection in animal models.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, pyrogen-free vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Quantities: Determine the final desired concentration of this compound (in mg/kg) and the dosing volume for your animal model (e.g., 10 mL/kg). Calculate the total volume of the formulation needed for all animals, including a small overage.
-
Prepare this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the minimum volume of sterile DMSO required to completely dissolve the powder, creating a high-concentration stock solution (not exceeding 25 mg/mL).
-
Vortex thoroughly until the this compound is fully dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution. Ensure the solution is clear.
-
-
Dilution to Working Concentration:
-
Using sterile technique, slowly add the sterile 0.9% saline to the DMSO stock solution while continuously vortexing.
-
It is critical to ensure the final concentration of DMSO in the injected solution is as low as possible (ideally <10% for IP and <5% for IV injections) to minimize toxicity.
-
-
Final Inspection and Sterilization:
-
Visually inspect the final formulation. It should be a clear, particle-free solution. If any precipitation is observed, the solution should not be used for IV injection.
-
For IV administration, draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial or for immediate use.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route.
-
Protocol 2: General Method for Formulation of this compound in Polymeric Micelles
Objective: To encapsulate this compound in polymeric micelles to improve its aqueous solubility and delivery. This is a generalized protocol, and specific polymer characteristics and ratios may need to be optimized.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., a biodegradable polymer)
-
Appropriate organic solvent for the polymer and this compound (e.g., DMSO, acetonitrile)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve the amphiphilic block copolymer and this compound in a suitable organic solvent.
-
Micelle Formation:
-
Slowly add the organic solution containing the polymer and this compound to a larger volume of aqueous buffer (e.g., PBS) under constant stirring.
-
The hydrophobic blocks of the copolymer will self-assemble to form the core of the micelles, encapsulating the hydrophobic this compound, while the hydrophilic blocks will form the outer shell.
-
-
Solvent Removal:
-
Dialyze the resulting micellar solution against the aqueous buffer using a dialysis membrane with an appropriate MWCO to remove the organic solvent. The dialysis should be carried out for a sufficient duration with several changes of the buffer to ensure complete removal of the organic solvent.
-
-
Characterization:
-
Characterize the resulting this compound-loaded micelles for size, drug loading efficiency, and stability using appropriate analytical techniques (e.g., Dynamic Light Scattering, UV-Vis Spectroscopy).
-
Visualizations
Caption: Workflow for preparing this compound solution with DMSO and saline.
References
- 1. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Enhanced delivery of the this compound macromolecular chemotherapeutic by conjugation to degradable polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
RAPTA-C Technical Support Center: Troubleshooting Low In Vitro Cytotoxicity
Welcome to the technical support center for RAPTA-C. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique organometallic ruthenium(II) anticancer drug. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low in vitro cytotoxicity observed with this compound and strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low cytotoxicity with this compound in my in vitro assays?
A1: It is a well-documented characteristic of this compound to exhibit low intrinsic cytotoxicity in standard in vitro assays, especially when compared to traditional platinum-based chemotherapeutics like cisplatin.[1][2][3] This is primarily because this compound's mechanism of action is not predominantly based on direct DNA damage, which is a common endpoint for cytotoxicity assays.[1][2] Instead, its anticancer effects are largely attributed to its interactions with specific proteins, leading to anti-metastatic and anti-angiogenic properties that are not always captured in conventional 2D cell culture experiments.[1][2][3]
Q2: What are the known cellular targets of this compound?
A2: Unlike cisplatin, which primarily targets DNA, this compound has been shown to preferentially bind to proteins.[2][4] Key protein targets include cathepsin B and thioredoxin reductase.[2] This interaction with a range of cellular proteins is believed to be central to its mode of action, including its potent anti-metastatic effects observed in vivo.[4]
Q3: How does the in vitro performance of this compound correlate with its in vivo efficacy?
A3: There is a notable discrepancy between the in vitro and in vivo activity of this compound. While it displays high IC50 values in most cancer cell lines in vitro, it has demonstrated significant anti-tumor and anti-metastatic effects in various in vivo models.[3][5] This suggests that the standard in vitro cytotoxicity assays may not be the most suitable method for evaluating the full therapeutic potential of this compound.
Q4: What are the main strategies to enhance the in vitro and in vivo efficacy of this compound?
A4: Several strategies are being explored to overcome the low intrinsic cytotoxicity and improve the overall efficacy of this compound. These can be broadly categorized into:
-
Combination Therapies: Utilizing this compound in conjunction with other anticancer agents.
-
Advanced Drug Delivery Systems: Encapsulating or conjugating this compound to nanocarriers to improve cellular uptake and targeting.
-
Structural Modifications: Synthesizing new this compound derivatives with improved stability or additional functionalities.[1]
Troubleshooting Guide: Overcoming Low In Vitro Cytotoxicity
This guide provides structured approaches to address the issue of low observed cytotoxicity in your experiments with this compound.
Problem 1: High IC50 values in standard cytotoxicity assays.
Potential Cause: The assay endpoint may not be suitable for this compound's mechanism of action.
Suggested Solutions:
-
Employ Combination Therapy: Co-administer this compound with other cytotoxic or targeted agents. This can lead to synergistic effects and a significant reduction in the IC50 of both drugs.
-
Utilize Drug Delivery Systems: If you have the capability, formulate this compound into nanoparticles or micelles. This can enhance cellular uptake and, consequently, cytotoxicity.
-
Extend Incubation Time: While many standard assays are 24-72 hours, extending the incubation period with this compound may reveal a more pronounced effect.
-
Use 3D Cell Culture Models: Spheroid or organoid models may better recapitulate the tumor microenvironment where this compound's anti-angiogenic and anti-metastatic effects are more relevant.
Problem 2: Difficulty in translating in vitro results to in vivo models.
Potential Cause: The unique anti-metastatic and anti-angiogenic properties of this compound are not adequately assessed in vitro.
Suggested Solutions:
-
Incorporate Functional Assays: Supplement cytotoxicity assays with functional assays that measure cell migration, invasion, and angiogenesis (e.g., wound healing assay, transwell invasion assay, tube formation assay).
-
Focus on In Vivo Models: Given the known discrepancy, prioritizing in vivo studies in relevant animal models of metastasis may be more indicative of this compound's therapeutic potential.
Data Presentation: Comparative IC50 Values
The following tables summarize the in vitro cytotoxicity of this compound alone and in combination with other agents or when delivered via nanocarriers, illustrating the potential for enhanced efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Reference |
| CH1 | 96 h | 65 | [3] |
| SW480 | 96 h | 171 | [3] |
| A549 | 96 h | >515 | [3] |
| TS/A | 72 h | >300 | [3] |
| HT29 | Not Specified | 436 |
Table 2: Enhancement of this compound Cytotoxicity with Drug Delivery Systems
| Cell Line | Delivery System | Fold Increase in Toxicity vs. This compound | Reference |
| A2780 | Polymeric Micelles | ~10-fold | [6] |
| A2780cis | Polymeric Micelles | ~10-fold | [6] |
| Ovcar-3 | Polymeric Micelles | ~10-fold | [6] |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Cell Line | Combination Agent | Observed Effect | Reference |
| A2780 | Erlotinib | Strong synergistic inhibition of cell viability | [7] |
| A2780cisR | Erlotinib | Strong synergistic inhibition of cell viability | [7] |
| MDA-MB-231 | Paclitaxel (in nanocarrier) | Significantly enhanced anti-tumor and anti-metastasis activity | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination agents) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Uptake Analysis (ICP-MS)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a specific concentration (e.g., its IC50 or a clinically relevant concentration) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Wash the cells with ice-cold PBS three times to remove any extracellular drug. Detach the cells using trypsin and centrifuge to obtain a cell pellet.
-
Cell Counting: Resuspend the pellet in a known volume of PBS and count the number of cells.
-
Sample Preparation: Digest the cell pellet with concentrated nitric acid.
-
ICP-MS Analysis: Analyze the ruthenium content in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Quantification: Quantify the amount of ruthenium per cell.
Visualizations
Signaling Pathways and Enhancement Strategies
Caption: Strategies to enhance this compound efficacy and its cellular targets.
Experimental Workflow for Overcoming Low Cytotoxicity
Caption: A logical workflow for addressing low in vitro cytotoxicity of this compound.
This compound Activation and Cellular Interaction Pathway
Caption: The proposed activation pathway of this compound upon entering the cell.
References
- 1. chimia.ch [chimia.ch]
- 2. RAPTA - Wikipedia [en.wikipedia.org]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combination of ruthenium(II)-arene complex [Ru(eta(6)-p-cymene)Cl-2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity [infoscience.epfl.ch]
- 8. Dual drug delivery system of this compound and paclitaxel based on fructose coated nanoparticles for metastatic cancer treatment. | Journament [journament.com]
- 9. Dual drug delivery system of this compound and paclitaxel based on fructose coated nanoparticles for metastatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Developing RAPTA-C Nanoparticle Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of developing RAPTA-C nanoparticle drug delivery systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and evaluation of this compound nanoparticles.
1. Nanoparticle Synthesis & Formulation
-
Q1: My this compound nanoparticles are aggregating after synthesis. What are the possible causes and solutions?
A1: Nanoparticle aggregation is a common issue stemming from insufficient stabilization.[1] High surface energy of nanoparticles leads them to aggregate to minimize this energy.[1] Immediate aggregation often points to formulation instability.
Troubleshooting Steps:
-
Inadequate Stabilization: Ensure the concentration of your stabilizing agent (e.g., surfactant, polymer) is optimal. Non-ionic surfactants are commonly used for stabilization.
-
Incorrect pH: The pH of the solution can significantly impact the surface charge of the nanoparticles and, consequently, their stability.[2] Maintain a stable pH using a suitable buffer system.[2]
-
High Ionic Strength: Excessive salt concentrations can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Consider desalting or buffer exchange steps.
-
Improper Storage: Store nanoparticle suspensions at an appropriate temperature and protect them from light if any components are photosensitive. Avoid freeze-thaw cycles unless a suitable cryoprotectant is used.
-
-
Q2: I'm experiencing low drug loading efficiency for this compound in my nanoparticles. How can I improve it?
A2: Low drug loading can be attributed to several factors, including the physicochemical properties of this compound, the nanoparticle composition, and the preparation method. Nanoparticle drug loading is a critical parameter that can influence therapeutic efficacy and pharmacokinetics.[3]
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the initial amount of this compound relative to the nanoparticle components.
-
Solvent Selection: Ensure that this compound and the nanoparticle matrix have appropriate solubility in the solvent system used during formulation.
-
Modify the Nanoparticle Core: For lipid- or polymer-based nanoparticles, modifying the hydrophobicity of the core can enhance the encapsulation of hydrophobic drugs like this compound.
-
Change the Formulation Method: Different preparation techniques (e.g., nanoprecipitation, emulsion/solvent evaporation) can yield different drug loading efficiencies.[3] Experiment with alternative methods to find the most suitable one for your system.
-
2. Nanoparticle Characterization
-
Q3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this indicate and how can I address it?
A3: A high PDI (> 0.3) suggests a broad size distribution, which could be due to aggregation or the presence of multiple particle populations.[4]
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is adequately dispersed and free of dust or large aggregates by filtering it through an appropriate pore size filter (e.g., 0.22 µm or 0.45 µm) before measurement.[5]
-
Concentration Effects: Measure the sample at different concentrations. If the PDI decreases upon dilution, it may indicate that the initial concentration was too high, leading to multiple scattering events.
-
Review Synthesis Protocol: A high PDI might be inherent to the synthesis method. Re-evaluate and optimize the synthesis parameters to achieve a more uniform particle size.
-
-
Q4: The Zeta Potential of my nanoparticles is close to zero, and I'm observing instability. How are these related?
A4: A zeta potential value close to zero (between -10 mV and +10 mV) indicates a low surface charge, which can lead to nanoparticle aggregation due to insufficient electrostatic repulsion.[4] A magnitude greater than |±25 mV| generally suggests good stability.[4]
Troubleshooting Steps:
-
Adjust pH: The pH of the dispersion medium can significantly influence the surface charge. Titrate the pH and measure the zeta potential to find the isoelectric point (IEP) and the pH range where the nanoparticles are most stable.
-
Incorporate Charged Molecules: If the nanoparticle formulation allows, incorporate charged lipids or polymers to increase the surface charge and enhance stability.
-
Add Stabilizers: Use steric stabilizers like PEG, which create a protective layer around the nanoparticles, preventing aggregation even at low zeta potentials.
-
3. In Vitro & In Vivo Evaluation
-
Q5: My in vitro cytotoxicity results for this compound nanoparticles are not reproducible. What could be the cause?
A5: Lack of reproducibility in cytotoxicity assays can arise from several factors related to cell culture, nanoparticle stability in culture media, and the assay itself.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure that the cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Nanoparticle Stability in Media: Nanoparticles can aggregate in the presence of salts and proteins in the cell culture medium. Characterize the size and stability of your nanoparticles in the specific medium used for the assay.
-
Assay Interference: Some nanoparticles can interfere with the readout of colorimetric or fluorometric assays (e.g., MTT, MTS). Run appropriate controls, including nanoparticles alone without cells, to check for any interference.
-
Incubation Time: Optimize the incubation time of the nanoparticles with the cells to ensure sufficient time for uptake and induction of a measurable response.
-
-
Q6: I am observing rapid clearance of my this compound nanoparticles in vivo. How can I improve their circulation time?
A6: Rapid clearance is often due to opsonization and uptake by the reticuloendothelial system (RES), particularly in the liver and spleen.[6]
Troubleshooting Steps:
-
Surface Modification with PEG: PEGylation is a widely used strategy to create a hydrophilic shield on the nanoparticle surface, which reduces protein adsorption and subsequent RES uptake, thereby prolonging circulation time.
-
Optimize Particle Size: Nanoparticles in the size range of 50-200 nm generally exhibit longer circulation times. Particles smaller than 10 nm are rapidly cleared by the kidneys, while those larger than 200 nm are more prone to RES uptake.
-
Control Surface Charge: Neutral or slightly negatively charged nanoparticles tend to have longer circulation times compared to highly charged particles.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and in vivo performance of this compound and its nanoparticle formulations.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| Fructose-coated Micelles | 100 - 150 | < 0.2 | -5 to -15 | 5 - 10 | [7] |
| Polyacrylamide Nanoparticles | 150 - 200 | < 0.3 | -10 to -20 | 1 - 5 | [8] |
| Dual-drug (this compound/PTX) Micelles | 120 - 180 | < 0.25 | -8 to -18 | 3 - 8 (for this compound) | [9][10] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (T1/2) | 10.39 - 12.21 h | Swiss CD-1 mice | [7] |
| Volume of Distribution (Vd) | 100 - 163 mL | Swiss CD-1 mice | [7] |
| Total Clearance (Cltot) | 6.5 - 9.2 mL/h | Swiss CD-1 mice | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound nanoparticles.
1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
-
Objective: To determine the hydrodynamic diameter and polydispersity index of this compound nanoparticles.
-
Materials: DLS instrument, disposable or quartz cuvettes, purified water or appropriate buffer, 0.22 µm syringe filter.
-
Protocol:
-
Sample Preparation: Dilute a small amount of the nanoparticle suspension in purified water or a suitable buffer to obtain a slightly opalescent solution.[5] The final concentration should be optimized to avoid multiple scattering.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.[5]
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Software Input: Enter the solvent viscosity and refractive index into the software.
-
Measurement: Transfer the filtered sample to a clean cuvette and place it in the instrument's sample holder.
-
Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: The software will automatically calculate the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).[5]
-
2. MTT Assay for In Vitro Cytotoxicity Assessment
-
Objective: To evaluate the cytotoxic effect of this compound nanoparticles on cancer cells.
-
Materials: 96-well plates, cancer cell line of interest, complete cell culture medium, this compound nanoparticles, MTT reagent (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of the this compound nanoparticle suspension in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells as a negative control and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[8][11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induces apoptosis via p53 and JNK pathways.
Experimental Workflow for Nanoparticle Development & Evaluation
Caption: Workflow for this compound nanoparticle development.
References
- 1. Nanoparticle processing: Understanding and controlling aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dynamic Light Scattering Analyzer Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. Dual drug delivery system of this compound and paclitaxel based on fructose coated nanoparticles for metastatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
RAPTA-C Technical Support Center: Optimizing Antitumor Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RAPTA-C dosage and enhancing its antitumor efficacy in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of this compound?
A1: this compound generally exhibits low cytotoxicity in standard in vitro assays.[1][2] IC50 values are often greater than 300 μM in most cancer cell lines tested.[1][2] This is a known characteristic of the compound, which primarily demonstrates strong antitumor effects in vivo.[1][2] If you observe high cytotoxicity, it may be due to experimental artifacts or specific sensitivities of a particular cell line.
Q2: Why do my in vitro results with this compound not correlate with in vivo outcomes?
A2: A disconnect between in vitro cytotoxicity and in vivo efficacy is a hallmark of this compound.[1][2] Its potent in vivo effects are largely attributed to its anti-angiogenic and anti-metastatic properties, which are not fully captured in standard 2D cell culture.[1][3][4] More complex in vitro models, such as 3D spheroids or co-cultures with endothelial cells, may provide a better correlation.
Q3: What is the primary mechanism of action for this compound?
A3: this compound has a multi-targeted mechanism of action. It is known to alter proteins and histone DNA, leading to anti-metastatic, anti-angiogenic, and antitumor effects.[1][5][6] It can induce apoptosis through the mitochondrial and p53-JNK pathways.[7][8][9][10] Unlike platinum-based drugs, this compound shows a preference for binding to proteins over DNA.[11]
Q4: How does this compound target tumor cells?
A4: this compound is considered a prodrug that is activated in the low chloride intracellular environment.[12] The acidic tumor microenvironment may also contribute to its activation through hydrolysis.[2] This preferential activation in cancer cells contributes to its selectivity and reduced systemic toxicity.[2]
Troubleshooting Guides
Issue 1: Inconsistent Antitumor Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Dosage is highly model-dependent. Review the provided dosage tables for guidance on effective ranges in various cancer models. Consider a dose-escalation study to determine the optimal concentration for your specific model. |
| Inadequate Dosing Schedule | The frequency and duration of administration are critical. For instance, a regimen of 4 x 100 mg/kg/day has shown efficacy in reducing lung metastases.[13] Evaluate different schedules (e.g., daily, twice daily) to optimize exposure. |
| Tumor Model Resistance | The tumor microenvironment and genetic background of the cancer model can influence responsiveness. Consider using this compound in combination with other agents, such as erlotinib or BEZ-235, which have shown synergistic effects.[12] |
| Drug Instability | Prepare this compound solutions fresh for each administration. The compound's stability in different solvents and at various temperatures should be considered. |
Issue 2: Difficulty Observing Anti-Angiogenic Effects
| Possible Cause | Troubleshooting Steps |
| Inappropriate Angiogenesis Assay | The choice of assay is crucial. Microvessel density analysis of treated tumors has shown a significant reduction in blood vessels.[1][2] The chicken chorioallantoic membrane (CAM) model is also a sensitive in vivo assay for angiogenesis.[12][14] |
| Timing of Analysis | The anti-angiogenic effects may not be immediate. Conduct time-course experiments to identify the optimal window for observing changes in vascularization. |
| Insufficient Drug Concentration at the Tumor Site | Verify drug delivery and accumulation in the tumor tissue. Biodistribution studies can confirm if this compound is reaching the target site in sufficient concentrations.[3][14] |
Quantitative Data Summary
Table 1: In Vivo Monotherapy Efficacy of this compound
| Cancer Model | Dosage | Route of Administration | Key Findings | Reference |
| Ehrlich Ascites Carcinoma (EAC) | 40 mg/kg (optimum) | - | Significant inhibition of EAC cell growth. | [1] |
| Human A2780 Ovarian Cancer (CAM model) | 0.2 mg/kg/day | Intravenous | ~75% reduction in tumor growth. | [1][2][3][14] |
| Human Colorectal Adenocarcinoma (LS174T) in athymic mice | 100 mg/kg/day | Intraperitoneal | 50% inhibition of tumor growth. | [1][2][3] |
| CBA Mice with MCa Mammary Carcinoma | 2 x 200 mg/kg or 4 x 100 mg/kg/day | - | Significant reduction in lung metastases. | [1][13] |
Table 2: In Vivo Combination Therapy Efficacy of this compound
| Cancer Model | Combination Agents | This compound Dosage | Key Findings | Reference |
| A2780 Tumor (CAM model) & LS174T Tumor (athymic mice) | Erlotinib + BEZ-235 | 40 mg/kg (single dose) | ~80% reduction in tumor growth; synergistic effect. | [12] |
| In vivo model | Axitinib | 400 µg/kg | Almost 90% inhibition in tumor growth. | [12] |
Experimental Protocols
1. In Vivo Tumor Growth Inhibition in Athymic Mice (LS174T Model)
-
Cell Implantation: Subcutaneously inject LS174T human colorectal adenocarcinoma cells into the flank of athymic mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound intraperitoneally at the desired dosage (e.g., 100 mg/kg/day).[3] A control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as microvessel density.
2. Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Tumor Growth
-
Cell Grafting: Graft human A2780 ovarian carcinoma cells onto the CAM of fertilized chicken eggs.
-
Treatment: Administer this compound intravenously into a main blood vessel of the CAM at the desired dosage (e.g., 0.2 mg/kg/day).[4][14]
-
Observation: Monitor tumor growth and changes in the surrounding vasculature.
-
Analysis: Excise tumors and analyze for size and microvessel density.
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength to determine cell viability.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for evaluating this compound antitumor efficacy in vivo.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Recent Considerations in the Application of this compound for Cancer Treatment and Perspectives for Its Combination with Immunotherapies [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. Ru( ii )arene(N^N bpy/phen)-based RAPTA complexes for in vitro anti-tumour activity in human glioblastoma cancer cell lines and in vivo toxicity studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02677E [pubs.rsc.org]
- 11. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
RAPTA-C Stability in Biological Media: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the promising anti-metastatic agent RAPTA-C, understanding its stability in various biological media is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the stability of this compound, including troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into its molecular interactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound in a laboratory setting.
Q1: My this compound solution appears cloudy or has a precipitate after being added to my cell culture medium. What should I do?
A1: Precipitation of this compound in aqueous media can be a concern. Here are some troubleshooting steps:
-
Solvent Choice and Concentration: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Ensure the final concentration of the organic solvent in your cell culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Preparation of Working Solutions: Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods. When diluting the stock solution, add it to the pre-warmed (37°C) medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Media Components: Be aware that components in some media, particularly those with high concentrations of certain salts or proteins, may interact with this compound and reduce its solubility. If you consistently experience precipitation, consider testing the solubility of this compound in a small volume of your specific medium formulation before proceeding with large-scale experiments.
Q2: How does the chloride ion concentration of the medium affect this compound stability?
A2: The stability of this compound is significantly influenced by chloride ion concentration. Hydrolysis of the Ru-Cl bonds is a key activation step.[1][2]
-
High Chloride Environments (e.g., Blood Plasma): In media with high chloride concentrations (~100 mM), such as those mimicking blood plasma, the hydrolysis of this compound is suppressed.[1][3] This suggests that this compound remains largely in its less reactive dichloro form in the bloodstream, acting as a prodrug.[4]
-
Low Chloride Environments (e.g., Intracellular): In intracellular environments where the chloride concentration is much lower (~4 mM), hydrolysis is favored.[1][3] This leads to the formation of the more reactive monoaqua species, [Ru(η6-p-cymene)Cl(H2O)(pta)]+, which is believed to be the primary active form of the drug.[1][3]
Q3: What are the main degradation products of this compound in biological media?
A3: The primary transformation of this compound in aqueous biological media is hydrolysis. The main species present in solution are:
-
[Ru(η6-p-cymene)Cl2(pta)] (this compound): The intact parent compound.
-
[Ru(η6-p-cymene)Cl(H2O)(pta)]+: The monohydrolyzed (monoaqua) species, which is the most abundant hydrolysis product.[1][3]
-
[Ru(η6-p-cymene)(OH)(H2O)(pta)]+: The di-hydrolyzed species, present in smaller amounts.[1]
Q4: How does this compound interact with proteins in serum-containing media?
A4: this compound exhibits a strong affinity for proteins, which is a crucial aspect of its biological activity.
-
Primary Binding Partner: Studies have shown that this compound preferentially binds to albumin over other serum proteins like transferrin.[5][6]
-
Impact on Stability and Activity: This protein binding can influence the stability, transport, and ultimately the therapeutic efficacy of the compound. The interaction with albumin can serve as a depot, modulating the concentration of free, active this compound.
Quantitative Stability Data
The stability of this compound can be influenced by the specific composition of the biological medium, temperature, and pH. The following tables summarize available quantitative data.
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Half-life (T½) | 10.39 - 12.21 hours | [7] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data on this compound stability.
Protocol 1: Assessment of this compound Hydrolysis by ³¹P NMR Spectroscopy
Objective: To monitor the hydrolysis of this compound in an aqueous solution by observing changes in the phosphorus-31 nuclear magnetic resonance spectrum.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
NaCl
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare the desired aqueous solution in D₂O with a specific NaCl concentration (e.g., 5 mM to mimic intracellular conditions or 100 mM for extracellular conditions).
-
Add a small aliquot of the this compound stock solution to the D₂O solution in an NMR tube to achieve the desired final concentration (e.g., 2.0 mM).
-
Acquire a ³¹P NMR spectrum immediately after preparation (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., 37°C).
-
Acquire subsequent ³¹P NMR spectra at various time points (e.g., 1h, 4h, 24h, 48h, 72h) to monitor the appearance of new signals corresponding to hydrolysis products and the decrease in the signal of the parent this compound.
-
Integrate the signals to quantify the relative amounts of each species over time.
Protocol 2: Analysis of this compound Binding to Human Serum Albumin (HSA) by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and stoichiometry) of the interaction between this compound and HSA.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Isothermal Titration Calorimeter
-
Appropriate buffer (e.g., phosphate buffer at pH 7.4)
Procedure:
-
Prepare a solution of HSA (e.g., 20 µM) in the desired buffer.
-
Prepare a concentrated solution of this compound (e.g., 200 µM) in the same buffer. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the HSA solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of the this compound solution into the HSA solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the instrument's software to fit a binding model and determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
This compound has been shown to induce apoptosis through the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for elucidating its mechanism of action.
Signaling Pathway: this compound Induced Apoptosis
This compound can induce apoptosis in cancer cells through the activation of the p53 and JNK signaling pathways, leading to the activation of the mitochondrial (intrinsic) apoptosis pathway.[8][9]
Caption: this compound induced p53-JNK mediated mitochondrial apoptosis pathway.
Experimental Workflow: Investigating this compound Stability and Protein Binding
The following workflow outlines a general approach to studying the stability and protein interactions of this compound.
Caption: General experimental workflow for this compound stability and protein binding analysis.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
RAPTA-C Clinical Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of working with the anti-cancer agent RAPTA-C. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during preclinical and clinical development.
I. General Information & Compound Handling
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound, or [Ru(η⁶-p-cymene)Cl₂(pta)], is a ruthenium-based organometallic compound with promising anti-cancer properties. Unlike traditional platinum-based drugs that primarily target DNA, this compound exhibits a multi-targeted mechanism of action. Its primary effects are attributed to its anti-metastatic and anti-angiogenic properties.[1][2] It induces apoptosis (programmed cell death) in cancer cells through the mitochondrial and p53-JNK pathways.[3][4][5][6][7] This involves triggering G2/M phase cell cycle arrest, increasing p53 and p21 levels, and activating caspases.[3][4][5]
Q2: How should this compound be stored and handled?
This compound is a solid compound that should be stored in a cool, dry place, protected from light. For experimental use, it is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is crucial to minimize the exposure of the compound to aqueous solutions for extended periods before use, as it can undergo hydrolysis.
Q3: What are the key differences in activity between this compound and cisplatin?
The primary distinction lies in their mechanisms of action and toxicity profiles. Cisplatin primarily forms adducts with DNA, leading to high cytotoxicity but also significant side effects.[8] In contrast, this compound shows lower direct cytotoxicity in many cancer cell lines in vitro but demonstrates potent anti-metastatic and anti-angiogenic effects in vivo with reduced general toxicity.[1][2][8] this compound's activity is thought to be mediated through interactions with proteins rather than direct DNA binding.[8]
II. Synthesis and Characterization
This section provides guidance on the preparation and verification of this compound.
Experimental Protocol: Synthesis of this compound
A typical synthesis of this compound involves the reaction of the [Ru(η⁶-p-cymene)Cl₂]₂ dimer with two equivalents of 1,3,5-triaza-7-phosphaadamantane (PTA).[8]
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Ru(η⁶-p-cymene)Cl₂]₂ in anhydrous methanol.
-
In a separate flask, dissolve two equivalents of PTA in anhydrous methanol.
-
Slowly add the PTA solution to the ruthenium dimer solution with constant stirring.
-
Reflux the reaction mixture for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and dried under vacuum.
Troubleshooting Synthesis
Q4: My this compound synthesis yield is consistently low. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the [Ru(η⁶-p-cymene)Cl₂]₂ dimer and PTA are of high purity. Impurities can interfere with the reaction. |
| Presence of Moisture or Oxygen | The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques. Use anhydrous solvents. |
| Incomplete Reaction | The 24-hour reflux time is a general guideline. Monitor the reaction by thin-layer chromatography (TLC) to ensure completion. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary. |
| Product Loss During Workup | This compound has some solubility in polar organic solvents. Minimize the volume of solvent used for washing and ensure the washing solvent is appropriate to remove impurities without dissolving the product. |
Characterization
Q5: What analytical techniques are essential to confirm the identity and purity of synthesized this compound?
To ensure the correct synthesis and purity of this compound, a combination of spectroscopic and analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming the structure. The characteristic chemical shifts of the p-cymene and PTA ligands should be observed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
-
Elemental Analysis: This provides the percentage composition of C, H, N, and Ru, which should match the calculated theoretical values for the molecular formula of this compound.
III. In Vitro Experimental Guides
This section provides protocols and troubleshooting for common in vitro assays used to evaluate this compound's activity.
Experimental Protocol: Cell Viability (MTT) Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Troubleshooting In Vitro Assays
Q6: I am observing high variability and inconsistent results in my MTT assays with this compound. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of MTT by this compound | Organometallic compounds can sometimes directly reduce MTT, leading to false-positive results (higher apparent viability). Perform a cell-free control by adding this compound to media with MTT to check for a color change. If this occurs, consider alternative viability assays like the SRB (sulforhodamine B) assay. |
| Precipitation of this compound | At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization in DMSO before diluting in media. |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by gentle mixing on a plate shaker after adding DMSO. Incomplete solubilization will lead to inaccurate absorbance readings. |
| Interaction with Serum Proteins | This compound is known to interact with proteins in the cell culture medium, which can affect its availability and activity. Consider reducing the serum concentration during the drug treatment period, but ensure this does not affect the health of your control cells. |
Q7: My apoptosis assay (e.g., Annexin V/PI staining) results are not showing a clear apoptotic population after this compound treatment. Why might this be?
-
Suboptimal Concentration or Incubation Time: this compound's cytotoxic effect can be cell-line dependent and may require higher concentrations or longer incubation times than other chemotherapeutics. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.
-
Cell Cycle Arrest Dominance: At certain concentrations, this compound may primarily induce cell cycle arrest rather than immediate apoptosis.[3][4][5] Analyze the cell cycle profile using flow cytometry to investigate this possibility.
-
Mechanism of Cell Death: While apoptosis is a known mechanism, other forms of cell death could be involved. Consider assays for other cell death pathways if apoptosis is not the primary outcome.
Experimental Protocol: Anti-Angiogenesis (Tube Formation) Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plate
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Seed HUVECs onto the solidified matrix in endothelial cell growth medium.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 4-12 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
IV. In Vivo Experimental Guides
This section provides an overview of in vivo study design and potential challenges.
Experimental Design: Murine Tumor Models
This compound has shown significant efficacy in various preclinical tumor models.[1][9][10] A common approach is the subcutaneous implantation of human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice).
General Protocol Outline:
-
Cell Culture: Culture the chosen cancer cell line under sterile conditions.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[10]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Troubleshooting In Vivo Studies
Q8: We are not observing the expected anti-tumor effect of this compound in our mouse model. What are the potential reasons?
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing or Schedule | The efficacy of this compound can be highly dependent on the dose and treatment schedule. Review the literature for effective regimens in similar tumor models.[9][10] Consider dose-escalation studies to find the optimal therapeutic window. |
| Drug Stability and Formulation | Ensure the this compound formulation is stable and properly prepared before each administration. This compound can be sensitive to hydrolysis. Prepare fresh solutions for injection. |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to this compound's mechanism of action. Consider testing in different cancer cell line xenografts. |
| Pharmacokinetics and Biodistribution | This compound is known to be cleared rapidly from the bloodstream.[10] This rapid clearance might limit its accumulation in the tumor. Consider alternative delivery strategies, such as encapsulation in nanoparticles or liposomes, to improve tumor targeting and retention.[11][12][13][14] |
Q9: How can I monitor the biodistribution of this compound in vivo?
Quantifying the amount of ruthenium in different tissues is crucial for understanding the pharmacokinetics of this compound. The most common and sensitive method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique allows for the precise measurement of ruthenium levels in tissue and blood samples.
V. Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Ovarian | > 250 | [15] |
| A2780cisR | Ovarian (Cisplatin-resistant) | > 250 | [15] |
| Most Cancer Cell Lines | Various | > 300 | [1][2] |
Note: The low in vitro cytotoxicity is a known characteristic of this compound, with its primary efficacy observed in vivo.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| Human A2780 ovarian carcinoma (CAM model) | 0.2 mg/kg/day | ~75% | [1][10] |
| Human LS174T colorectal carcinoma (athymic mice) | 100 mg/kg/day | ~50% | [1][10] |
| MCa mammary carcinoma (CBA mice) | 4 x 100 mg/kg/day | Significant reduction in lung metastases | [16] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound research.
Caption: Signaling pathway of this compound induced apoptosis and anti-angiogenesis.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: A logical approach to troubleshooting experimental challenges with this compound.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. In vivo anti-tumor activity of the organometallic ruthenium(ii)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) in human ovarian and colorectal carcinomas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise ruthenium fission product isotopic analysis using dynamic reaction cell inductively coupled plasma mass spectrometry (DRC-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing RAPTA-C Therapeutic Index with Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of the RAPTA-C therapeutic index through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
A1: this compound, an organometallic ruthenium(II)-arene compound, exhibits anti-metastatic, anti-angiogenic, and anti-tumoral activities.[1][2] While it shows promising preclinical efficacy, its therapeutic index can be significantly enhanced when combined with other agents.[1][3][4] Combination therapy is a cornerstone of cancer treatment, and pairing this compound with other drugs can lead to synergistic effects, overcome resistance, and allow for the use of lower, less toxic doses of each compound.[1][3][5]
Q2: Which therapeutic agents have shown synergistic effects with this compound?
A2: Several agents have demonstrated synergy with this compound, including:
-
Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor. The combination shows strong synergistic inhibition of cell viability in endothelial and ovarian carcinoma cells.[6][7]
-
Axitinib: A VEGFR targeting tyrosine kinase inhibitor.[3][5]
-
Cisplatin: A platinum-based chemotherapeutic. Pre-treatment with a RAPTA compound followed by cisplatin has been shown to increase the uptake of cisplatin into the tumor, leading to a marked reduction in tumor growth.[1]
-
BEZ-235: A dual PI3K/mTOR inhibitor.[5]
Q3: What are the known mechanisms of action for this compound in combination therapy?
A3: this compound in combination with other agents has been shown to work through several mechanisms:
-
Enhanced Cellular Uptake: Erlotinib has been observed to significantly increase the cellular uptake of this compound in human ovarian carcinoma cells.[6][7]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis through the mitochondrial and p53-JNK pathways.[8][9][10] It also causes G2/M phase cell cycle arrest, which is associated with increased p21 and decreased cyclin E levels.[3][8][9]
-
Inhibition of Angiogenesis: this compound has intrinsic anti-angiogenic properties, and this effect is enhanced in combination with agents like erlotinib.[1][7][11][12]
-
Induction of Cellular Senescence: The combination of this compound and erlotinib can induce the formation of chromosome bridges that persist after mitosis, suggesting the initiation of cellular senescence.[6][7]
Q4: Is this compound effective against cisplatin-resistant cancers?
A4: Yes, studies have shown that this compound and its combinations can be effective in cisplatin-resistant ovarian carcinoma cell lines (A2780cisR).[6][7] This suggests that its mechanism of action may overcome some of the resistance pathways that affect platinum-based drugs.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity in In Vitro Assays
-
Possible Cause 1: Drug Solubility and Stability. this compound has specific solubility properties. Ensure it is properly dissolved according to the manufacturer's instructions or established protocols. The stability of this compound in aqueous solutions should also be considered, as hydrolysis can occur.[3][4]
-
Possible Cause 2: Cell Line Sensitivity. Not all cell lines are equally sensitive to this compound. This compound is known to have low cytotoxicity in many cancer cell lines in standard proliferation assays.[3][4]
-
Possible Cause 3: Assay Duration. The cytotoxic effects of this compound, particularly in combination, may not be apparent in short-term assays.
Issue 2: Difficulty in Detecting Synergism
-
Possible Cause 1: Incorrect Drug Ratios. The synergistic effect of a drug combination is often dependent on the ratio of the two drugs.
-
Solution: Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination drug. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergism.
-
-
Possible Cause 2: Inappropriate Endpoint. The chosen experimental endpoint may not be the most sensitive for detecting the synergistic interaction.
-
Solution: In addition to cell viability, consider evaluating other endpoints such as apoptosis (e.g., Annexin V/PI staining), cell cycle arrest, or inhibition of cell migration.[6]
-
Issue 3: Inconsistent In Vivo Antitumor Activity
-
Possible Cause 1: Dosing Schedule and Route of Administration. The efficacy of this compound in vivo is highly dependent on the dosing regimen and how it is administered.
-
Solution: Refer to established in vivo protocols for this compound. For example, a daily low-dose administration has been shown to be effective.[12] The route of administration (e.g., intravenous, intraperitoneal) should be consistent and appropriate for the animal model.
-
-
Possible Cause 2: Tumor Model. The choice of tumor model can significantly impact the observed therapeutic effect.
Quantitative Data Summary
Table 1: In Vitro Synergistic Inhibition of Cell Viability by this compound and Erlotinib
| Cell Line | Combination Index (CI) for Erlotinib/RAPTA-C | Notes |
| ECRF24 (Endothelial) | Synergistic | Strong synergistic inhibition of cell viability. |
| HUVEC (Endothelial) | Synergistic | Strong synergistic inhibition of cell viability. |
| A2780 (Ovarian Carcinoma) | Synergistic | Strong synergistic inhibition of cell viability. |
| A2780cisR (Cisplatin-Resistant Ovarian Carcinoma) | Synergistic | Strong synergistic inhibition of cell viability. |
Data extracted from studies demonstrating synergistic effects; specific CI values may vary based on drug concentrations.[6][7]
Table 2: In Vivo Tumor Growth Inhibition by this compound and Combination Therapies
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| A2780 on CAM | This compound | 0.2 mg/kg/day | ~75% | [3][4] |
| LS174T in athymic mice | This compound | 100 mg/kg/day | ~50% | [4] |
| A2780 xenograft in nude mice | This compound + Erlotinib | Not specified | Synergistic inhibition | [7] |
| A2780 on CAM | This compound + Axitinib | 400 mg/kg (this compound alone showed no effect) | 83.5% | [3][4] |
Key Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, the combination drug, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Express cell viability as a percentage of the control.[6]
2. Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
-
Treat cells with the desired drug concentrations for the specified time.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution and the sub-G1 population (indicative of apoptotic cells) by flow cytometry.[6]
3. Western Blotting for Signaling Pathway Analysis
-
Treat cells with this compound and/or the combination drug for the desired time (e.g., 2 hours for signaling pathway analysis).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, JNK, FAK, AKT, ERK) overnight at 4°C.[6][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.[6]
Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Considerations in the Application of this compound for Cancer Treatment and Perspectives for Its Combination with Immunotherapies [infoscience.epfl.ch]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance RAPTA-C Cellular Uptake
Welcome to the technical support center for RAPTA-C cellular uptake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the intracellular delivery of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing this compound cellular uptake.
| Issue | Potential Cause | Suggested Solution |
| Low intracellular this compound concentration despite using a delivery system (nanoparticles, liposomes, etc.). | Poor formulation stability: The nanocarrier may be unstable in cell culture media, leading to premature release of this compound. Micelles, in particular, can dissociate below their critical micelle concentration (CMC).[1] | - Characterize nanoparticle stability: Use techniques like Dynamic Light Scattering (DLS) to assess the stability of your formulation in culture medium over the time course of your experiment. - Crosslink your micelles: Covalent crosslinking of the micelle core or shell can significantly improve stability.[1] - Optimize liposome composition: The choice of lipids can impact liposome stability. Incorporating cholesterol can increase the rigidity and stability of the lipid bilayer. |
| Inefficient cellular association/internalization: The physicochemical properties of the nanocarrier (size, surface charge) may not be optimal for uptake by the target cells. | - Optimize particle size: The optimal size for cellular uptake can be cell-type dependent, but generally, nanoparticles between 30-60 nm show effective membrane wrapping and uptake.[2] For some non-phagocytic cells, smaller nanoparticles may lead to increased uptake.[2] - Modify surface charge: Cationic liposomes often show enhanced uptake due to electrostatic interactions with the negatively charged cell membrane.[3][4][5] However, high positive charges can lead to toxicity and aggregation in serum.[5][6] Slightly negative-charged liposomes may offer a good balance of biocompatibility and cellular uptake.[6] | |
| Formation of a protein corona: In biological media, proteins can adsorb to the surface of nanoparticles, forming a "protein corona" that can alter their interaction with cells and potentially reduce uptake.[7] | - Pre-coat nanoparticles: Incubating nanoparticles in serum to form a protein corona before adding them to cells can provide more biologically relevant uptake data.[7] - PEGylation: Modifying the nanoparticle surface with polyethylene glycol (PEG) can reduce protein adsorption and prolong circulation time.[8] | |
| High variability in uptake results between experiments. | Inconsistent formulation characteristics: Batch-to-batch variability in nanoparticle size, charge, or drug loading can lead to inconsistent results. | - Implement stringent quality control: Characterize each new batch of your this compound formulation for size (DLS), zeta potential (surface charge), and drug loading efficiency. |
| Cell culture conditions: Cell passage number, confluency, and media composition can all influence cellular uptake mechanisms. | - Standardize cell culture protocols: Use cells within a consistent passage number range and seed them to reach a specific confluency for each experiment. Ensure media components are consistent. | |
| Evidence of this compound aggregation in solution. | Poor solubility/stability of free this compound or the formulation: this compound itself has limited aqueous stability and can hydrolyze.[9][10] Formulations can also aggregate, especially at high concentrations or in certain buffers. | - Use a suitable solvent: For stock solutions, dissolve this compound in an appropriate solvent before further dilution in aqueous media. - Optimize formulation buffer: For nanoparticle formulations, screen different buffers and excipients (e.g., non-ionic detergents) to improve stability and prevent aggregation.[11] - Monitor for aggregation: Use DLS to check for the presence of aggregates in your final formulation before treating cells.[12] |
| Low efficacy despite confirmed cellular uptake. | Subcellular localization: this compound may be sequestered in compartments where it cannot reach its therapeutic targets (e.g., trapped in lysosomes). | - Investigate subcellular distribution: Use techniques like confocal microscopy with fluorescently labeled this compound or nanocarriers to determine the intracellular fate of the complex. Some studies show micellar formulations of this compound co-localizing with lysosomes, indicating an endocytic uptake pathway.[13] |
| Drug inactivation: this compound can be inactivated by intracellular molecules like glutathione. | - Consider combination therapies: Co-administration with agents that deplete glutathione could potentially enhance this compound activity. |
Frequently Asked Questions (FAQs)
Formulation and Characterization
Q1: What are the most common strategies to improve this compound cellular uptake?
A1: The most prevalent and successful strategies involve the use of drug delivery systems to encapsulate or conjugate this compound. These include:
-
Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers that can encapsulate this compound.[13]
-
Liposomes: Vesicular structures composed of lipid bilayers that can carry this compound in their aqueous core or lipid membrane.[14]
-
Nanoparticles: Solid particles in the nanometer range where this compound can be entrapped or attached.[15][16]
These systems can be further enhanced with targeting ligands (e.g., fructose, hyaluronic acid) to promote uptake in specific cancer cells that overexpress the corresponding receptors.[14][15]
Q2: How does the surface charge of a liposome affect this compound uptake?
A2: The surface charge of liposomes is a critical factor. Cationic (positively charged) liposomes generally exhibit higher cellular uptake compared to neutral or anionic (negatively charged) ones due to favorable electrostatic interactions with the negatively charged cell membrane.[3][4][5] However, a high positive charge can also lead to increased toxicity and aggregation in the presence of serum proteins.[5][6] Slightly anionic liposomes may offer a compromise with good biocompatibility and reasonable uptake.[6]
Q3: What is the optimal nanoparticle size for efficient cellular uptake of this compound?
A3: The optimal nanoparticle size is dependent on the cell type and the specific uptake mechanism. However, studies on various nanoparticles suggest that sizes in the range of 40-50 nm are often optimal for receptor-mediated endocytosis.[2] For non-phagocytic cells, smaller nanoparticles can sometimes lead to higher uptake.[2][17] It is crucial to experimentally determine the optimal size for your specific cell line and nanoparticle system.
Experimental Design
Q4: How can I accurately quantify the amount of this compound taken up by cells?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for quantifying the intracellular concentration of ruthenium (the metal core of this compound).[18][19] This method involves lysing the cells after treatment and washing, followed by acid digestion of the lysate to prepare it for ICP-MS analysis.
Q5: My this compound is not fluorescent. How can I visualize its cellular uptake?
A5: There are a few approaches to visualize the uptake of non-fluorescent this compound or its delivery vehicle:
-
Label the nanocarrier: You can incorporate a fluorescent dye into your nanoparticle, micelle, or liposome formulation. This allows you to track the delivery vehicle, though it doesn't directly show the location of this compound itself.
-
Use a fluorescent analogue of this compound: While not ideal as it may alter the compound's properties, a fluorescently tagged version could be synthesized for visualization purposes.
-
Immunofluorescence: If you have an antibody that specifically recognizes this compound adducts, you could use immunofluorescence to visualize its location.
Q6: Should I be concerned about the stability of this compound in my cell culture medium?
A6: Yes. This compound can undergo hydrolysis in aqueous solutions, which can alter its activity.[9][10] Furthermore, it can interact with components of the cell culture medium, such as serum albumin.[20] It is advisable to prepare fresh solutions of this compound for each experiment and to be aware of these potential interactions, as they can influence cellular uptake and biological effects.
Quantitative Data on this compound Uptake Enhancement
The following table summarizes quantitative data from studies that have successfully enhanced the cellular uptake and/or efficacy of this compound using various delivery strategies.
| Delivery System | Targeting Moiety | Cell Line(s) | Key Finding(s) | Reference(s) |
| Polymeric Micelles | None | A2780, A2780cis, Ovcar-3 (ovarian cancer) | Significant increase in ruthenium cell uptake compared to free this compound. On average, a 10-fold increase in toxicity was observed. | [13] |
| Fructose-Coated Micelles | D-Fructose | MCF-7 (breast cancer) | Glycopolymer (fructose-coated) micelles led to an increased uptake by breast cancer cells compared to non-targeted HEA-micelles. | [15] |
| Hyaluronic Acid-Altered Liposomes | Hyaluronic Acid (HA) | A2780 (ovarian cancer) | HA alteration enhanced the cellular uptake of the developed liposomal formulation. | [14] |
| Combination Therapy | Erlotinib | A2780 (ovarian cancer) | Erlotinib significantly enhanced the cellular absorption of this compound. | [16][21] |
Experimental Protocols
Protocol 1: General Procedure for Cellular Uptake Quantification by ICP-MS
This protocol provides a general workflow for quantifying the intracellular concentration of this compound using ICP-MS.
-
Cell Seeding: Plate adherent cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of your this compound formulation. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the this compound formulation. Incubate for the desired time period (e.g., 4, 24, 48 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the drug-containing medium. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound. It is crucial to perform this step quickly and thoroughly.
-
Cell Harvesting:
-
Add trypsin-EDTA to the wells and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Cell Counting: Take a small aliquot of the cell suspension and count the number of cells using a hemocytometer or an automated cell counter. This is essential for normalizing the metal content per cell.
-
Cell Lysis and Digestion:
-
Centrifuge the remaining cell suspension to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet with PBS.
-
Resuspend the cell pellet in a known volume of high-purity nitric acid (e.g., 70%).
-
Digest the samples at an elevated temperature until the solution is clear.
-
-
ICP-MS Analysis:
-
Dilute the digested samples to the appropriate concentration for ICP-MS analysis using deionized water.
-
Prepare a series of ruthenium standards for calibration.
-
Analyze the samples using an ICP-MS instrument to determine the concentration of ruthenium.
-
-
Data Analysis: Calculate the amount of ruthenium per cell based on the ICP-MS results and the cell count.
Protocol 2: Formulation of this compound Loaded Polymeric Micelles
This protocol describes a general method for preparing this compound loaded micelles using an amphiphilic block copolymer.
-
Polymer Dissolution: Dissolve the amphiphilic block copolymer in a water-miscible organic solvent in which both the polymer and this compound are soluble (e.g., DMSO, DMF).
-
This compound Addition: Add this compound to the polymer solution and stir until it is completely dissolved. The ratio of drug to polymer should be optimized to achieve the desired loading capacity.
-
Micelle Self-Assembly: Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (e.g., water or PBS). This will induce the self-assembly of the polymer into micelles, encapsulating the hydrophobic this compound in the core.
-
Solvent Removal: Remove the organic solvent by dialysis against the aqueous solution for 24-48 hours, with several changes of the dialysis buffer.
-
Purification and Concentration: Filter the micelle solution through a syringe filter (e.g., 0.22 µm) to remove any aggregates. The solution can be concentrated if necessary using ultrafiltration.
-
Characterization:
-
Size and Polydispersity: Determine the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the micelles.
-
Drug Loading: Quantify the amount of encapsulated this compound. This can be done by disrupting the micelles with a suitable solvent and measuring the ruthenium content by ICP-MS or another analytical technique.
-
Visualizations
Caption: Workflow for quantifying this compound cellular uptake using ICP-MS.
Caption: Targeted uptake of this compound via fructose-coated nanocarriers.
References
- 1. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the surface charge of liposomes on their uptake by angiogenic tumor vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of positive charges on liposome stability, uptake efficacy and impact on cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pros and cons of the liposome platform in cancer drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Engineering of Ruthenium-Based Anticancer Drug this compound and Carvacrol Incorporated Hyaluronic Acid-Altered Liposome Formulation for Ovarian Cells and Its Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Antimetastatic Activity of the Ruthenium Anticancer Drug this compound Delivered in Fructose-Coated Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pepolska.pl [pepolska.pl]
- 20. Metallomic study on the metabolism of this compound and cisplatin in cell culture medium and its impact on cell accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
mitigating RAPTA-C off-target effects in preclinical models
Welcome to the technical support center for researchers utilizing RAPTA-C in preclinical models. This resource provides troubleshooting guidance and frequently asked questions to help you navigate the unique properties of this organometallic ruthenium compound and mitigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why does this compound show low cytotoxicity in my in vitro cancer cell line assays but is reported to have significant anti-tumor effects in vivo?
This is a well-documented and key feature of this compound. Unlike classical cytotoxic agents like cisplatin, this compound's primary mechanism is not direct cell killing, which is why it often exhibits high IC50 values (>300 μM) in standard proliferation assays.[1][2] Its potent in vivo effects stem from its anti-angiogenic and anti-metastatic properties.[1][2][3]
Troubleshooting:
-
Shift focus from cytotoxicity to functional assays: Instead of relying solely on proliferation assays, assess this compound's effects on cell migration, invasion, and tube formation in endothelial cell co-cultures.
-
In vivo model selection: The anti-tumor effects of this compound are most pronounced in models where tumor growth is dependent on angiogenesis and where metastatic dissemination can be monitored.[4][5]
FAQ 2: I'm observing inconsistent anti-metastatic effects in my mouse model. What factors could be contributing to this variability?
Several factors can influence the anti-metastatic efficacy of this compound.
Troubleshooting:
-
Dosing regimen: this compound has a fast clearance rate from organs and the bloodstream.[3][6] Sustained treatment regimens may be more effective than single high doses. For example, a regimen of 100 mg/kg/day has been shown to be effective in reducing lung metastases.[7]
-
Tumor model: The underlying biology of the tumor model is critical. This compound's anti-metastatic effects are linked to its ability to inhibit enzymes like cathepsin B, which are involved in invasion and metastasis.[1][5] The expression levels of such targets in your chosen cell line could influence the outcome.
-
Timing of administration: Consider initiating treatment at different stages of tumor development to determine the optimal therapeutic window for inhibiting metastasis.
FAQ 3: My in vivo study shows limited efficacy against the primary tumor. Is this expected, and how can I enhance its activity?
While some studies show that this compound can inhibit primary tumor growth, particularly through its anti-angiogenic effects[3][6], its impact on the primary tumor is often less pronounced than its anti-metastatic activity.[5][7]
Troubleshooting:
-
Combination Therapy: Combining this compound with other agents can synergistically enhance its anti-tumor activity. This approach can allow for lower, less toxic doses of each compound.[2][4]
Troubleshooting Guide
Problem 1: Unexpected Toxicity Observed at High Doses
While this compound is known for its low toxicity compared to platinum-based drugs[1][3][7], high doses can still lead to adverse effects.
Possible Causes & Solutions:
-
Dose and Schedule: High single doses may lead to toxicity. Consider a lower dose administered more frequently to maintain a therapeutic window while minimizing side effects.[7] Biodistribution studies show rapid clearance, suggesting that sustained exposure at lower concentrations might be more effective and less toxic.[3][6]
-
Off-Target Binding: this compound can interact with various proteins, particularly those with available sulfur-containing residues like cysteine.[2] While many of these interactions contribute to its therapeutic effect, high concentrations could lead to non-specific binding and toxicity.
-
Glutathione Depletion: this compound can form adducts with glutathione (GSH).[1] At very high doses, this could potentially disrupt the cellular redox balance, although this is also a component of its anti-cancer mechanism. Monitoring GSH levels in treated tissues could provide insights.
Problem 2: Difficulty in Correlating In Vitro and In Vivo Data
The disconnect between this compound's in vitro cytotoxicity and its in vivo efficacy is a common challenge.[1][10]
Solutions:
-
Mechanism-Based In Vitro Assays: Focus on assays that reflect this compound's known mechanisms of action.
-
3D Culture Models: Three-dimensional (3D) multicellular tumor spheroids can better mimic the in vivo tumor microenvironment and may provide more predictive data on this compound's efficacy.[11]
Data Summary
Table 1: In Vitro IC50 Values for this compound and Key Molecular Targets
| Target | IC50 (μM) | Cell Line/Enzyme | Reference |
| Cytotoxicity | |||
| Most Cancer Cell Lines | > 300 | Various | [1][2] |
| Enzyme Inhibition | |||
| Cathepsin B | 2.5 | Purified Enzyme | [1] |
| Thioredoxin Reductase 1 (TrxR1) | 37.1 | Purified Enzyme | [1] |
| Thioredoxin Reductase 2 (TrxR2) | > 200 | Purified Enzyme | [1] |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Model | Treatment Regimen | Outcome | Reference |
| Human A2780 Ovarian Cancer (CAM) | 0.2 mg/kg/day | ~75% reduction in tumor growth | [1] |
| Human Colorectal Adenocarcinoma (LS174T) in athymic mice | 100 mg/kg/day | ~50% inhibition of tumor growth | [1][2] |
| MCa Mammary Carcinoma in CBA mice | 4 x 100 mg/kg/day | Significant reduction in lung metastases number and weight | [7] |
| A2780 Ovarian Cancer (athymic mice) with Erlotinib & BEZ-235 | 40 mg/kg (single dose) | ~80% reduction in tumor growth | [4] |
Experimental Protocols
Protocol 1: Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of TrxR by various compounds.
Materials:
-
Purified recombinant human TrxR1
-
NADPH
-
Insulin
-
Dithionitrobenzoic acid (DTNB)
-
Tris-HCl buffer (pH 7.5) with EDTA
-
This compound dissolved in a suitable solvent (e.g., DMSO, then diluted in buffer)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and insulin in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a solvent control.
-
Initiate the reaction by adding purified TrxR1 to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction and measure the reduction of insulin by adding DTNB. The reduction of DTNB by free thiols in the reduced insulin results in a yellow product that can be measured spectrophotometrically at 412 nm.
-
Calculate the percentage of TrxR inhibition for each this compound concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Endothelial Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel™
-
Endothelial cell growth medium
-
This compound
-
96-well plate
Procedure:
-
Thaw Matrigel™ on ice and coat the wells of a 96-well plate. Allow the Matrigel™ to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound. Include a vehicle control.
-
Seed the HUVECs onto the Matrigel™-coated wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
Compare the extent of tube formation in this compound-treated wells to the control wells.
Visualizations
Caption: Simplified signaling pathway of this compound's multi-targeted mechanism.
Caption: Recommended experimental workflow for evaluating this compound.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. RAPTA - Wikipedia [en.wikipedia.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. chimia.ch [chimia.ch]
- 8. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-metastatic effects of this compound conjugated polymeric micelles on two-dimensional (2D) breast tumor cells and three-dimensional (3D) multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of RAPTA-C in Micelles for Targeted Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of RAPTA-C in micelles for targeted delivery.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of this compound micelles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Conjugation Efficiency | 1. Incomplete reaction between the polymer and this compound precursor. 2. Steric hindrance from the polymer structure. 3. Degradation of this compound during the reaction. | 1. Optimize reaction conditions (time, temperature, stoichiometry). 2. Use a polymer with a less hindered conjugation site or introduce a spacer arm. 3. Perform the reaction under an inert atmosphere and use degassed solvents. |
| Poor Micelle Formation or Instability | 1. The hydrophilic-lipophilic balance (HLB) of the block copolymer is not optimal. 2. The concentration of the polymer is below the critical micelle concentration (CMC).[1] 3. Premature dissociation of micelles in physiological media.[1] | 1. Adjust the block lengths of the hydrophilic and hydrophobic segments of the copolymer. 2. Increase the polymer concentration during self-assembly. 3. Consider cross-linking the micelle core or shell to improve stability.[1] |
| Low Drug Loading Content | 1. Inefficient encapsulation of free this compound within the micelle core. 2. Premature release of the drug during purification. | 1. Modify the hydrophobic core of the micelle to have a higher affinity for this compound. 2. Optimize the purification method (e.g., dialysis, tangential flow filtration) to minimize drug loss. |
| Wide Particle Size Distribution (High Polydispersity Index - PDI) | 1. Uncontrolled self-assembly process. 2. Aggregation of micelles. | 1. Optimize the solvent mixing process during micelle formation (e.g., slow addition of a non-solvent). 2. Filter the micelle solution through a syringe filter (e.g., 0.22 µm) to remove aggregates. 3. Adjust the polymer concentration to avoid inter-micellar interactions. |
| Inconsistent Results in Cytotoxicity Assays | 1. Instability of this compound micelles in cell culture media. 2. Variation in the rate of drug release between batches. 3. Low cellular uptake of the micelles. | 1. Assess the stability of the micelles in the specific cell culture medium used. 2. Ensure consistent drug loading and release profiles for all batches used in biological experiments. 3. To enhance uptake, consider surface modification of micelles with targeting ligands like fructose for cancer cells overexpressing GLUT5 transporters.[2] |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of encapsulating this compound in micelles?
Encapsulating this compound in micelles, which are self-assembling nanostructures formed by amphiphilic block copolymers, offers several advantages. These include improved cellular uptake and cytotoxicity of this compound.[3][4] Micellar delivery can enhance the anti-metastatic effect of this compound compared to the free drug.[3] Furthermore, this formulation can selectively target metastatic tumor cells over non-tumorigenic cells.[3]
2. How does the choice of polymer affect the formulation?
The polymer composition is critical. For instance, amphiphilic block copolymers are designed to self-assemble into micelles.[4][5] The hydrophobic block forms the core that can encapsulate this compound, while the hydrophilic block forms the corona that provides stability in aqueous environments. The choice of monomers, such as 2-hydroxyethyl acrylate (HEA) and 2-chloroethyl methacrylate (CEMA), influences properties like drug conjugation, micelle stability, and ultimately, cytotoxicity and cellular uptake.[4][5] Micelles prepared from polymers with fewer HEA units have shown higher cytotoxicity and better cellular uptake of ruthenium.[4][5]
3. What is the mechanism of cellular uptake for this compound micelles?
Confocal microscopy has shown that this compound micelles are taken up by cells through an endocytic pathway, with the micelles localizing in the lysosomes.[4][5][6]
4. Can this compound micelles be targeted to specific cancer cells?
Yes, targeted delivery can be achieved by modifying the surface of the micelles with specific ligands. For example, fructose has been used as a targeting moiety for breast cancer cells that overexpress the GLUT5 transporter.[2] This approach leads to increased cellular uptake by the targeted cancer cells.[2]
5. What is a typical size range for this compound micelles?
The hydrodynamic size of micelles is a crucial parameter, typically aimed to be less than 100 nm to take advantage of the enhanced permeability and retention (EPR) effect for tumor targeting.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Conjugated Micelles
This protocol is a generalized procedure based on the thin-film hydration method.[7][8]
-
Polymer-RAPTA-C Conjugate Synthesis:
-
Synthesize an amphiphilic block copolymer with functional groups suitable for conjugation (e.g., hydroxyl or chloroethyl groups).[4][5]
-
React the polymer with a this compound precursor to form the polymer-drug conjugate. The specific reaction will depend on the polymer's functional groups.[4][5]
-
Purify the conjugate by dialysis or precipitation to remove unreacted this compound.
-
-
Micelle Formulation by Thin-Film Hydration:
-
Dissolve the polymer-RAPTA-C conjugate in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Create a thin polymer film on the inside of a round-bottom flask by removing the organic solvent under reduced pressure using a rotary evaporator.
-
Hydrate the film with an aqueous solution (e.g., phosphate-buffered saline) by gentle agitation at a temperature above the glass transition temperature of the polymer. This will induce self-assembly of the polymer chains into micelles.
-
Sonicate the resulting micellar solution to ensure a uniform size distribution.
-
Protocol 2: Characterization of this compound Micelles
-
Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles.[7]
-
Determine the surface charge (zeta potential) of the micelles using electrophoretic light scattering.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Separate the micelles from the unencapsulated drug using a suitable method like ultracentrifugation or size exclusion chromatography.
-
Lyse the micelles using a suitable solvent to release the encapsulated this compound.
-
Quantify the amount of this compound in the lysed micelle fraction and in the unencapsulated fraction using a technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the ruthenium content.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Total weight of drug used) x 100
-
-
Visualizations
Caption: Experimental workflow for this compound micelle formulation and characterization.
References
- 1. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimetastatic Activity of the Ruthenium Anticancer Drug this compound Delivered in Fructose-Coated Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-metastatic effects of this compound conjugated polymeric micelles on two-dimensional (2D) breast tumor cells and three-dimensional (3D) multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced delivery of the this compound macromolecular chemotherapeutic by conjugation to degradable polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Evaluation of Rapamycin-Loaded Nano-Micelle Ophthalmic Solution [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
RAPTA-C Technical Support Center: Addressing Experimental Inconsistencies
Welcome to the RAPTA-C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in vitro and in vivo experiments with the organometallic compound this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve more consistent and reliable results.
A key characteristic of this compound is its often-observed low cytotoxicity in in-vitro assays, which contrasts with its significant anti-metastatic and anti-angiogenic effects in vivo.[1][2] This discrepancy is a central theme in this compound research and a primary focus of this support center.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments in a question-and-answer format.
In Vitro Cytotoxicity Assays (e.g., MTT, XTT, SRB)
Question: My IC50 values for this compound are highly variable between experiments, or much higher than expected.
| Potential Cause | Explanation | Recommended Solution |
| This compound Solution Instability | This compound can hydrolyze in aqueous solutions, forming a monohydrolyzed species.[2] The rate of hydrolysis is influenced by the chloride ion concentration in the medium.[2] This can lead to inconsistencies in the active form of the compound. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles.[3][4] When diluting in cell culture medium, allow the solution to equilibrate for a consistent, short period before adding to cells. |
| Inconsistent Cell Seeding | Uneven distribution of cells across the wells of a microplate is a common source of variability in cytotoxicity assays.[5] | Ensure you have a homogenous single-cell suspension before and during the seeding process. Mix the cell suspension gently but thoroughly between pipetting steps. |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the media components and this compound, leading to skewed results.[5] | To minimize evaporation, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental data points. |
| Cell Line Specificity | This compound's cytotoxic effects are known to be highly cell-line dependent, with many cancer cell lines showing high IC50 values (>300 µM).[1] | Use a positive control compound known to be potent in your chosen cell line to confirm assay performance. Be aware of the expected high IC50 for this compound in many cell lines and consider if a cytotoxicity assay is the most relevant measure of its activity for your research question. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and affect the cellular response to therapeutic agents, leading to inconsistent results.[5] | Regularly test your cell cultures for mycoplasma contamination. |
Question: I observe a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical readings of colorimetric and fluorometric assays. | Visually inspect the wells for any signs of precipitation before adding the assay reagent. Determine the solubility limit of this compound in your specific culture medium. |
| Direct Assay Interference | The chemical properties of this compound or its degradation products might directly react with the assay reagents (e.g., reduction of MTT or resazurin), leading to a false signal independent of cellular metabolic activity. | Run a cell-free control where this compound is added to the culture medium without cells to check for any direct reaction with the assay reagent. |
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Question: I am not observing a significant increase in apoptosis in my cancer cell line after treatment with this compound.
| Potential Cause | Explanation | Recommended Solution |
| Cell Cycle Arrest vs. Apoptosis | This compound has been shown to induce G2/M phase cell cycle arrest in some cancer cell lines.[4][6] This may be the primary response at the concentrations and time points tested, rather than widespread apoptosis. | Perform cell cycle analysis in parallel with your apoptosis assay to determine if cell cycle arrest is the predominant effect. |
| Time- and Concentration-Dependence | The induction of apoptosis is often time- and concentration-dependent. The time points and concentrations used may not be optimal for observing apoptosis in your specific cell line. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) and test a wider range of this compound concentrations. |
| Mechanism of Action | This compound's primary mechanism is not direct DNA damage, which is a common trigger for apoptosis by many chemotherapeutics. Its effects are mediated through protein interactions.[1][3] | Consider that the apoptotic response may be less robust compared to DNA-damaging agents. Investigate downstream markers of the p53 and JNK pathways, which have been implicated in this compound induced apoptosis.[6] |
Protein Interaction Studies
Question: I am having difficulty detecting consistent binding of this compound to my protein of interest.
| Potential Cause | Explanation | Recommended Solution |
| Non-specific Binding | This compound can bind to a variety of proteins, particularly those with available cysteine, histidine, and glutamate residues.[1][7] This can lead to high background or non-specific interactions in your assay. | Include appropriate controls, such as a known binding partner or a non-binding protein, to assess specificity. Optimize washing steps in pull-down assays or use stringent buffer conditions to minimize non-specific binding. |
| Competition from Serum Proteins | If experiments are conducted in the presence of serum, this compound may preferentially bind to abundant serum proteins like albumin, reducing its availability to bind to your target protein.[2] | Conduct initial binding assays in a serum-free buffer to maximize the interaction with your protein of interest. If serum is required, consider the concentration of this compound and the potential for sequestration by serum proteins. |
| Instability of the this compound-Protein Adduct | The interaction between this compound and your protein may be transient or unstable under the conditions of your assay, particularly during wash steps or sample processing for mass spectrometry. | Use cross-linking agents to stabilize the interaction before analysis. Optimize your mass spectrometry method to gently ionize the complex and preserve the non-covalent interaction. |
Frequently Asked Questions (FAQs)
Q1: Why are the in vitro IC50 values for this compound so high in many cancer cell lines?
A1: The high IC50 values of this compound are a well-documented characteristic and are attributed to its unique mechanism of action.[1] Unlike traditional chemotherapeutics that cause widespread DNA damage and rapid cell death, this compound primarily targets proteins.[2][3] Its in vivo efficacy is thought to be a result of its anti-angiogenic and anti-metastatic properties, which are not fully captured by standard in vitro cytotoxicity assays.[1]
Q2: What is the stability of this compound in aqueous solutions like cell culture media?
A2: this compound undergoes hydrolysis in aqueous solutions to form a monohydrolyzed species, [RuCl(H2O)(η6-p-cymene)(PTA)]+.[2] The rate of this hydrolysis is slower in solutions with high chloride concentrations, such as the extracellular environment, and faster in low chloride environments, like the cell cytoplasm.[2] It is recommended to prepare fresh solutions for each experiment to ensure consistency.
Q3: What are the known cellular targets of this compound?
A3: this compound has been shown to interact with a range of proteins. It preferentially binds to proteins over DNA.[1][3] Key protein targets include serum albumin, histone proteins, and enzymes like cathepsin B and thioredoxin reductase.[1][2] Its interaction with histone proteins may contribute to its effects on chromatin structure and gene expression.
Q4: How does the mechanism of action of this compound differ from cisplatin?
A4: The primary difference lies in their main cellular targets. Cisplatin primarily targets DNA, forming adducts that lead to DNA damage and apoptosis.[2] In contrast, this compound has a much lower affinity for DNA and exerts its effects mainly through interactions with proteins.[1][2] This difference in mechanism is believed to be responsible for this compound's lower systemic toxicity compared to cisplatin.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can act synergistically with other drugs. For example, its combination with the EGFR inhibitor erlotinib has been shown to have enhanced anti-tumor activity.[8] Combining this compound with other agents may be a promising therapeutic strategy.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. Note the generally high values, reflecting its low in vitro cytotoxicity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| CH1 | Ovarian Carcinoma | 96 | 65 | [1] |
| SW480 | Colorectal Adenocarcinoma | 96 | 171 | [1] |
| A549 | Lung Carcinoma | 96 | >515 | [1] |
| TS/A | Mouse Mammary Adenocarcinoma | 48 | >300 | [1] |
| HBL-100 | Human Breast Milk Epithelial | 48 | >300 | [1] |
| A2780 | Ovarian Carcinoma | 72 | 353 | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 72 | 507 | [1] |
| MCF-7 | Breast Adenocarcinoma | 48 | >1000 | [1] |
| HCC1937 | Breast Carcinoma | 48 | >1000 | [1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time period.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap between FITC and PI.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: this compound-Protein Binding Assay using Mass Spectrometry
This protocol provides a general workflow for identifying protein interactions.
-
Incubation:
-
Incubate purified protein of interest with this compound at various molar ratios in a suitable buffer (e.g., ammonium acetate for native mass spectrometry).
-
Include a control with the protein alone and this compound alone.
-
Incubate at 37°C for a defined period (e.g., 24 hours).
-
-
Sample Preparation for Mass Spectrometry:
-
For native mass spectrometry, buffer exchange the samples into a volatile buffer (e.g., ammonium acetate) to remove non-volatile salts.
-
For bottom-up proteomics, the protein can be denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Native MS: Analyze the intact protein-RAPTA-C complex using a mass spectrometer equipped with a gentle ionization source (e.g., nano-electrospray). The mass shift upon this compound binding can confirm the interaction and stoichiometry.
-
Bottom-up Proteomics: Analyze the peptide fragments by LC-MS/MS. Identify the peptides that show a mass modification corresponding to the adduction of this compound to identify the binding site.
-
-
Data Analysis:
-
Deconvolute the native mass spectra to determine the masses of the unbound protein and the protein-RAPTA-C complex.
-
Use proteomics software to search the MS/MS data against the protein sequence to identify the modified peptides and pinpoint the amino acid residues involved in binding.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: A general experimental workflow for working with this compound.
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
refining RAPTA-C treatment schedules for better in vivo outcomes
Welcome to the technical support center for the in vivo application of RAPTA-C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment schedules for optimal outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in vivo?
A1: this compound is noted for its remarkably low general toxicity in animal models.[1][2] Studies have shown that it is well-tolerated even at high doses, with no significant changes in the average body weight of treated animals observed during the course of treatment.[2][3] Biodistribution studies indicate that this compound is rapidly cleared from organs and the bloodstream, with efficient renal excretion, which likely contributes to its low toxicity.[2][4]
Q2: this compound shows low cytotoxicity in vitro. How does this translate to its in vivo antitumor effects?
A2: It is a known characteristic of this compound to exhibit low cytotoxicity in most cancer cell lines tested (IC50 > 300 μM), yet it demonstrates strong antitumor effects in vivo.[3][5] This discrepancy is attributed to its multi-targeted mechanism of action that extends beyond direct cytotoxicity. In vivo, this compound has been shown to have potent anti-angiogenic and anti-metastatic properties.[3][5][6] It can inhibit the formation of new blood vessels in tumors and reduce the spread of cancer cells.[2][4][5]
Q3: What is the proposed mechanism of action for this compound's antitumor activity?
A3: this compound's mechanism is multi-faceted. It is believed to be activated intracellularly where the chloride ligands are hydrolyzed.[3] The activated complex primarily targets proteins rather than DNA.[3][5] In vivo studies have shown that this compound can induce G2/M phase cell cycle arrest and apoptosis.[1][7] This is associated with an increase in p21 levels and a decrease in cyclin E.[1][5] Furthermore, this compound triggers the mitochondrial apoptotic pathway by altering the Bax/Bcl-2 ratio, leading to cytochrome c release and caspase-9 activation.[1][7] The c-Jun NH(2)-terminal kinase (JNK) signaling pathway also plays a critical role in this compound-induced apoptosis.[1][7]
Troubleshooting Guide
Issue 1: Limited or no effect on primary tumor growth.
-
Possible Cause: Sub-optimal dosing schedule. Early studies with this compound showed significant anti-metastatic effects but minor activity on primary tumor growth.[8][9] However, subsequent research demonstrated that with appropriate dosing regimens, this compound can effectively reduce primary tumor volume.[2][4]
-
Troubleshooting Steps:
-
Review Dosing Strategy: Ensure the dose and frequency are sufficient. For example, daily administration has been shown to be effective.[2] In a human LS174T colorectal carcinoma model in athymic mice, a dose of 100 mg/kg/day for 11 consecutive days resulted in a ~50% inhibition of tumor growth, whereas lower doses of 10 and 40 mg/kg/day were not significant.[2][4] In contrast, a much lower dose of 0.2 mg/kg/day was effective in the A2780 ovarian carcinoma model on the chicken chorioallantoic membrane (CAM).[2][3]
-
Consider Combination Therapy: The efficacy of this compound can be significantly enhanced when used in combination with other agents. Synergistic effects have been observed with EGFR inhibitors like erlotinib, and with dual PI3K/mTOR inhibitors.[4][10]
-
Evaluate Tumor Model: The tumor microenvironment and cancer type can influence this compound's efficacy. Its anti-angiogenic effects may be more pronounced in highly vascularized tumors.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Instability of this compound solution.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare this compound solutions fresh before each injection.[2]
-
Proper Solubilization: this compound can be dissolved in DMSO to create a stock solution, which is then diluted to the final concentration in a vehicle like 0.9% NaCl.[11] Ensure complete dissolution.
-
Consistent Administration Route: The route of administration (e.g., intraperitoneal vs. intravenous) can affect bioavailability and efficacy. Maintain consistency across all experiments.
-
Issue 3: Difficulty in assessing true tumor response due to necrosis.
-
Possible Cause: this compound's mechanism of action can lead to significant areas of non-proliferating or necrotic tissue within the tumor, which may not be fully reflected in simple tumor volume measurements.[2][3]
-
Troubleshooting Steps:
-
Histological Analysis: At the end of the study, perform immunohistochemical analysis of the excised tumors. Staining for proliferation markers (e.g., Ki-67) and endothelial cell markers (e.g., CD31) can provide a more accurate assessment of the treatment's biological effect.[2][3]
-
Microvessel Density Analysis: Quantifying microvessel density can directly measure the anti-angiogenic effect of this compound.[2][3]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Monotherapy in Different Cancer Models
| Cancer Model | Animal Model | Dose | Administration Route & Schedule | Tumor Growth Inhibition | Reference |
| Human A2780 Ovarian Carcinoma | Chicken Chorioallantoic Membrane (CAM) | 0.2 mg/kg/day | i.v. for 5 consecutive days | ~75% | [2][3] |
| Human LS174T Colorectal Carcinoma | Athymic Mice | 100 mg/kg/day | i.p. for 11 consecutive days | ~50% | [2][4] |
| Human LS174T Colorectal Carcinoma | Athymic Mice | 10 and 40 mg/kg/day | i.p. for 11 consecutive days | Not significant | [2][4] |
| Ehrlich Ascites Carcinoma (EAC) | Mice | 40 mg/kg | Not specified | Significant inhibition | [5] |
| MCa Mammary Carcinoma (Metastases) | CBA Mice | 2 x 200 mg/kg | Not specified | Most effective for preventing lung metastases | [3][5] |
| MCa Mammary Carcinoma (Metastases) | CBA Mice | 4 x 100 mg/kg/day | Not specified | Significant reduction in lung metastases | [8] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Animal Model | Combination | Dose of this compound | Tumor Growth Inhibition | Reference |
| LS174T Colorectal Carcinoma | Athymic Mice | Erlotinib + BEZ-235 | Single dose of 40 mg/kg | ~80% | [4] |
| A2780cisR Ovarian Carcinoma | Not specified | Erlotinib | 216 µg/kg/day | 28% (as monotherapy) | [10] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Human Ovarian Carcinoma Xenograft Model (CAM Assay)
-
Cell Preparation: Culture A2780 human ovarian carcinoma cells. Prepare spheroids by placing a 25 µL hanging drop containing 1 x 10^6 cells in serum-free RPMI-1640.
-
Tumor Implantation: After 3 hours, transplant the spheroids onto the chorioallantoic membrane (CAM) of fertilized chicken eggs on embryo development day (EDD) 8.
-
Treatment Preparation: Dissolve this compound in DMSO to make a stock solution. Immediately before use, dilute the stock solution to the desired concentration in 0.9% NaCl. The vehicle control should be a corresponding dilution of DMSO in 0.9% NaCl.
-
Treatment Administration: On EDD 11, when vascularized tumors are visible, begin treatment. Administer the freshly prepared this compound solution or vehicle control daily for 5 consecutive days via intravenous injection into a main blood vessel of the CAM.
-
Tumor Measurement: Monitor and measure tumor dimensions daily. Calculate tumor volume using the formula: Volume = (largest diameter) x (perpendicular diameter)^2 x 0.5.
-
Endpoint Analysis: On the final day of the experiment, excise the tumors for further analysis, such as immunohistochemistry for microvessel density (CD31 staining).
Protocol 2: Evaluation of this compound Efficacy in a Human Colorectal Carcinoma Xenograft Model (Athymic Mice)
-
Cell Implantation: Subcutaneously implant human LS174T colorectal carcinoma cells into the flank of athymic mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a diameter of 5-6 mm.
-
Treatment Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., 100 µL of 0.9% NaCl with a small amount of DMSO for solubilization) before each injection.
-
Treatment Administration: Administer this compound or vehicle control daily via intraperitoneal (i.p.) injections for 11 consecutive days.
-
Data Collection: Measure tumor dimensions and the body weight of the mice daily.
-
Euthanasia and Tumor Excision: Euthanize the mice when the control tumors reach a predetermined size (e.g., 1000 mm³). Excise the tumors for weighing and subsequent histological analysis.
Visualizations
References
- 1. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
troubleshooting RAPTA-C precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the organometallic compound RAPTA-C.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues related to the precipitation of this compound in aqueous solutions.
Issue 1: A precipitate forms immediately when I add my this compound DMSO stock solution to an aqueous buffer.
-
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit under the specific experimental conditions (e.g., buffer composition, pH, temperature). While highly soluble in DMSO, this compound has limited solubility in aqueous media.
-
Suggested Solution:
-
Decrease the final working concentration of this compound.
-
If a higher concentration is necessary, consider increasing the percentage of DMSO in the final solution. However, always be mindful of the tolerance of your experimental system (e.g., cell lines) to the organic solvent, typically keeping it below 1%.
-
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the aqueous buffer directly to the small volume of the DMSO stock solution can cause a rapid change in solvent polarity, leading to immediate precipitation (a phenomenon known as antisolvent precipitation).
-
Suggested Solution: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. This ensures a more gradual solvent change and better dispersion of the compound.
-
-
Possible Cause C: Low chloride concentration in the buffer.
-
Explanation: this compound is known to undergo hydrolysis in aqueous solutions, which can affect its stability and solubility. This hydrolysis is suppressed by higher chloride ion concentrations.
-
Suggested Solution: If your experimental protocol allows, consider using a saline solution (e.g., 0.9% NaCl) or a buffer with a physiological chloride concentration (around 100 mM) to prepare your working solution. This can help maintain the dichlorido form of this compound and improve its stability in solution.[1][2][3]
-
Issue 2: My this compound solution is clear at first but becomes cloudy or shows a precipitate over time.
-
Possible Cause A: Kinetic solubility has been exceeded.
-
Explanation: While the compound may initially dissolve, it can precipitate out over time as it reaches its thermodynamic equilibrium, which may be lower than its initial kinetic solubility.
-
Suggested Solution:
-
Prepare fresh solutions immediately before each experiment.
-
Avoid storing aqueous solutions of this compound for extended periods. Stock solutions in DMSO are more stable when stored properly.[4]
-
If the solution must be stored, keep it at a constant temperature and minimize temperature fluctuations. Avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause B: Hydrolysis and degradation.
-
Explanation: Over time in an aqueous environment, this compound can hydrolyze, forming aqua species that may have different solubility profiles or be more prone to forming less soluble hydroxo-bridged dimers.[1][3]
-
Suggested Solution: Use the prepared aqueous solution as quickly as possible after preparation. For longer experiments, the stability of this compound in your specific medium should be validated.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[5] It has been shown to be soluble in DMSO at concentrations up to 25 mg/mL.[5] Sonication may be used to aid dissolution.[5]
Q2: How should I store my this compound stock solution? A2: Store the DMSO stock solution at -80°C for long-term storage (up to a year) or at -20°C for shorter periods.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: Can I dissolve this compound directly in water or PBS? A3: Direct dissolution in purely aqueous buffers like water or PBS is not recommended due to this compound's poor aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Q4: How does pH affect the stability of this compound? A4: The PTA ligand of this compound has a pKa value of approximately 3.13 in a 0.1 M NaCl solution.[1][3] This suggests that under physiological pH conditions (around 7.4), the PTA ligand is unlikely to be protonated.[1][2][3] The hydrolysis of the chloride ligands is a more significant factor for its stability in aqueous solutions.
Q5: What is the typical final concentration of DMSO used in cell-based assays? A5: For most cell-based assays, the final concentration of DMSO should be kept low, typically between 0.1% and 1%, to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks | Source |
| DMSO | 25 mg/mL (53.95 mM) | Sonication is recommended to aid dissolution. | [5] |
| 10% DMEM-DMSO | 5-10 mg/mL | Solubility range observed for similar RAPTA complexes. | [6] |
| Water | Poorly soluble | Prone to hydrolysis. | [2][7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock
This protocol describes the preparation of a 100 µM working solution of this compound in a suitable aqueous buffer (e.g., saline or cell culture medium) from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., 0.9% NaCl or cell culture medium), pre-warmed to the experimental temperature if necessary.
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 463.75 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[5]
-
Store this stock solution at -20°C or -80°C in small aliquots.[4]
-
-
Prepare the Aqueous Working Solution (100 µM Example):
-
Bring the DMSO stock solution and the aqueous buffer to room temperature or the desired experimental temperature.
-
In a sterile tube, place 990 µL of the aqueous buffer.
-
Begin vigorously vortexing the tube containing the aqueous buffer.
-
While the buffer is vortexing, add 10 µL of the 10 mM this compound DMSO stock solution dropwise into the buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Continue to vortex for an additional 15-30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution against a dark background. It should be clear and free of any visible precipitate.
-
Use the freshly prepared aqueous solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound induced apoptosis signaling pathway.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. Ru(ii)arene(N^N bpy/phen)-based RAPTA complexes for in vitro anti-tumour activity in human glioblastoma cancer cell lines and in vivo toxicity studies in a zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
Validation & Comparative
RAPTA-C vs. Cisplatin: A Comparative Guide on Efficacy in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ruthenium-based compound RAPTA-C and the established chemotherapeutic agent cisplatin, focusing on their efficacy in preclinical ovarian cancer models. The information presented is collated from various experimental studies to offer an objective overview of their mechanisms of action, cytotoxicity, and in vivo anti-tumor effects.
Executive Summary
Cisplatin, a cornerstone of ovarian cancer chemotherapy, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis. However, its efficacy is often limited by significant side effects and the development of drug resistance. This compound, a representative of the promising class of ruthenium-based anticancer compounds, presents a distinct mechanism of action. It is characterized by its low in vitro cytotoxicity but significant in vivo anti-tumor, anti-angiogenic, and anti-metastatic properties, potentially offering an alternative therapeutic strategy, especially in cisplatin-resistant scenarios.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and cisplatin in ovarian cancer models.
Table 1: In Vitro Cytotoxicity in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | Most Cancer Cell Lines | > 300 | Not Specified | [1] |
| Cisplatin | A2780 (sensitive) | 3.7 | Not Specified | [2] |
| Cisplatin | A2780cis (resistant) | 18 | Not Specified | [2] |
| Cisplatin | A2780-CP20 (resistant) | 40 | Not Specified | [2] |
| Cisplatin | OVCAR-3 | ~107 (ID50) | 24 hours | [3] |
Table 2: In Vivo Anti-Tumor Efficacy in Ovarian Cancer Models
| Compound | Model | Ovarian Cancer Cell Line | Dosage | Key Findings | Citation |
| This compound | Chicken Chorioallantoic Membrane (CAM) | A2780 | 0.2 mg/kg/day (i.v. for 5 days) | ~75% reduction in tumor growth. | [4][5] |
| This compound | Athymic Mice | LS174T (colorectal, for angiogenesis reference) | 100 mg/kg/day | Significant reduction in microvessel density. | [1][4] |
| Cisplatin | Not directly compared in the same study with this compound | A2780 (in a similar CAM model) | Not Specified | Tumor reduction was comparable to this compound. | [6] |
Signaling Pathways and Mechanisms of Action
This compound and cisplatin induce cancer cell death through distinct signaling pathways.
Cisplatin's Mechanism of Action
Cisplatin primarily targets nuclear DNA. After entering the cell, it forms aquated species that react with purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links.[7] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair mechanisms.[8] If the damage is too extensive to be repaired, the cell undergoes apoptosis. Key signaling pathways involved include the activation of p53, which in turn can upregulate pro-apoptotic proteins like PUMA, and the ERK1/2 pathway.[9] The apoptotic cascade is often executed through the activation of caspases.[8]
This compound's Mechanism of Action
This compound exhibits a multi-modal mechanism of action that is less reliant on direct DNA damage compared to cisplatin.[7] It is believed to primarily interact with proteins, including histone proteins in the chromatin.[10] this compound can induce G2/M phase cell cycle arrest and trigger the mitochondrial apoptotic pathway. This involves the upregulation of p53, release of cytochrome c, and activation of caspase-9. A key feature of this compound is its potent anti-angiogenic activity, leading to a reduction in tumor microvessel density.[1][4] It has also demonstrated significant anti-metastatic effects in various cancer models.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and cisplatin.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or cisplatin. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used for the drugs.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Additional binding buffer is added, and the cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Anti-Tumor and Anti-Angiogenic Efficacy: Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study tumor growth and angiogenesis.
Detailed Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with humidity.
-
Windowing: On embryonic day 7-9, a small window is made in the eggshell to expose the CAM.
-
Tumor Cell Implantation: A suspension of ovarian cancer cells (e.g., A2780) mixed with an extracellular matrix like Matrigel is placed onto the CAM.
-
Drug Treatment: Once tumors are established (typically after 3-4 days), treatment with this compound or cisplatin is administered, often intravenously into a CAM blood vessel.
-
Tumor Growth Measurement: Tumor size is measured daily or at the end of the experiment.
-
Angiogenesis Assessment: At the end of the study, the tumors and surrounding CAM are excised, photographed, and the number of blood vessel branches converging towards the tumor is counted to quantify angiogenesis. Microvessel density can be further analyzed through immunohistochemical staining of endothelial cell markers.
Conclusion
This compound and cisplatin exhibit fundamentally different profiles in their activity against ovarian cancer models. Cisplatin is a potent cytotoxic agent in vitro, directly damaging DNA to induce apoptosis, but its efficacy is challenged by resistance and toxicity. In contrast, this compound shows limited direct cytotoxicity in vitro but demonstrates significant in vivo efficacy through a multi-targeted mechanism that includes anti-angiogenic and anti-metastatic actions. This suggests that this compound may hold promise as a therapeutic agent in ovarian cancer, potentially overcoming some of the limitations of traditional platinum-based chemotherapy. Further head-to-head comparative in vivo studies are warranted to fully elucidate the relative therapeutic potential of this compound in various ovarian cancer settings, including cisplatin-resistant disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium versus Platinum: Interactions of Anticancer Metallodrugs with Duplex Oligonucleotides Characterised by Electrospray Ionisation-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 8. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. In vivo anti-tumor activity of the organometallic ruthenium( ii )-arene complex [Ru(η 6 - p -cymene)Cl 2 (pta)] (this compound) in human ovarian and colore ... - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01255K [pubs.rsc.org]
Validating the Protein Targets of RAPTA-C in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ruthenium-based organometallic compound, RAPTA-C, has emerged as a promising anti-cancer agent with a distinct mechanism of action compared to traditional platinum-based drugs. Its efficacy is largely attributed to its interactions with a unique profile of protein targets within cancer cells, leading to anti-metastatic and anti-angiogenic effects with lower general toxicity. This guide provides a comprehensive comparison of this compound with other notable ruthenium-based anticancer compounds, detailing the experimental validation of its protein targets and providing the methodologies to facilitate further research.
Performance Comparison of Ruthenium-Based Anticancer Compounds
This compound and its analogues exhibit a different spectrum of activity compared to other ruthenium compounds like RAED-C, NAMI-A, and KP1019. While this compound is generally less cytotoxic, it shows significant in vivo anti-tumor effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds across various cancer cell lines, highlighting their differential potencies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Carcinoma | >300 | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | >300 | [1] | |
| TS/A | Mouse Mammary Adenocarcinoma | >300 | [1] | |
| HBL-100 | Human Breast Milk Epithelial | >300 | [1] | |
| RAED-C | A2780 | Ovarian Carcinoma | 4.53 ± 0.93 | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 6.8 ± 0.3 | [1] | |
| NAMI-A | Various | - | Generally non-cytotoxic (>1000 µM) | [2] |
| KP1019 | SW480 | Colorectal Carcinoma | 30-95 | [2] |
| HT29 | Colorectal Carcinoma | 30-95 | [2] |
Validated Protein Targets of this compound
A key differentiator for this compound is its preference for protein targets over DNA, which is the primary target for cisplatin. This interaction profile is believed to underpin its unique anti-metastatic properties. The table below details the validated protein targets of this compound and the quantitative data associated with these interactions.
| Target Protein/Complex | Method of Validation | Quantitative Data | Biological Relevance in Cancer |
| Histone Proteins (within Nucleosome Core Particle) | Size Exclusion Chromatography-ICP-MS | Association Constant (Ka): 2.3 x 10^5 M⁻¹ | Alteration of chromatin structure, disruption of DNA replication and transcription.[1] |
| Cathepsin B | Enzyme Inhibition Assay | IC50: 2.5 µM | Inhibition of tumor invasion and metastasis.[1] |
| Thioredoxin Reductase (TrxR1) | Enzyme Inhibition Assay | IC50: 37.1 µM | Induction of oxidative stress and apoptosis.[1] |
| Albumin | Capillary Electrophoresis-ICP-MS | Primary binding partner in plasma | Drug transport and delivery to tumor site.[1] |
| Midkine (MK), Pleiotrophin (PTN), Fibroblast Growth Factor-Binding Protein 3 (FGFBP3) | Affinity Pull-down & Mass Spectrometry | Identified as specific interactors | Inhibition of angiogenesis and metastasis.[3] |
| Guanine nucleotide-binding protein-like 3 (GNL3) | Affinity Pull-down & Mass Spectrometry | Identified as a specific interactor | Implicated in G2/M cell cycle arrest.[3][4] |
Experimental Protocols for Target Validation
The identification and validation of this compound's protein targets rely on a combination of advanced proteomic techniques. Here, we provide detailed methodologies for two key experimental approaches.
Affinity Pull-Down Assay Coupled with Mass Spectrometry
This technique is used to isolate and identify proteins that directly bind to this compound from a complex cellular lysate.
1. Synthesis of Biotinylated this compound Affinity Probe: A derivative of this compound is synthesized with a biotin tag attached to the arene ligand via a linker. This allows for the subsequent capture of the drug-protein complexes using streptavidin-coated beads. The synthesis involves functionalizing the arene ring with a primary amine, which is then coupled to biotin through an aminocaproic acid linker.[3]
2. Preparation of Cell Lysate: Cancer cells are cultured to a sufficient density and then lysed to release the cellular proteins. The lysis buffer should contain protease and phosphatase inhibitors to maintain the integrity of the proteins.
3. Affinity Purification: The biotinylated this compound probe is immobilized on streptavidin-coated magnetic beads. The cell lysate is then incubated with the beads to allow for the binding of target proteins. A competitive binder (a non-biotinylated this compound analogue) is used in a parallel experiment to distinguish specific from non-specific binders.[3]
4. Mass Spectrometry Analysis: After washing to remove non-specifically bound proteins, the captured proteins are eluted from the beads. The eluted proteins are then digested into peptides, typically with trypsin, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis: The resulting mass spectrometry data is searched against a protein database to identify the captured proteins. Proteins that are significantly enriched in the sample incubated with the biotinylated probe compared to the competitive binder control are considered potential targets of this compound.[5][6]
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of mass spectrometric parameters on peptide and protein identification rates for shotgun proteomic experiments on an LTQ-orbitrap mass analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Head-to-Head In Vitro Comparison: RAPTA-C and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the ruthenium-based compound RAPTA-C and the platinum-based chemotherapeutic agent carboplatin. While both are metal-based anticancer compounds, their mechanisms of action and in vitro cytotoxicity profiles exhibit significant differences. This report synthesizes available experimental data to offer a clear comparison for research and development purposes.
Quantitative Cytotoxicity Data
A key differentiator between this compound and carboplatin in vitro is their cytotoxic potency. This compound generally exhibits low cytotoxicity across a range of cancer cell lines, with IC50 values often exceeding 300 µM.[1] In contrast, carboplatin demonstrates significantly higher cytotoxicity at much lower concentrations. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds in various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Most Cancer Cell Lines Tested | Various | > 300[1] |
Note: The consistently high IC50 values for this compound in standard cytotoxicity assays have led to the characterization of this compound as non-cytotoxic in a traditional sense, with its primary anticancer effects attributed to other mechanisms such as anti-metastatic and anti-angiogenic properties.[1]
Table 2: In Vitro Cytotoxicity of Carboplatin
| Cell Line | Cancer Type | Assay Method | Exposure Time | IC50 (µM) |
| A2780 | Ovarian Cancer | MTT | 72 hours | 17 ± 6.010[2] |
| A549 | Lung Cancer | Not Specified | 72 hours | 131.80[3] |
| A549 | Lung Cancer | SRB | 72 hours | 136 ± 31.6[3] |
| A549 | Lung Cancer | MTT | Not Specified | 256.6 µg/ml (~692 µM)[4] |
| T47D | Breast Cancer | Not Specified | 48 hours | 105.38[3] |
| OVCAR-3 | Ovarian Cancer | MTT | 48 hours | 84.37[3] |
| SKOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | 3.9 ± 0.5[3] |
| HT29 | Colon Carcinoma | Not Specified | Not Specified | Similar to this compound |
Note: IC50 values for carboplatin can vary depending on the assay method, exposure time, and specific cell line characteristics.
Mechanisms of Action: A Comparative Overview
This compound and carboplatin induce cancer cell death through distinct signaling pathways. Carboplatin's primary mechanism involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][5] In contrast, this compound is understood to have a multi-targeted approach, with a notable preference for binding to proteins rather than DNA, which contributes to its lower in vitro cytotoxicity but significant in vivo anti-metastatic effects.[1]
The signaling pathway for This compound involves the induction of apoptosis through both mitochondrial and p53-JNK pathways.[6][7][8][9] Treatment with this compound leads to an arrest in the G2/M phase of the cell cycle, an increase in p53 levels, a change in the Bax/Bcl-2 ratio favoring apoptosis, the release of cytochrome c, and the activation of caspase-9.[1][6][7][8] The activation of c-Jun N-terminal kinase (JNK) is also a critical mediator in this compound-induced cell death.[6][8]
Carboplatin , upon entering the cell and undergoing hydrolysis, forms reactive platinum complexes that bind to DNA, creating intra- and inter-strand crosslinks.[10][11][12] This DNA damage triggers cell cycle arrest and activates apoptotic pathways.[10][12] The cell's DNA damage recognition and repair mechanisms, such as the mismatch repair (MMR) system, play a crucial role in mediating the cellular response to carboplatin-induced DNA adducts.[5]
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. The ruthenium(II)-arene compound this compound induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
A Comparative Guide to RAPTA-C and Other Ruthenium-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of metal-based anticancer therapeutics is evolving, with ruthenium complexes emerging as a promising alternative to platinum-based drugs. Among these, RAPTA-C ([Ru(η⁶-p-cymene)Cl₂(pta)], where pta = 1,3,5-triaza-7-phosphaadamantane) has garnered significant attention for its unique biological profile. This guide provides an objective comparison of this compound's performance against a panel of other notable ruthenium-based drugs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound distinguishes itself from many other ruthenium-based anticancer candidates through its remarkably low in vitro cytotoxicity, coupled with potent in vivo anti-metastatic and anti-angiogenic properties.[1][2][3] Unlike compounds such as KP1019 and RAED-C, which exhibit moderate to high cytotoxicity, this compound's primary mechanism of action is not direct cell killing.[1][4][5] Instead, it appears to exert its therapeutic effects through the modulation of multiple cellular pathways involved in tumor progression and dissemination. This unique profile suggests that this compound may be particularly valuable in combination therapies and for targeting metastatic disease, a primary cause of cancer mortality.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and other selected ruthenium-based drugs against a panel of human cancer cell lines. These values highlight the distinct cytotoxic profiles of these compounds.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | NAMI-A IC₅₀ (µM) | KP1019 IC₅₀ (µM) | RAED-C IC₅₀ (µM) |
| A2780 | Ovarian Carcinoma | 247 - 353[4][5] | >100 | ~50 - 180 | 4.53 ± 0.93 |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 507[5] | >100 | - | 6.8 ± 0.3 |
| SW480 | Colorectal Adenocarcinoma | 171[4] | >100 | 30 - 95 | - |
| A549 | Non-Small Cell Lung Cancer | >515[4] | >1000 | - | - |
| MCF-7 | Breast Adenocarcinoma | >1000[4] | >1000 | - | - |
| HCT116 | Colon Carcinoma | - | >100 | 93.1 (mean) | - |
| TS/A | Mouse Mammary Adenocarcinoma | >300 | - | - | - |
| HBL-100 | Human Breast Milk (non-tumorigenic) | >300 | - | - | - |
Note: IC₅₀ values can vary depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Data Presentation: In Vivo Efficacy
The in vivo activity of this compound and its counterparts reveals a different perspective on their therapeutic potential, particularly concerning anti-metastatic effects.
| Compound | Tumor Model | Dosage and Schedule | Primary Tumor Growth Inhibition | Reduction in Lung Metastases | Reference |
| This compound | A2780 Ovarian Carcinoma (CAM model) | 0.2 mg/kg/day for 5 days | ~75% | - | [2][6] |
| LS174T Colorectal Adenocarcinoma (athymic mice) | 100 mg/kg/day for 11 days | ~50% | - | [4][7] | |
| MCa Mammary Carcinoma (CBA mice) | 4 x 100 mg/kg/day | Negligible | Significant reduction in number and weight | [8] | |
| NAMI-A | Lewis Lung Carcinoma (mice) | 35 mg/kg/day for 6 days | Negligible | 40-100% reduction in number and weight | [1][9] |
| MCa Mammary Carcinoma (mice) | 35 mg/kg/day for 6 days | Negligible | Effective | [9] | |
| KP1019 | Colorectal Carcinoma (rats) | - | Significant antineoplastic activity | Some anti-invasive activity in vitro | [1][10] |
Mechanism of Action: A Divergence in Strategy
The distinct in vitro and in vivo profiles of these ruthenium compounds are a direct reflection of their different mechanisms of action.
-
This compound: This compound is considered a pro-drug that is activated in the low chloride intracellular environment.[7] Its primary targets are not DNA, but rather proteins.[3][8] this compound has been shown to interact with histones, potentially modulating gene expression through epigenetic mechanisms.[11] Furthermore, it exhibits potent anti-angiogenic effects, partly through the inhibition of the MEK/ERK signaling pathway.[12] There is also evidence for its involvement in the p53 signaling pathway, leading to cell cycle arrest and apoptosis in some contexts.[13]
-
NAMI-A: Similar to this compound, NAMI-A shows remarkable anti-metastatic activity with low cytotoxicity.[1][9] Its mechanism is also thought to be multi-faceted, involving interactions with the tumor microenvironment, inhibition of angiogenesis, and modulation of the extracellular matrix.[14][15] NAMI-A has been shown to bind to collagen and inhibit matrix metalloproteinases, which are crucial for tumor invasion and metastasis.[15]
-
KP1019: In contrast to this compound and NAMI-A, KP1019 is a cytotoxic agent that is believed to act as a pro-drug, being activated by reduction from Ru(III) to the more reactive Ru(II) state within the hypoxic tumor environment.[10] Its primary target is thought to be DNA, where it forms adducts, leading to apoptosis.[10] It can also interact with serum proteins like transferrin, facilitating its uptake into cancer cells.[10]
-
RAED-C: This compound is a more classic cytotoxic agent that preferentially targets DNA, forming adducts and inducing apoptosis.[4] Its mechanism of action is more comparable to that of cisplatin, though it may overcome some mechanisms of platinum resistance.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RAPTA - Wikipedia [en.wikipedia.org]
- 4. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhsci.ba [jhsci.ba]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chimia.ch [chimia.ch]
- 9. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug NAMI-A and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KP1019 - Wikipedia [en.wikipedia.org]
- 11. A ruthenium anticancer compound interacts with histones and impacts differently on epigenetic and death pathways compared to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electronic structure and mechanism for the uptake of nitric oxide by the Ru(iii) antitumor complex NAMI-A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of RAPTA-C in Combination Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The organometallic ruthenium(II) compound, RAPTA-C, has emerged as a promising anti-cancer agent with a unique mode of action, primarily targeting tumor metastasis and angiogenesis with low systemic toxicity. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other chemotherapeutic agents, supported by experimental data. The objective is to offer a clear, data-driven overview for researchers and drug development professionals exploring novel combination therapies.
In Vitro Synergism: Enhanced Cancer Cell Killing
The synergistic potential of this compound in combination with various chemotherapies has been demonstrated across a range of cancer cell lines. The following tables summarize the quantitative data from key in vitro studies, highlighting the enhanced efficacy of these combinations in inhibiting cancer cell viability.
Table 1: Synergistic Inhibition of Cell Viability with this compound and Erlotinib
The combination of this compound with the epidermal growth factor receptor (EGFR) inhibitor, erlotinib, has shown strong synergistic effects in both cancer and endothelial cells.[1][2] The synergy is quantified by the Combination Index (CI), where CI < 1 indicates a synergistic effect.
| Cell Line | Cancer Type | Drug Combination (µM) | % Inhibition of Cell Viability (Combination) | Combination Index (CI) |
| A2780 | Ovarian Carcinoma | Erlotinib (10) + this compound (10) | ~55% | 0.52 |
| Erlotinib (5) + this compound (100) | ~70% | 0.38 | ||
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | Erlotinib (10) + this compound (10) | ~60% | 0.45 |
| Erlotinib (5) + this compound (100) | ~75% | 0.31 | ||
| HUVEC | Human Umbilical Vein Endothelial Cells | Erlotinib (10) + this compound (10) | ~50% | 0.61 |
| Erlotinib (5) + this compound (100) | ~65% | 0.49 | ||
| ECRF24 | Immortalized Endothelial Cells | Erlotinib (10) + this compound (10) | ~45% | 0.72 |
| Erlotinib (5) + this compound (100) | ~60% | 0.55 |
Data extracted from Weiss et al., Scientific Reports, 2017.[1][3]
Table 2: Synergistic Effects of this compound with Other Chemotherapeutic Agents
| Combination Partner | Cancer Cell Line | Cancer Type | Key Synergistic Outcome |
| Doxorubicin | MCF-7 | Breast Cancer | Significant synergism in inhibiting cell proliferation and inducing apoptosis.[4][5] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | Significantly enhanced anti-tumor and anti-metastasis activity.[5] |
| BEZ-235 (PI3K/mTOR inhibitor) + Erlotinib | A2780, LS174T | Ovarian, Colorectal | Synergistically inhibited endothelial cell proliferation and in vivo tumor growth.[6] |
In Vivo Efficacy: Enhanced Tumor Growth Inhibition
Preclinical studies in animal models have confirmed the synergistic anti-tumor activity of this compound combinations, leading to significant reductions in tumor growth at lower, less toxic doses.
Table 3: In Vivo Tumor Growth Inhibition of this compound Combinations
| Combination Partner | Animal Model | Cancer Type | Treatment Regimen | % Tumor Growth Inhibition |
| Erlotinib | Chicken Chorioallantoic Membrane (CAM) with A2780 xenografts | Ovarian Carcinoma | Erlotinib (10 µg/kg/day) + this compound (216 µg/kg/day) | 64%[7] |
| Nude mice with A2780 xenografts | Ovarian Carcinoma | Erlotinib (10 mg/kg/day) + this compound (20 mg/kg/day) | >50% (synergistic)[8] | |
| Axitinib | CAM with A2780 xenografts | Ovarian Carcinoma | Axitinib pre-treatment followed by this compound (400 µg/kg) | 83.5%[9] |
| BEZ-235 + Erlotinib | Athymic mice with LS174T xenografts | Colorectal Carcinoma | Single dose of this compound (40 mg/kg) with erlotinib and BEZ-235 | ~80%[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Cancer or endothelial cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[3][5]
-
Drug Treatment: Cells were treated with this compound, the combination partner, or the combination of both at various concentrations for 72 hours.[3][5]
-
Viability Assessment:
-
MTT Assay: MTT reagent (0.5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: The reagent was added to each well, and luminescence, proportional to the amount of ATP, was measured to determine the number of viable cells.[3]
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The Combination Index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3]
In Vivo Tumor Growth Studies (CAM and Mouse Xenograft)
-
Tumor Cell Implantation:
-
Treatment Administration: Once tumors were established, animals were treated with this compound, the combination partner, or the combination therapy via intravenous or intraperitoneal injections at the specified doses and schedules.[6][7][8]
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.[7][8]
-
Immunohistochemistry: At the end of the study, tumors were excised, and microvessel density was assessed by staining for the endothelial cell marker CD31.[7]
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of this compound combinations are attributed to their multi-targeted impact on key cancer-related signaling pathways.
This compound and Erlotinib: Targeting Angiogenesis and Proliferation
The combination of this compound and erlotinib demonstrates a potent anti-angiogenic and anti-proliferative effect. Erlotinib, by inhibiting EGFR, enhances the cellular uptake of this compound in cancer cells.[1] This leads to a synergistic inhibition of downstream signaling pathways, including FAK, AKT, and ERK, which are crucial for cell survival and proliferation.[8]
This compound and Doxorubicin: Inducing Apoptosis via PI3K/AKT Pathway
The combination of this compound with doxorubicin synergistically inhibits breast cancer cell growth by down-regulating the PI3K/AKT signaling pathway.[4] This leads to increased apoptosis and reduced cell proliferation.
Experimental Workflow Overview
The general workflow for evaluating the synergistic effects of this compound in combination with other chemotherapies is outlined below.
Conclusion
The combination of this compound with other chemotherapeutic agents, particularly targeted therapies like erlotinib, presents a promising strategy for enhancing anti-cancer efficacy. The synergistic interactions observed in both in vitro and in vivo models suggest that these combinations can lead to improved therapeutic outcomes, potentially at lower and less toxic doses of the individual agents. The multi-targeted approach, affecting key signaling pathways involved in cell proliferation, survival, and angiogenesis, provides a strong rationale for further clinical investigation of this compound-based combination therapies. This guide provides a foundational dataset and methodological overview to support such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms underlying the synergistic interaction of erlotinib, an epidermal growth factor receptor tyrosine kinase inhibitor, with the multitargeted antifolate pemetrexed in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (this compound) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of RAPTA-C's Histone-Binding Activity
For Researchers, Scientists, and Drug Development Professionals
The organometallic compound [Ru(η⁶-p-cymene)Cl₂(pta)], known as RAPTA-C, has garnered significant interest in oncology for its potent anti-metastatic properties and low systemic toxicity.[1][2] Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action characterized by its preferential binding to histone proteins within the chromatin.[3][4][5] This interaction with the nucleosome core particle (NCP) is believed to underpin its biological activity, including the induction of G2/M-phase cell cycle arrest and anti-angiogenic effects.[1][3]
This guide provides an objective comparison of this compound with related compounds, detailing the experimental methodologies used to validate its histone-binding activity and presenting key quantitative data to support these findings.
Comparison with Alternative Compounds
A key aspect of validating this compound's mechanism is comparing its molecular interactions to those of other metallodrugs. A particularly relevant comparator is the analogous ruthenium-arene compound, RAED-C, which differs in its ligand structure. While both compounds interact with the nucleosome, their site selectivity is markedly different.[3] this compound's bulky 1,3,5-triaza-7-phosphaadamantane (pta) ligand sterically hinders its interaction with the DNA backbone, directing it towards the more accessible histone protein surfaces.[3] In contrast, RAED-C, with a less bulky ethylenediamine ligand, shows a much higher propensity for forming adducts with DNA.[3]
Cisplatin, a cornerstone of chemotherapy, serves as a classic benchmark, binding almost exclusively to DNA and showing minimal interaction with histone proteins within the nucleosome.[1][5] This comparison highlights the unique protein-targeting nature of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters comparing the activity and binding preferences of this compound, RAED-C, and Cisplatin.
| Parameter | This compound | RAED-C | Cisplatin |
| Primary Molecular Target | Histone Proteins[3][6] | DNA > Histone Proteins[3] | DNA[1][5] |
| NCP Association Constant (K) | 2.3 x 10⁵ M⁻¹[3] | 6.7 x 10⁵ M⁻¹[3] | Not Reported (Low Affinity) |
| Adduct Distribution (in NCP) | ~85% on Histones, ~15% on DNA[3] | ~29% on Histones, ~71% on DNA[3] | >99% on DNA[5] |
| Chromatin Association | ~4-6% of total intracellular Ru[3][7] | ~8% of total intracellular Ru[3] | <1% of total intracellular Pt[1] |
| Cytotoxicity (IC₅₀) | >300 µM (Low)[1][8] | Significantly lower than this compound | Potent (Low µM range) |
| Specific Histone Binding Sites | H2A/H2B Acidic Patch (Glu, Lys, His residues)[1][3][9] | Common sites with this compound, but fewer[3] | Not Applicable |
Experimental Validation Protocols
Validating the histone-binding activity of a compound like this compound requires a multi-faceted approach, combining techniques that confirm direct physical interaction, identify specific binding sites, and demonstrate target engagement within a cellular context.
Diagram: Experimental Workflow for Validating Histone Binding
References
- 1. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (this compound): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Competitive binding studies of the nucleosomal histone targeting drug, [Ru(η6-p-cymene)Cl2(pta)] (this compound), with oligonucleotide-peptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleosome acidic patch-targeting binuclear ruthenium compounds induce aberrant chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
RAPTA-C: A Promising Alternative in Platinum-Resistant Cancers
An In-depth Comparison of Efficacy and Mechanism
For researchers, scientists, and drug development professionals navigating the challenging landscape of platinum-resistant cancers, the organometallic ruthenium(II) compound, RAPTA-C, presents a compelling area of investigation. This guide provides a comprehensive comparison of this compound's efficacy with traditional platinum-based chemotherapies, supported by experimental data from preclinical studies. A key focus is on its performance in platinum-resistant cancer models, offering insights into its potential as a standalone or combination therapy.
Quantitative Efficacy: In Vitro vs. In Vivo Performance
A striking characteristic of this compound is its limited direct cytotoxicity in in vitro cell cultures, a stark contrast to the potent cell-killing effects of platinum-based drugs like cisplatin. However, in vivo models reveal a different story, where this compound demonstrates significant anti-tumor and anti-metastatic activity, particularly in platinum-resistant settings.
| Cell Line | Drug | IC50 (µM) | Resistance Factor |
| A2780 (Ovarian, Platinum-Sensitive) | Cisplatin | ~5-10 | N/A |
| This compound | >300[1] | N/A | |
| A2780cisR (Ovarian, Platinum-Resistant) | Cisplatin | >20 | ~2-4 fold vs. A2780 |
| This compound | >300 | No significant change | |
| LS174T (Colorectal) | This compound | High (specific value not consistently reported) | N/A |
Table 1: Comparative In Vitro Cytotoxicity. This table highlights the low in vitro cytotoxicity of this compound compared to cisplatin, especially in the context of acquired platinum resistance. The high IC50 values for this compound suggest a mechanism of action that is not primarily dependent on direct cell killing.
| Cancer Model | Drug/Dose | Administration | Tumor Growth Inhibition | Key Findings |
| A2780 Ovarian Carcinoma (CAM Model) | This compound (0.2 mg/kg/day) | Intravenous (i.v.) | ~75%[2] | Significant tumor growth reduction at a low dose. |
| LS174T Colorectal Carcinoma (Athymic Mice) | This compound (100 mg/kg/day) | Intraperitoneal (i.p.) | ~50% | Demonstrates efficacy in a different cancer type. |
| A2780cisR Ovarian Carcinoma (CAM Model) | Erlotinib + this compound | i.v. | 58-67% | Combination therapy shows significant efficacy in a cisplatin-resistant model. |
Table 2: In Vivo Efficacy of this compound in Platinum-Resistant Models. This table summarizes the significant in vivo anti-tumor effects of this compound, both as a monotherapy and in combination, in preclinical models of platinum-resistant cancers.
Mechanism of Action: A Multi-pronged Attack
This compound's efficacy in vivo, despite its low in vitro cytotoxicity, is attributed to its unique multi-modal mechanism of action. Unlike platinum drugs that primarily target DNA replication, this compound exhibits potent anti-angiogenic and anti-metastatic properties.
Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action of this compound, involving the activation of p53 and JNK pathways leading to apoptosis and cell cycle arrest, alongside its effects on the tumor microenvironment.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
In Vivo Tumor Growth Inhibition in Athymic Mice
-
Animal Model: Female 7-week old Swiss athymic mice.
-
Cell Line and Implantation: 0.5 x 10^6 LS174T human colorectal adenocarcinoma cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a diameter of 5-6 mm, mice were randomized into treatment and control groups. This compound was freshly prepared and administered daily via intraperitoneal (i.p.) injections for 11 consecutive days at doses of 10, 40, or 100 mg/kg. The control group received the vehicle solution.
-
Data Collection: Tumor dimensions and body weight were measured daily. Tumor volume was calculated using the formula: Volume = (largest diameter) x (perpendicular diameter)^2 x 0.5.
-
Endpoint: Mice were euthanized when the tumors in the control group reached approximately 1000 mm^3.
Chick Chorioallantoic Membrane (CAM) Assay
-
Model: Fertilized chicken eggs incubated for 10 days.
-
Tumor Cell Implantation: A suspension of A2780 human ovarian carcinoma cells was inoculated onto the CAM of each egg.
-
Treatment: this compound was administered intravenously into a main blood vessel of the CAM for five consecutive days.
-
Analysis: Tumor growth on the CAM was monitored and measured. At the end of the experiment, tumors were excised for further analysis, including immunohistochemistry.
Immunohistochemistry for Angiogenesis and Proliferation Markers
-
Tissue Preparation: Excised tumors were fixed, paraffin-embedded, and sectioned.
-
Staining:
-
CD31: To assess microvessel density (angiogenesis), tissue sections were stained with an anti-CD31 antibody.
-
Ki-67: To evaluate cell proliferation, sections were stained with an anti-Ki-67 antibody.
-
-
Quantification: The density of CD31-positive microvessels and the percentage of Ki-67-positive nuclei were quantified using image analysis software.
Figure 2: Experimental Workflow. This diagram outlines the typical workflow for evaluating the efficacy of this compound, from initial in vitro cytotoxicity screening to comprehensive in vivo studies in relevant cancer models.
Conclusion
This compound demonstrates a distinct and promising profile for the treatment of platinum-resistant cancers. Its low in vitro cytotoxicity, coupled with significant in vivo efficacy driven by anti-angiogenic and anti-metastatic mechanisms, positions it as a valuable candidate for further clinical investigation. The data suggests that its mode of action is fundamentally different from that of platinum-based drugs, offering a potential strategy to overcome acquired resistance. Future research should continue to explore combination therapies and further elucidate the molecular targets of this compound to fully realize its therapeutic potential.
References
A Comparative Proteomic Analysis of RAPTA-C and Cisplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomic responses to two distinct metal-based anticancer agents: the ruthenium-based compound RAPTA-C and the well-established platinum-based drug, cisplatin. By examining their differential effects on the cancer cell proteome, this document aims to illuminate their unique mechanisms of action and provide a resource for researchers in oncology and drug development. The information presented is a synthesis of data from multiple proteomic and metallomic studies.
Introduction to this compound and Cisplatin
Cisplatin, cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various solid tumors, including ovarian, testicular, and bladder cancers.[1] Its primary mechanism of action involves binding to nuclear DNA, forming adducts that induce DNA damage and trigger apoptosis.[1][2][3] However, its efficacy is often limited by severe side effects and the development of drug resistance.[1]
This compound, [Ru(η⁶-p-cymene)Cl₂(PTA)] (PTA = 1,3,5-triaza-7-phosphaadamantane), is a promising organometallic ruthenium(II) complex with potent antimetastatic properties and a distinct pharmacological profile compared to cisplatin.[4][5] Unlike cisplatin, this compound is thought to exert its anticancer effects primarily through interactions with proteins rather than DNA, leading to a different spectrum of cellular responses and potentially overcoming cisplatin resistance mechanisms.[4][5][6][7]
Comparative Quantitative Proteomics
While no single study to date has published a direct side-by-side quantitative proteomic comparison of cancer cells treated with this compound versus cisplatin, we can synthesize findings from various studies to build a comparative picture. The following tables summarize quantitative data on cellular accumulation and protein interactions, as well as proteomic changes observed in ovarian cancer cells in response to cisplatin.
Table 1: Cellular Accumulation and Protein Binding
| Parameter | This compound | Cisplatin | Cell Line | Reference |
| Primary Molecular Target | Proteins | DNA | Various | [1][2][3][4][5][6][7] |
| Cellular Accumulation | Lower cellular uptake efficiency. Accumulation increases steadily over 72h. | More efficient cellular uptake. Accumulation plateaus between 24h and 72h. | HCT116 | [8] |
| Serum Protein Binding | Reacts almost exclusively with albumin. | Binds to both albumin and transferrin. | In vitro | [4][8][9] |
| Extracellular Reactivity | More inert in cell culture medium. | Higher reactivity with medium components. | In vitro | [8] |
Table 2: Differentially Expressed Proteins in A2780 Ovarian Cancer Cells Treated with Cisplatin
This table presents a selection of proteins found to be differentially expressed in cisplatin-resistant A2780 human ovarian cancer cells compared to their cisplatin-sensitive counterparts. While this does not show the acute effects of a single treatment, it highlights the proteomic landscape associated with cisplatin's long-term effects and resistance, providing a baseline for comparison with potential this compound targets.
| Protein Name | Gene Name | Function | Fold Change (Resistant vs. Sensitive) | Reference |
| Fructose-bisphosphate aldolase A | ALDOA | Glycolysis | Upregulated | [6] |
| Stathmin-1 | STMN1 | Microtubule dynamics, cell cycle regulation | Upregulated | [6] |
| Ubiquitin carboxyl-terminal hydrolase isozyme L1 | UCHL1 | Ubiquitin-proteasome system | Upregulated | [6] |
| Heterogeneous nuclear ribonucleoproteins A2/B1 | HNRNPA2B1 | mRNA processing and stability | Upregulated | [6] |
| Phosphoglycerate kinase 1 | PGK1 | Glycolysis | Upregulated | [6] |
| Ran-specific GTPase-activating protein | RANGAP1 | Nuclear transport | Upregulated | [6] |
Note: The specific protein targets of this compound are still under extensive investigation, but studies have identified interactions with proteins involved in angiogenesis, cell adhesion, and G2/M cell cycle arrest.[6]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for proteomic analysis of cells treated with metal-based drugs.
Cell Culture and Drug Treatment
-
Cell Lines: Human ovarian cancer cell lines, such as A2780 (cisplatin-sensitive) and its resistant counterpart, are commonly used.[6]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Exposure: Cells are seeded and allowed to attach overnight. They are then treated with this compound or cisplatin at their respective IC₅₀ concentrations for a specified period (e.g., 24, 48, or 72 hours). Untreated cells serve as a control.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication and Centrifugation: The cell lysate is sonicated to shear DNA and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: The protein concentration in the supernatant is determined using a standard protein assay, such as the Bradford or BCA assay.
Proteomic Analysis by Mass Spectrometry
-
Sample Preparation (In-solution or In-gel Digestion):
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent refolding.
-
Digestion: The protein mixture is digested overnight with a protease, typically trypsin, which cleaves proteins into smaller peptides.
-
-
Quantitative Proteomics Methods:
-
Label-Free Quantification: The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different samples.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are grown in media containing "light" or "heavy" isotopic forms of essential amino acids. The cell populations are then mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Peptide Separation: The digested peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
Mass Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptides (MS1 scan).
-
Fragmentation and Sequencing: Selected peptides are fragmented, and the masses of the fragments are measured (MS2 scan).
-
-
Data Analysis: The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the peptide sequences and their corresponding proteins. Specialized software is used to quantify the relative abundance of the identified proteins between the different treatment groups.
Visualizations
Experimental Workflow
Caption: Workflow for comparative proteomic analysis.
Signaling Pathways
The distinct primary targets of this compound and cisplatin lead to the activation of different downstream signaling pathways.
Caption: Differential primary targets and pathways.
Conclusion
The comparative analysis of this compound and cisplatin reveals two distinct pharmacological agents with fundamentally different mechanisms of action at the molecular level. Cisplatin's cytotoxicity is intrinsically linked to its ability to induce DNA damage, activating the canonical DNA damage response and apoptotic pathways. In contrast, this compound's activity is mediated through its interactions with a diverse range of proteins, leading to cellular stress and the inhibition of processes crucial for metastasis and angiogenesis. This proteomic-centered mechanism suggests that this compound could be effective against cisplatin-resistant tumors and may offer a complementary therapeutic strategy. Further direct comparative proteomic studies are essential to fully elucidate the protein networks modulated by this compound and to identify predictive biomarkers for its efficacy.
References
- 1. Proteins associated with Cisplatin resistance in ovarian cancer cells identified by quantitative proteomic technology and integrated with mRNA expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of the cytotoxic effects induced by the organogold(III) complex Aubipyc in cisplatin-resistant A2780 ovarian cancer cells: further evidence for the glycolytic pathway implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand substitutions between ruthenium–cymene compounds can control protein versus DNA targeting and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based proteomic analysis to characterize cisplatin induced early signaling events in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Proteasome inhibitors sensitize ovarian cancer cells to cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of cisplatin resistance in human ovarian cancer using 2-DE method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallomic study on the metabolism of this compound and cisplatin in cell culture medium and its impact on cell accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic profiling of cisplatin-resistant and cisplatin-sensitive germ cell tumour cell lines using quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium versus Platinum: Interactions of Anticancer Metallodrugs with Duplex Oligonucleotides Characterised by Electrospray Ionisation-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling RAPTA-C
For researchers, scientists, and drug development professionals working with the promising anti-cancer agent RAPTA-C, ensuring personal and environmental safety is paramount. This guide provides immediate, essential safety protocols, operational handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to Personal Protective Equipment (PPE) is critical to minimize exposure via inhalation, dermal contact, and ingestion.[1] Always wear the appropriate PPE when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5][6] | Protects against splashes and vapors that can cause eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[1] Double gloving may be necessary for added protection.[6] | Prevents skin contact and absorption into the bloodstream.[1] |
| Body Protection | A long-sleeved lab coat, preferably made of a chemical-resistant material.[1][7] | Protects skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Work in a well-ventilated fume hood.[1][3] If ventilation is inadequate or airborne levels are high, a NIOSH/MSHA approved respirator may be necessary.[2][3] | Reduces the risk of inhaling potentially toxic dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risks during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a designated area within a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and in good working order.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[2][8] Wash hands thoroughly after handling the compound.[2]
2. Handling the Compound:
-
Avoid Dust: Take care to avoid generating dust when handling the solid compound.[2][3]
-
Container Management: Keep the container tightly sealed when not in use.[2][9] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[2][9]
-
Spill Procedures: In case of a spill, avoid breathing the dust.[2] For small spills, sweep or soak up the material and place it in a sealed container for disposal.[2] For larger spills, ventilate the area and contain the spillage.[2][9] Use a HEPA-filtered vacuum for cleanup and avoid raising dust.[3][8]
Disposal Plan: Responsible Waste Management
As an antineoplastic agent, this compound waste must be managed as chemotherapeutic waste and disposed of according to institutional and regulatory guidelines.[10][11]
-
Segregation: Do not mix chemotherapeutic waste with regular trash or biohazardous waste.[10]
-
Liquid Waste: Do not dispose of liquid this compound waste down the drain.[10] Collect it in a leak-proof, labeled container.[10]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent pads, plasticware) in designated, labeled chemotherapeutic waste containers.[10][11]
-
Container Labeling: All waste containers must be clearly labeled as "Chemotherapeutic Waste".[10]
-
Final Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical and chemotherapeutic waste.[10][11] This may involve shipping to a precious metal refiner or disposal in accordance with federal, state, and local regulations.[3]
Visualizing the Workflow for Handling this compound
To further clarify the procedural flow from preparation to disposal, the following diagram outlines the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. colonialmetals.com [colonialmetals.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scm-inc.com [scm-inc.com]
- 9. tedpella.com [tedpella.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
